molecular formula C8H17NO B1600249 4-Propoxypiperidine CAS No. 88536-11-2

4-Propoxypiperidine

Cat. No.: B1600249
CAS No.: 88536-11-2
M. Wt: 143.23 g/mol
InChI Key: VOWMRECKIQVVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxypiperidine (CAS 88536-11-2) is a piperidine derivative with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. This compound, supplied at 95% purity, serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research . Its structure, featuring a piperidine ring with a propoxy substituent, makes it a versatile precursor for developing more complex molecules. Piperidine derivatives are of significant interest in pharmacology and drug discovery. Research into structurally related compounds highlights their potential as key scaffolds. For instance, piperidine-based structures are frequently explored in the development of ligands for neurological targets, such as the histamine H3 receptor . As a specialized building block, this compound can be utilized by researchers to synthesize and optimize novel compounds for in vitro biological evaluation. This product is labeled with the hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should handle the compound with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal information. This compound is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-7-10-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWMRECKIQVVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467484
Record name 4-propoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88536-11-2
Record name 4-Propoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88536-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-propoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Propoxypiperidine (CAS: 88536-11-2): Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of piperidine-based scaffolds. 4-Propoxypiperidine, a versatile synthetic building block, is of particular interest due to its prevalence in a variety of pharmacologically active agents. Its unique structural and physicochemical properties, conferred by the propoxy moiety, can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, making it a valuable tool for optimizing drug candidates.[1]

This document provides a holistic overview of this compound, from its fundamental properties and synthesis to its analytical characterization and safe handling. The protocols and insights herein are designed to be both instructional and explanatory, reflecting field-proven methodologies and the underlying scientific principles that govern them.

Core Properties and Specifications

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These data are critical for reaction planning, purification, and storage.

PropertyValueSource(s)
CAS Number 88536-11-2[1][2][3][4]
Molecular Formula C₈H₁₇NO[1][2][3][4]
Molecular Weight 143.23 g/mol [1][2][3][4]
Common Synonyms 4-n-Propoxypiperidine, 4-Piperidyl propyl ether[2][4]
Typical Purity ≥98%[2]
Storage Conditions Store at 0-8°C for long-term stability.[1]

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to ensure regioselectivity and high yields. The most common and logical approach involves the protection of the secondary amine, etherification of the hydroxyl group, and subsequent deprotection. This strategy prevents undesired N-alkylation during the ether synthesis step.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (Williamson) cluster_2 Step 3: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, Base N-Boc-4-propoxypiperidine N-Boc-4-propoxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-propoxypiperidine 1-Bromopropane, NaH This compound This compound N-Boc-4-propoxypiperidine->this compound TFA or HCl

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

The following protocol details a robust method for the laboratory-scale synthesis of this compound. Each step includes causality-driven explanations for the chosen reagents and conditions.

Part A: N-Protection of 4-Hydroxypiperidine

The initial step focuses on protecting the reactive secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This is crucial as the free amine is nucleophilic and would compete with the hydroxyl group in the subsequent alkylation step. The Boc group is ideal due to its stability under basic conditions and its facile removal under acidic conditions.[5]

  • Step 1.1: Dissolve 4-hydroxypiperidine (1.0 equiv.) in a suitable solvent system such as a mixture of dichloromethane and aqueous sodium hydrogen carbonate solution.[6]

  • Step 1.2: Cool the mixture to 0°C in an ice bath. This is to control the exothermicity of the reaction with di-tert-butyl dicarbonate (Boc₂O).

  • Step 1.3: Add di-tert-butyl dicarbonate (1.0 equiv.) portion-wise to the stirred solution.

  • Step 1.4: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Step 1.5: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Step 1.6: Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often an oil or a low-melting solid.[6] This intermediate is typically of sufficient purity for the next step.

Part B: Williamson Ether Synthesis

This classic etherification reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

  • Step 2.1: In an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Step 2.2: Cool the solution to 0°C. Add sodium hydride (NaH, ~1.1 equiv., 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The inert atmosphere is critical as NaH reacts violently with water.

  • Step 2.3: Stir the mixture at 0°C for 30-60 minutes, allowing for the formation of the sodium alkoxide intermediate.

  • Step 2.4: Add 1-bromopropane (1.1-1.2 equiv.) dropwise via a syringe.

  • Step 2.5: Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for some substrates to drive the reaction to completion.

  • Step 2.6: Monitor by TLC or LC-MS. Upon completion, cautiously quench the reaction by the slow addition of water at 0°C to destroy any excess NaH.

  • Step 2.7: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-Boc-4-propoxypiperidine can be purified by silica gel column chromatography.

Part C: N-Deprotection

The final step is the removal of the Boc protecting group to unveil the target secondary amine. This is achieved under acidic conditions, which cleave the carbamate.[7]

  • Step 3.1: Dissolve the purified N-Boc-4-propoxypiperidine (1.0 equiv.) in dichloromethane (DCM).

  • Step 3.2: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) or a solution of 4M HCl in dioxane.[7][8] Causality: The strong acid protonates the carbamate, leading to its collapse and the formation of the stable tert-butyl cation, isobutylene, and carbon dioxide.[5][9]

  • Step 3.3: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Step 3.4: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Step 3.5: To obtain the free base, dissolve the resulting salt in water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.

  • Step 3.6: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Step 3.7: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.

Analytical Characterization

Rigorous analytical confirmation is paramount to ensure the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), piperidine ring protons (multiplets), and the amine proton (broad singlet).
¹³C NMR Resonances for the three distinct carbons of the propyl group and the carbons of the piperidine ring.
Mass Spec (MS) A molecular ion peak [M+H]⁺ consistent with the molecular weight (144.24 m/z).
Purity (GC/LC-MS) Should indicate a purity of ≥98% for use in sensitive applications.

Applications in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10] this compound serves as a key intermediate for introducing a specific pharmacophore that can modulate a compound's properties.

  • Enhanced Bioavailability: The propoxy group can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[1]

  • Improved Solubility: Paradoxically, the ether oxygen can also act as a hydrogen bond acceptor, which can aid in aqueous solubility compared to a simple alkyl substituent.[1]

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester linkage.

  • Versatile Building Block: It is used in the synthesis of a range of therapeutic agents, including analgesics, anti-inflammatory drugs, and compounds targeting the central nervous system.[1]

The logical progression from a building block to a potential drug candidate is illustrated below.

G A This compound (Building Block) B Chemical Synthesis (e.g., Amidation, Reductive Amination) A->B C Lead Compound Library B->C D SAR Studies & Lead Optimization C->D E Drug Candidate D->E

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Identification: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3][11][12] It may be harmful if inhaled or ingested.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][13]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][13][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

  • Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3] Under fire conditions, it may emit toxic fumes, including nitrogen oxides and carbon monoxide.[3]

  • Spill Management: In the event of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[3][14] Ensure the area is well-ventilated before and after cleanup.

References

An In-Depth Technical Guide to 4-Propoxypiperidine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

Within the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and functionally versatile heterocyclic scaffolds. Its prevalence in FDA-approved pharmaceuticals underscores its value as a privileged structure, offering a robust, three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of an alkoxy substituent, as seen in 4-Propoxypiperidine, further enhances its utility. This modification can significantly influence key molecular attributes such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a valuable building block for researchers.[1][2]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its core molecular properties, detail a robust synthetic protocol, discuss its characterization, and contextualize its application as a pivotal intermediate in the synthesis of advanced therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a secondary amine featuring a piperidine ring substituted at the 4-position with a propoxy group (-O-CH₂CH₂CH₃). This structure combines the basic nitrogen atom of the piperidine, which can be crucial for receptor interaction or salt formation, with the more lipophilic ether linkage. The propoxy chain offers a balance between increased lipophilicity and steric bulk, which can be fine-tuned in structure-activity relationship (SAR) studies.[3][4]

The compound is typically handled as a free base or as a more stable hydrochloride salt (CAS No. 903891-77-0), which improves its handling and storage characteristics.[5][6]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO[1][7][8]
Molecular Weight 143.23 g/mol [1][7][8][9]
CAS Number 88536-11-2[1][7][8][9]
IUPAC Name This compound[8]
Synonyms 4-n-Propoxypiperidine, 4-Piperidyl propyl ether[7][8]
Topological Polar Surface Area (TPSA) 21.26 Ų[7]
LogP (calculated) 1.165[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 3[7]

Synthesis and Purification

The most direct and common synthetic route to this compound is via the Williamson ether synthesis, starting from a suitably protected 4-hydroxypiperidine. This method is reliable and allows for the introduction of various alkoxy groups, making it a cornerstone for generating libraries of analogous compounds. The piperidine nitrogen must first be protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step process: 1) Williamson ether synthesis on N-Boc-4-hydroxypiperidine, and 2) Deprotection of the Boc group.

Step 1: Synthesis of 1-Boc-4-propoxypiperidine

  • Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a nucleophilic alkoxide. The reaction is exothermic and produces hydrogen gas, necessitating slow addition and a nitrogen atmosphere.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 eq) dropwise via syringe.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 1-Boc-4-propoxypiperidine.

Step 2: Deprotection to this compound

  • Reagents & Setup: Dissolve the purified 1-Boc-4-propoxypiperidine (1.0 eq) from Step 1 in 1,4-dioxane (~0.5 M) in a round-bottom flask.[10]

  • Acidolysis: Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (4-5 eq) and stir the mixture at room temperature for 2-4 hours.[10] Causality: The strong acidic conditions cleave the acid-labile Boc protecting group, releasing carbon dioxide and tert-butanol, to yield the hydrochloride salt of the final product.

  • Isolation: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain this compound hydrochloride as a solid.[10]

  • Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH) to pH >12, and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts and concentrate to yield this compound.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection A N-Boc-4-hydroxypiperidine B 1. NaH, THF, 0°C 2. 1-Bromopropane A->B Reagents C 1-Boc-4-propoxypiperidine B->C Product D 1-Boc-4-propoxypiperidine E HCl in 1,4-Dioxane D->E Reagent F This compound HCl E->F Product G NaOH (aq) F->G Basification H This compound (Free Base) G->H Final Product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is critical. While specific spectral data must be acquired experimentally, the expected spectroscopic signatures can be reliably predicted based on its molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the propyl chain: a triplet around 0.9 ppm (CH₃), a multiplet around 1.6 ppm (-CH₂-), and a triplet around 3.4 ppm (-O-CH₂-). The piperidine ring protons would appear as complex multiplets in the 1.4-3.1 ppm range. A broad singlet corresponding to the N-H proton would also be present, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum is expected to show 8 distinct carbon signals. The propyl group carbons would appear at approximately 10 ppm (CH₃), 23 ppm (-CH₂-), and 69 ppm (-O-CH₂-). The carbons of the piperidine ring would resonate in the 30-75 ppm range.

  • IR (Infrared) Spectroscopy: Key absorption bands would include a moderate N-H stretch around 3300 cm⁻¹, strong C-H stretching just below 3000 cm⁻¹, and a characteristic strong C-O (ether) stretch in the 1150-1085 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 143. Common fragmentation patterns would involve the loss of the propyl group or cleavage of the piperidine ring.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structure is particularly valuable for several reasons:

  • Scaffold for Library Synthesis: The secondary amine provides a reactive handle for elaboration, allowing for the attachment of a wide array of substituents through reactions like acylation, alkylation, and reductive amination. This enables the rapid generation of compound libraries for screening.[11][12]

  • Modulation of Physicochemical Properties: The propoxy group helps to modulate the lipophilicity (LogP) of the final compound. This is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its presence can enhance membrane permeability and bioavailability compared to a more polar hydroxyl group.[1]

  • Bioisosteric Replacement: The 4-alkoxypiperidine motif can serve as a bioisostere for other functional groups, helping to fine-tune binding interactions with biological targets while potentially improving metabolic stability.

The utility of the substituted piperidine core is evident in compounds targeting a wide range of receptors, including nociceptin receptors, sigma ligands, and CCR5 antagonists for HIV-1 entry inhibition.[13][14][15]

Visualization of this compound as a Drug Discovery Scaffold

G cluster_reactions Chemical Modifications cluster_library Derivative Library for Screening Core This compound Scaffold Alkylation N-Alkylation (R1-X) Core->Alkylation Acylation N-Acylation (R2-COCl) Core->Acylation ReductiveAmination Reductive Amination (R3-CHO, NaBH(OAc)3) Core->ReductiveAmination Deriv1 Derivative A (N-R1) Alkylation->Deriv1 Deriv2 Derivative B (N-COR2) Acylation->Deriv2 Deriv3 Derivative C (N-CH2R3) ReductiveAmination->Deriv3

Caption: Use of this compound as a core scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]

  • Handling: Work should be conducted in a well-ventilated chemical fume hood.[16][17] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of vapors and contact with skin and eyes.[16][18]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][16] The hydrochloride salt is generally more stable and less volatile for long-term storage.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages in the field of medicinal chemistry. Its combination of a reactive secondary amine and a property-modulating propoxy group provides a versatile platform for the synthesis of complex molecules with tailored pharmacological profiles. A thorough understanding of its properties, synthesis, and safe handling procedures empowers researchers to fully leverage its potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of 4-Propoxypiperidine from 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 4-propoxypiperidine, a valuable building block in modern medicinal chemistry.[1] Starting from the readily available precursor 4-hydroxypiperidine, the synthesis is strategically designed around a three-step sequence involving nitrogen protection, O-alkylation via the Williamson ether synthesis, and final deprotection. This document elucidates the chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety and analytical considerations. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important piperidine derivative.

Strategic Overview: Navigating Bifunctionality

4-Hydroxypiperidine is a bifunctional molecule containing two nucleophilic centers: a secondary amine and a secondary alcohol.[2] A direct reaction with an alkylating agent like propyl bromide would result in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, with N-alkylation typically predominating due to the higher nucleophilicity of the amine. Therefore, a successful synthesis of this compound necessitates a protecting group strategy to ensure selective O-alkylation.

The chosen synthetic pathway involves three core stages:

  • N-Protection: The piperidine nitrogen is masked with a tert-butoxycarbonyl (Boc) group. This group is stable under the strongly basic conditions required for the subsequent etherification step.[2][3]

  • O-Alkylation: The hydroxyl group of N-Boc-4-hydroxypiperidine is converted to its corresponding alkoxide with a strong base, followed by a nucleophilic substitution (SN2) reaction with a propyl halide. This classic Williamson ether synthesis forges the key C-O bond.[4][5]

  • N-Deprotection: The Boc group is efficiently removed under acidic conditions to yield the final target, this compound.[6][7]

The overall synthetic workflow is illustrated below.

G cluster_0 Overall Synthetic Workflow A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B Step 1: N-Protection ((Boc)₂O, Base) C N-Boc-4-propoxypiperidine B->C Step 2: O-Alkylation (NaH, Propyl Bromide) D This compound C->D Step 3: N-Deprotection (TFA or HCl)

Caption: High-level overview of the three-stage synthesis.

Stage 1: N-Protection of 4-Hydroxypiperidine

Causality and Rationale

Protecting the piperidine nitrogen as a tert-butoxycarbonyl (Boc) carbamate serves two critical functions. First, it completely suppresses the nucleophilicity of the nitrogen, preventing unwanted N-alkylation in the subsequent step. Second, the Boc group is exceptionally stable to the strong bases (like sodium hydride) used in the Williamson ether synthesis but can be readily cleaved under acidic conditions that do not affect the newly formed ether linkage, providing an orthogonal deprotection strategy.[2] The reaction is typically performed with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.

Experimental Protocol: Synthesis of tert-Butyl 4-hydroxy-1-piperidinecarboxylate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 equiv) and dissolve it in a suitable solvent such as methanol or a mixture of dioxane and water.

  • Base Addition: Add a base like potassium carbonate (1.5 equiv) or triethylamine (1.5 equiv) to the solution.[8]

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is often a white solid of sufficient purity for the next step, but can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes.[8]

ReagentM.W. ( g/mol )Equiv.MolesMass/Volume
4-Hydroxypiperidine101.151.0xy
Di-tert-butyl dicarbonate218.251.11.1x1.1y
Potassium Carbonate138.211.51.5x1.5y
Methanol32.04--As required

Caption: Reagent table for a typical N-Boc protection reaction.

Stage 2: Williamson Ether Synthesis

Mechanistic Insight

This core transformation proceeds via the classic Williamson ether synthesis, an SN2 reaction.[4][5] A strong, non-nucleophilic base is required to deprotonate the secondary alcohol of N-Boc-4-hydroxypiperidine, forming a potent nucleophile—the alkoxide. This alkoxide then attacks the electrophilic carbon of a primary alkyl halide (1-bromopropane), displacing the bromide leaving group and forming the desired ether linkage.[5] The use of a primary alkyl halide is crucial to minimize the competing E2 elimination side reaction.[5][9]

Experimental Protocol: Synthesis of tert-Butyl 4-propoxy-1-piperidinecarboxylate

CRITICAL SAFETY NOTE: Sodium hydride (NaH) is a highly water-reactive and flammable solid.[10][11] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water or protic solvents.[10][12] All glassware must be thoroughly dried before use. 1-Bromopropane is a volatile and harmful liquid; handle it in a well-ventilated fume hood.

  • Inert Atmosphere Setup: Assemble a dry, three-neck round-bottom flask under a positive pressure of nitrogen or argon. Equip the flask with a magnetic stir bar, a dropping funnel, and a septum.

  • Base Preparation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) to the flask. Wash the NaH dispersion three times with dry hexanes via cannula transfer to remove the mineral oil, then carefully remove the final hexane wash.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to the flask to create a suspension of NaH.[13]

  • Alcohol Addition: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension at 0 °C. Effervescence (hydrogen gas evolution) will be observed.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary. Monitor by TLC.

  • Quenching: Upon completion, cool the reaction to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).[14]

  • Workup and Purification: Dilute the mixture with water and extract thoroughly with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-propoxypiperidine.[15]

ReagentM.W. ( g/mol )Equiv.
N-Boc-4-hydroxypiperidine201.271.0
Sodium Hydride (60%)24.00 (as NaH)1.2
1-Bromopropane123.001.2
Anhydrous DMF/THF--

Caption: Reagent table for the Williamson ether synthesis step.

Stage 3: N-Deprotection

Finalizing the Synthesis

The final step is the removal of the acid-labile Boc group. This is reliably achieved by treatment with a strong acid.[6] Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a common and effective choice. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol can be used, which has the advantage of directly producing the hydrochloride salt of the product.[6][7]

G cluster_1 Boc-Deprotection Workflow Start N-Boc-4-propoxypiperidine in DCM AddTFA Add TFA (20-50% v/v) at 0 °C Start->AddTFA Stir Stir at RT (1-4 hours) AddTFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Concentrate and Partition (e.g., DCM / aq. NaHCO₃) Monitor->Workup Extract Extract with DCM Workup->Extract Isolate Dry, Concentrate -> this compound (Free Base) Extract->Isolate

Caption: Workflow for the acidic removal of the Boc protecting group.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve N-Boc-4-propoxypiperidine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask at room temperature.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv, often used as a 20-50% solution in DCM).[6]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[6]

  • Workup (for Free Base): Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Isolation: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate in vacuo to yield this compound as the free base.

  • Workup (for Hydrochloride Salt): If using 4M HCl in dioxane, the hydrochloride salt may precipitate directly from the reaction mixture.[6] The product can be isolated by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, after reaction, the solvent can be removed under reduced pressure to yield the crude salt, which can be triturated or recrystallized.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the propyl group: a triplet around 0.9 ppm (CH₃), a multiplet (sextet) around 1.6 ppm (CH₂), and a triplet around 3.4 ppm (-O-CH₂). The piperidine ring protons will appear as complex multiplets. A broad singlet corresponding to the N-H proton will also be present. The large singlet at ~1.47 ppm from the Boc group's tert-butyl protons will be absent.[16]

    • ¹³C NMR: The spectrum should show three distinct signals for the propyl group carbons and signals corresponding to the piperidine ring carbons. The characteristic carbonyl and quaternary carbon signals from the Boc group will be absent.[17]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 143.23 g/mol .[18]

  • Infrared (IR) Spectroscopy: Key features include a C-O-C ether stretch (typically around 1100 cm⁻¹) and a moderate N-H stretch (around 3300-3400 cm⁻¹).

Conclusion

The synthesis of this compound from 4-hydroxypiperidine is a well-established and reliable process that hinges on a strategic application of protecting group chemistry. By masking the piperidine nitrogen with a Boc group, the synthesis can be directed towards a selective O-alkylation via the Williamson ether synthesis. The subsequent straightforward acidic deprotection yields the desired product in good overall yield. This three-step sequence represents an efficient and scalable method for producing a key intermediate used in the discovery and development of novel therapeutics.[1]

References

Spectroscopic Profile of 4-Propoxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 4-propoxypiperidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to deliver a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to this compound

This compound is a substituted heterocyclic amine. The molecular structure consists of a central piperidine ring functionalized at the 4-position with a propoxy group (-O-CH₂CH₂CH₃). This substitution breaks the symmetry of the parent piperidine ring, leading to a distinct spectroscopic signature. As a derivative of piperidine, a common scaffold in medicinal chemistry, understanding its structural and electronic properties through spectroscopy is paramount for quality control, reaction monitoring, and elucidating its role in chemical and biological systems.

This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. The causality behind spectral features is explained, and robust, self-validating experimental protocols are provided for data acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The diagram below illustrates the structure of this compound with systematic numbering used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its connectivity and environment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The propoxy substitution and the piperidine ring's chair conformation result in a complex but interpretable spectrum.

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), expected splitting patterns (multiplicity), and integration values for this compound, assuming a deuterated chloroform (CDCl₃) solvent.

Proton(s) Predicted δ (ppm) Multiplicity Integration Justification
H3', H3', H3'0.92Triplet (t)3HTerminal methyl group protons, split by the adjacent CH₂ group.
H2', H2'1.58Sextet (sxt)2HMethylene protons of the propyl group, split by both the terminal CH₃ and the adjacent O-CH₂ groups.
H3/H5 (axial)1.45 - 1.60Multiplet (m)2HShielded axial protons on the piperidine ring.
H3/H5 (eq)1.85 - 2.00Multiplet (m)2HDeshielded equatorial protons on the piperidine ring.
NH1.90 (variable)Broad Singlet (br s)1HAmine proton; chemical shift and broadening are solvent and concentration dependent.
H2/H6 (axial)2.55 - 2.70Multiplet (m)2HAxial protons adjacent to the electronegative nitrogen atom.
H2/H6 (eq)3.00 - 3.15Multiplet (m)2HEquatorial protons adjacent to the nitrogen, typically more deshielded than their axial counterparts.
H43.30 - 3.45Multiplet (m)1HMethine proton at the point of substitution, deshielded by the adjacent oxygen atom.
H1', H1'3.40Triplet (t)2HMethylene protons attached to the ether oxygen, deshielded and split by the adjacent CH₂ group.

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and well-shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, C2/C6 and C3/C5 are chemically equivalent, resulting in fewer signals than the total number of carbon atoms.

The table below details the predicted chemical shifts for each carbon in this compound in CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups.[1]

Carbon(s) Predicted δ (ppm) Justification
C3'10.7Terminal methyl carbon of the propyl group, highly shielded.
C2'23.2Methylene carbon of the propyl group.
C3, C532.5Piperidine carbons beta to the nitrogen and adjacent to the substituted carbon.
C2, C646.5Piperidine carbons alpha to the nitrogen atom.
C1'69.8Methylene carbon attached to the ether oxygen, significantly deshielded.
C474.5Methine carbon of the piperidine ring attached to the oxygen, most deshielded sp³ carbon in the ring.
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-30 mg) may be required to reduce acquisition time due to the low natural abundance of ¹³C.

  • Instrument Setup: Use a 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled (broadband decoupling) to ensure all carbon signals appear as singlets.[1]

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform with exponential multiplication to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹) Vibration Intensity Justification
3350 - 3250N-H StretchMedium, BroadCharacteristic of a secondary amine. Broadening is due to hydrogen bonding.[2]
2960 - 2850C-H Stretch (sp³)StrongAliphatic C-H stretching from the piperidine ring and propyl chain.[2]
1470 - 1440C-H BendMediumScissoring and bending vibrations of the methylene groups.
1150 - 1085C-O StretchStrongCharacteristic strong absorption for an aliphatic ether C-O single bond.
1100 - 1000C-N StretchMediumAliphatic amine C-N stretching vibration.

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place one to two drops of neat this compound liquid directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks with their corresponding wavenumbers. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

  • Molecular Formula: C₈H₁₇NO

  • Molecular Weight: 143.23 g/mol

  • Molecular Ion (M⁺): A peak is expected at m/z = 143.

Under electron ionization (EI), the molecular ion will undergo fragmentation. A primary fragmentation event for piperidine derivatives is the alpha-cleavage adjacent to the nitrogen atom.

G cluster_0 Fragmentation of this compound mol [C₈H₁₇NO]⁺˙ m/z = 143 (Molecular Ion) frag1 [C₇H₁₄NO]⁺ m/z = 128 (Loss of •CH₃) mol->frag1 - •CH₃ frag2 [C₅H₁₀N]⁺ m/z = 84 (Loss of propoxy radical) mol->frag2 - •OCH₂CH₂CH₃ frag3 [C₄H₈N]⁺ m/z = 70 (α-cleavage) mol->frag3 - C₄H₉O•

Caption: Plausible EI fragmentation pathway for this compound.

Interpretation of Fragmentation:

  • m/z = 143: The molecular ion peak.

  • m/z = 128: Loss of a methyl radical from the propyl chain.

  • m/z = 84: Loss of the entire propoxy radical (•OC₃H₇), a common cleavage for ethers.

  • m/z = 70: A prominent peak resulting from alpha-cleavage next to the nitrogen atom, followed by the loss of the C4-substituent and associated ring atoms. This is a characteristic fragment for 4-substituted piperidines.

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.

  • Ionization: Use a standard electron ionization source with an energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 30-200 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to predicted pathways and library data for structural confirmation.

Conclusion

The spectroscopic profile of this compound is distinct and informative. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, confirming the connectivity of the piperidine ring and the propoxy substituent. IR spectroscopy validates the presence of key functional groups, including the N-H of the secondary amine and the C-O ether linkage. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage, that are indicative of the piperidine scaffold. Together, these techniques provide a robust and comprehensive characterization essential for the identification and quality assessment of this compound in any research or development setting.

References

A Comprehensive Technical Guide to the Purity Analysis of 4-Propoxypiperidine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Propoxypiperidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth exploration of the methodologies required for a robust purity analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the classification of potential impurities based on International Council for Harmonisation (ICH) guidelines, detail orthogonal analytical techniques for their detection and quantification, and provide field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a scientifically rigorous and practical approach to quality control.

The Imperative of Purity in Pharmaceutical Synthesis

In the pharmaceutical industry, the quality of a final drug product is intrinsically linked to the purity of its starting materials and intermediates.[1] this compound (C₈H₁₇NO, CAS No. 88536-11-2) serves as a critical intermediate, and its impurity profile can be directly carried over or lead to unwanted side-reactions in subsequent synthetic steps. Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate stringent control over impurities.[2] These guidelines classify impurities into three primary categories: organic impurities, inorganic impurities, and residual solvents, all of which must be identified, quantified, and controlled to ensure patient safety.[3][4] This document outlines a multi-faceted analytical strategy to comprehensively assess the purity of this compound.

Profiling Potential Impurities in this compound

A thorough understanding of the synthetic route is the first step in predicting potential impurities. A common synthesis might involve the Williamson ether synthesis, reacting 4-hydroxypiperidine with a propyl halide (e.g., 1-bromopropane) under basic conditions.

  • Organic Impurities : These are often structurally related to the main compound and can arise from starting materials, by-products, intermediates, or degradation products.[1]

    • Unreacted Starting Materials : Residual 4-hydroxypiperidine or 1-bromopropane.

    • By-products : Products of side reactions, such as the N-alkylation of the piperidine nitrogen, leading to N-propyl-4-propoxypiperidine.

    • Degradation Products : Formed during synthesis or storage.

  • Inorganic Impurities : These can include reagents, ligands, catalysts, or heavy metals introduced during the manufacturing process.[3] Examples include residual inorganic bases (e.g., NaH, K₂CO₃) or salts formed during reaction workup.

  • Residual Solvents : Solvents used during synthesis or purification may remain in the final product. Their limits are strictly controlled according to ICH Q3C guidelines based on their toxicity.[5]

G cluster_synthesis Synthetic Pathway cluster_product Final Product & Impurities 4-Hydroxypiperidine 4-Hydroxypiperidine Synthesis Synthesis 4-Hydroxypiperidine->Synthesis Propyl Halide Propyl Halide Propyl Halide->Synthesis Base Base Base->Synthesis Solvent Solvent Solvent->Synthesis This compound This compound Synthesis->this compound Organic_Impurities Organic Impurities (Unreacted SMs, By-products) Synthesis->Organic_Impurities Side Reactions Inorganic_Impurities Inorganic Impurities (Salts, Catalysts) Synthesis->Inorganic_Impurities Reagents Residual_Solvents Residual Solvents Synthesis->Residual_Solvents Process

Caption: Sources of potential impurities in this compound synthesis.

Orthogonal Chromatographic Purity Assessment

No single analytical technique is sufficient to identify and quantify all potential impurities. An orthogonal approach, using techniques with different separation principles, is essential for a comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the premier choice for analyzing volatile and thermally stable compounds like this compound. Its high separation efficiency (GC) combined with definitive identification capabilities (MS) makes it ideal for detecting volatile organic impurities and residual solvents.[6][7]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent, such as Dichloromethane or Ethyl Acetate, to create a 1 mg/mL solution.

    • Vortex until fully dissolved.

  • Instrumental Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.

    • MS Quad Temperature: 150 °C.

    • Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method.

    • Identify impurity peaks by comparing their mass spectra against the NIST library and known potential impurities.[9]

G Sample_Prep Sample Preparation (1 mg/mL in DCM) Injection GC Injection (1 µL, Split 20:1) Sample_Prep->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (35-350 amu) Ionization->Detection Analysis Data Analysis (Peak Integration, Library Search) Detection->Analysis

Caption: General workflow for GC-MS purity analysis.

High-Performance Liquid Chromatography (HPLC)

Causality: While GC-MS is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities. However, this compound lacks a strong UV chromophore, making direct UV detection insensitive. To overcome this, pre-column derivatization with a UV-active agent is a proven strategy.[10] 4-toluenesulfonyl chloride (tosyl chloride) is an excellent derivatizing agent for secondary amines, creating a highly UV-active derivative suitable for sensitive quantification.[11]

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

  • Derivatization Procedure:

    • Standard/Sample Solution: Prepare a ~1 mg/mL solution of this compound in Acetonitrile.

    • Reagent Solution: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in Acetonitrile.

    • Reaction: In a vial, mix 100 µL of the sample solution with 200 µL of the reagent solution. Add 200 µL of a basic buffer (e.g., 0.1 M Sodium Bicarbonate).

    • Vortex and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The solution is now ready for injection.

  • Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[10][11]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (typical for tosyl derivatives).[10]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the derivatized this compound.

    • Calculate purity based on area percent of the main peak relative to all other impurity peaks.

    • Method validation should be performed to determine parameters like LOD and LOQ.[11]

G Sample_Prep Sample Preparation (1 mg/mL in ACN) Derivatization Derivatization (+ Tosyl Chloride, Base, Heat) Sample_Prep->Derivatization Injection HPLC Injection (10 µL) Derivatization->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Analysis Data Analysis (Area % Calculation) Detection->Analysis

Caption: Workflow for HPLC analysis with pre-column derivatization.

Spectroscopic Identity and Structural Confirmation

Spectroscopic methods are essential for confirming the chemical identity of the main component and can provide qualitative or semi-quantitative information about impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[12] It is exceptionally sensitive to subtle structural changes, making it ideal for identifying and, in some cases, quantifying structurally related impurities.[13]

Methodology and Expected Spectra:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

  • ¹H NMR: The spectrum of this compound is expected to show:

    • A triplet around 0.9 ppm (CH₃ of the propyl group).

    • A multiplet around 1.5-1.6 ppm (CH₂ of the propyl group).

    • A triplet around 3.4 ppm (-O-CH₂ of the propyl group).

    • A multiplet around 3.5 ppm (CH attached to oxygen on the piperidine ring).

    • Signals for the other piperidine ring protons between 1.4-3.1 ppm.[14]

    • A broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Carbons attached to heteroatoms (O, N) will be downfield.[15]

  • Impurity Detection: The presence of unexpected signals or signals with incorrect integration values relative to the main compound indicates impurities. For example, a residual signal for 4-hydroxypiperidine would appear, and its concentration can be estimated by comparing its integral to that of the main compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. While not typically used for quantification of minor impurities, it serves as an essential identity check.[16]

Methodology and Expected Spectrum:

  • Sample Preparation: A small amount of the liquid sample is placed between two KBr plates (neat film).

  • Expected Absorption Bands:

    • ~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.

    • 2850-3000 cm⁻¹: C-H stretching from the alkyl groups.

    • ~1100 cm⁻¹ (strong): Characteristic C-O-C asymmetric stretching of the ether linkage.[15] The absence of a broad O-H stretch around 3400 cm⁻¹ would indicate the successful conversion of the 4-hydroxypiperidine starting material.

Data Synthesis and Regulatory Compliance

A comprehensive purity analysis combines data from all orthogonal methods. The results are summarized and compared against pre-defined acceptance criteria.

Quantitative Data Summary

The following table summarizes typical parameters for the chromatographic methods described.

ParameterGC-MSHPLC-UV (with Derivatization)
Column DB-5ms (30 m x 0.25 mm)C18 (250 x 4.6 mm)
Mobile Phase HeliumWater (0.1% H₃PO₄) / Acetonitrile
Detection Mass Spectrometry (EI)UV Absorbance (230 nm)
Typical Purity >98%>98%
Typical LOQ ~0.05% (Varies)~0.44 µg/mL[11]
Typical LOD ~0.01% (Varies)~0.15 µg/mL[11]
Setting Acceptance Criteria

Acceptance criteria for impurities are established based on regulatory guidelines, such as ICH Q3A(R2) for new drug substances.[1][5] These guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the API. Any impurity exceeding the identification threshold must be structurally characterized.

Conclusion

The purity analysis of this compound is a critical component of quality control in pharmaceutical development. A robust analytical strategy is not based on a single method but on the intelligent application of orthogonal techniques. Combining the quantitative power and broad applicability of GC-MS and HPLC with the definitive structural confirmation from NMR and FTIR provides a comprehensive and trustworthy assessment. This multi-faceted approach ensures that the intermediate meets the stringent purity requirements necessary for the synthesis of safe and effective medicines, aligning with the principles of scientific integrity and regulatory compliance.

References

An In-depth Technical Guide to the Solubility of 4-Propoxypiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-propoxypiperidine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document offers a predictive solubility profile based on the physicochemical properties of this compound and a range of common organic solvents. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with a robust, step-by-step experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. The underlying principles governing solubility are discussed, and visual aids in the form of diagrams are provided to elucidate experimental workflows and the interplay of molecular interactions.

Introduction to this compound and its Significance

This compound is a heterocyclic amine that is gaining increasing attention in the fields of medicinal chemistry and drug development. Its structure, featuring a polar piperidine ring and a more nonpolar propoxy group, imparts a unique combination of properties that can be advantageous in the synthesis of novel therapeutic agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to interact with biological targets and improve pharmacokinetic profiles. The propoxy group can enhance lipophilicity, which may improve membrane permeability and bioavailability.[1] A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] For this compound, its solubility in a given organic solvent is a function of the following molecular interactions:

  • Dipole-Dipole Interactions: The polar piperidine ring of this compound can engage in dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding: The secondary amine in the piperidine ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can engage in hydrogen bonding with this compound, promoting solubility.

  • Van der Waals Forces: The nonpolar propoxy group and the hydrocarbon backbone of the piperidine ring interact with solvent molecules through weaker van der Waals forces. Nonpolar solvents will primarily interact with this compound via these forces.

The interplay of these forces determines the extent to which this compound will dissolve in a particular solvent. A solvent that can effectively overcome the solute-solute and solvent-solvent interactions and form stable solute-solvent interactions will be a good solvent for this compound.

The following diagram illustrates the key factors influencing the solubility of this compound.

G cluster_solute This compound Properties cluster_solvent Solvent Properties Polarity (Piperidine Ring) Polarity (Piperidine Ring) Solubility Solubility Polarity (Piperidine Ring)->Solubility Dipole-Dipole H-Bonding (N-H, O) H-Bonding (N-H, O) H-Bonding (N-H, O)->Solubility H-Bonding Molecular Size/Shape Molecular Size/Shape Molecular Size/Shape->Solubility Steric Effects Polarity (Dielectric Constant) Polarity (Dielectric Constant) Polarity (Dielectric Constant)->Solubility Solvation H-Bonding Capability H-Bonding Capability H-Bonding Capability->Solubility H-Bonding Dispersion Forces Dispersion Forces Dispersion Forces->Solubility van der Waals

Caption: Factors Influencing the Solubility of this compound.

Predicted Solubility Profile of this compound

Solvent ClassSolventPolarity IndexDielectric Constant (20°C)Hydrogen BondingPredicted Solubility
Protic Methanol5.132.7Donor & AcceptorHighly Soluble
Ethanol4.324.5Donor & AcceptorHighly Soluble
Isopropanol3.919.9Donor & AcceptorSoluble
Polar Aprotic Acetonitrile5.837.5AcceptorHighly Soluble
Dimethylformamide (DMF)6.436.7AcceptorHighly Soluble
Dimethyl Sulfoxide (DMSO)7.246.7AcceptorHighly Soluble
Acetone5.120.7AcceptorSoluble
Tetrahydrofuran (THF)4.07.5AcceptorSoluble
Nonpolar Aprotic Dichloromethane (DCM)3.19.1Weak AcceptorSoluble
Toluene2.42.4NoneModerately Soluble
Hexane0.11.9NoneSparingly Soluble
Diethyl Ether2.84.3AcceptorModerately Soluble

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following detailed experimental protocol, based on the well-established shake-flask method, is recommended.[10][11][12][13]

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatted shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound into vial B Add known volume of solvent A->B C Seal vial and place in thermostatted shaker B->C D Equilibrate for 24-48 hours C->D E Centrifuge to pellet excess solid D->E F Withdraw supernatant and filter E->F G Dilute aliquot for HPLC analysis F->G H Quantify concentration using calibration curve G->H

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a glass vial. An excess is confirmed if undissolved solid remains at the end of the experiment.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatted shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vial to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution by HPLC. A suitable method for amine analysis, potentially involving derivatization, may be required for sensitive and accurate quantification.[1][2][14][15][16]

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, a predictive solubility profile has been presented based on the principles of molecular interactions and data from analogous compounds. The comprehensive experimental protocol outlined herein offers a reliable and scientifically sound methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work. A thorough understanding and experimental determination of solubility are critical for the successful application of this versatile building block in the advancement of pharmaceutical and chemical research.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Propoxypiperidine (CAS No. 88536-11-2) is a versatile heterocyclic building block, increasingly utilized by researchers in the synthesis of novel pharmaceutical agents and specialty chemicals.[1] Its structure, combining a piperidine ring with a propoxy ether group, offers unique physicochemical properties that are valuable in drug design and material science.[1] However, the very functional groups that make it a useful intermediate also render it susceptible to specific degradation pathways. An in-depth understanding of its chemical stability is not merely an academic exercise; it is a critical prerequisite for ensuring the reproducibility of experimental results, the integrity of synthesized products, and the safety of laboratory personnel.

This guide provides a comprehensive analysis of the stability profile of this compound. Moving beyond generic storage advice, we will delve into the causality behind its potential degradation, outline robust methodologies for stability assessment based on established regulatory principles, and provide field-proven recommendations for its long-term storage and handling.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential before assessing its stability. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 88536-11-2[2][3][4]
Molecular Formula C₈H₁₇NO[2]
Molecular Weight 143.23 g/mol [2][3][4]
Synonym(s) 4-n-Propoxypiperidine[2][3]
Purity ≥95-98% (Typical)[2][3]
Shipping Condition Room temperature in continental US; may vary elsewhere.[2]

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its two primary functional groups: the secondary amine of the piperidine ring and the ether linkage of the propoxy group. Each presents distinct vulnerabilities.

  • Piperidine Moiety (Secondary Amine): Saturated amines, like piperidine, are generally stable but can be susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be attacked by oxidizing agents, potentially leading to the formation of N-oxides or other oxidative degradation products. The basic nature of the amine also makes it reactive towards strong acids.

  • Propoxy Moiety (Ether): The ether linkage is the primary point of concern for long-term stability. Ethers are well-known to form explosive peroxides upon exposure to oxygen and light, a process that is auto-catalytic.[5][6][7] This degradation pathway represents a significant safety hazard if not properly managed. While generally stable to bases, the ether bond can be cleaved under harsh acidic conditions.

Based on this analysis, we can predict the most probable degradation pathways for this compound.

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products main_mol C₈H₁₇NO oxidation Oxidation (e.g., O₂, H₂O₂) hydrolysis Acid Hydrolysis (H⁺, H₂O) photolysis Light (UV/Vis) peroxide_formation Air & Light (O₂) n_oxide N-Oxide Derivatives oxidation->n_oxide ring_opened Ring-Opened Products oxidation->ring_opened ether_cleavage Piperidin-4-ol & Propionaldehyde hydrolysis->ether_cleavage photolysis->n_oxide photolysis->ring_opened peroxides Hydroperoxides/ Explosive Peroxides peroxide_formation->peroxides G cluster_stress Stress Conditions start Prepare Stock Solution of this compound (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) by RP-HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradation Pathways & Develop Stability- Indicating Method analysis->end

References

A Researcher's Guide to Sourcing and Quality Control of 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the procurement of high-quality reagents and intermediates is a critical determinant of experimental success. 4-Propoxypiperidine, a key building block in the synthesis of a variety of biologically active molecules, is no exception. This guide provides a comprehensive overview of commercial suppliers, essential quality control procedures, and safe handling practices for this compound, tailored for the discerning researcher.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a substituted piperidine derivative with a propoxy group at the 4-position of the piperidine ring. Its unique structural features make it a valuable intermediate in medicinal chemistry. The piperidine moiety is a common scaffold in many approved drugs, and the 4-propoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy and pharmacokinetics. This compound is frequently utilized in the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs.

Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer this compound for research purposes. However, the quality and documentation provided can vary significantly. When selecting a supplier, researchers should prioritize those who provide comprehensive analytical data and demonstrate a commitment to quality assurance.

Below is a comparative table of some prominent commercial suppliers of this compound:

SupplierProduct Name(s)CAS Number(s)PurityAvailable FormsNotes
Thermo Fisher Scientific (Alfa Aesar) 4-n-Propoxypiperidine88536-11-295%[1][2]Free BaseOften provides a Certificate of Analysis with NMR data confirming structure and purity.[2][3]
ChemScene This compound88536-11-2≥98%[4]Free BaseOffers custom synthesis and other chemistry services.[4]
Thomas Scientific 4-n-Propoxypiperidine88536-11-295%[1]Free BaseProduct may be restricted to customers with a business account.[1]
CP Lab Safety This compound, HCl903891-77-095%[5]Hydrochloride SaltFor professional research and industrial use only.[5]
Echemi This compound Hydrochloride903891-77-0Varies by supplierHydrochloride SaltA platform connecting multiple suppliers.[6]
ChemicalBook This compound HYDROCHLORIDE903891-77-0Varies by supplierHydrochloride SaltProvides a directory of suppliers and basic chemical data.[7][8]

Key Considerations When Choosing a Supplier:

  • Purity and Analytical Data: Always request a Certificate of Analysis (CoA) that includes, at a minimum, the purity determined by a reliable analytical method (e.g., GC-MS or NMR) and confirmation of the compound's identity.[2][3]

  • Batch-to-Batch Consistency: For long-term projects, it is crucial to inquire about the supplier's ability to provide consistent quality across different batches.

  • Available Forms: this compound is available as a free base (a liquid) and as a hydrochloride salt (a solid). The choice will depend on the specific requirements of your synthetic route.

  • Documentation: Reputable suppliers will readily provide Safety Data Sheets (SDS) with comprehensive safety, handling, and disposal information.

In-House Quality Control: A Mandate for Reproducible Research

While suppliers provide initial quality assessments, independent verification of the identity and purity of incoming reagents is a cornerstone of good laboratory practice and ensures the reproducibility of experimental results.

Visual Inspection and Physical Properties

Upon receipt, visually inspect the material for any signs of degradation or contamination. The free base of this compound is typically a yellow liquid, while the hydrochloride salt is an off-white to white solid. Note any discrepancies from the supplier's description.

Analytical Characterization

NMR is a powerful tool for confirming the structure of this compound and assessing its purity.

1H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl3 for the free base or D2O/DMSO-d6 for the hydrochloride salt) in an NMR tube.

  • Instrument Parameters (300-400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Analysis:

    • Expected Chemical Shifts (δ, ppm) for this compound (Free Base in CDCl3):

      • ~3.4-3.5 (t, 2H, -O-CH2 -CH2-CH3)

      • ~3.0-3.2 (m, 1H, -CH-O-)

      • ~2.5-2.7 (m, 4H, piperidine ring protons adjacent to N)

      • ~1.8-2.0 (m, 2H, piperidine ring protons)

      • ~1.5-1.7 (m, 2H, piperidine ring protons)

      • ~1.5-1.6 (sextet, 2H, -O-CH2-CH2 -CH3)

      • ~0.9 (t, 3H, -O-CH2-CH2-CH3 )

    • Purity Assessment: Integrate the peaks corresponding to the compound and any impurity peaks. The relative integration values can provide a semi-quantitative measure of purity. Look for residual solvents from the synthesis (e.g., toluene, diethyl ether).

13C NMR Spectroscopy:

While not always necessary for routine QC, 13C NMR can provide further structural confirmation. Expected chemical shifts for the carbon atoms adjacent to the oxygen and nitrogen atoms will be the most downfield.[9]

GC-MS is an excellent technique for assessing the purity of volatile compounds like this compound and identifying any low-level impurities.

GC-MS Analysis Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters:

    • GC Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • The resulting chromatogram will show a major peak for this compound and potentially smaller peaks for impurities. The peak area percentage can be used to estimate the purity.

    • The mass spectrum of the main peak should be consistent with the molecular weight of this compound (143.23 g/mol for the free base). The fragmentation pattern can be used to confirm the structure.

Understanding Potential Impurities

The most common synthetic route to 4-alkoxypiperidines involves the Williamson ether synthesis, starting from 4-hydroxypiperidine and a propyl halide. Potential impurities arising from this process could include:

  • Unreacted 4-hydroxypiperidine: This is a common process-related impurity.[10][]

  • N-propylated-4-propoxypiperidine: If the nitrogen on the piperidine ring is not protected during the synthesis, some N-alkylation can occur.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, THF, DMF) may be present in the final product.[]

Workflow for Supplier and Batch Qualification

The following diagram illustrates a robust workflow for qualifying a new supplier and a new batch of this compound.

G cluster_0 Supplier Qualification cluster_1 Batch Qualification Identify Potential Suppliers Identify Potential Suppliers Request CoA and SDS Request CoA and SDS Identify Potential Suppliers->Request CoA and SDS Evaluate Documentation Evaluate Documentation Request CoA and SDS->Evaluate Documentation Order Small Sample Order Small Sample Evaluate Documentation->Order Small Sample If acceptable Perform Full QC Analysis Perform Full QC Analysis Order Small Sample->Perform Full QC Analysis Approve Supplier Approve Supplier Perform Full QC Analysis->Approve Supplier If passes Receive New Batch Receive New Batch Visual Inspection Visual Inspection Receive New Batch->Visual Inspection Perform Confirmatory QC Perform Confirmatory QC Visual Inspection->Perform Confirmatory QC Compare to Approved Batch Compare to Approved Batch Perform Confirmatory QC->Compare to Approved Batch Release for Use Release for Use Compare to Approved Batch->Release for Use If consistent

Caption: Workflow for qualifying a new supplier and batch of this compound.

Safe Handling and Storage

Substituted piperidines, including this compound, should be handled with care in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12]

  • Keep the container tightly closed to prevent the absorption of moisture and atmospheric carbon dioxide.[12]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

The successful use of this compound in research and drug development hinges on the careful selection of a reliable commercial supplier and the implementation of a rigorous in-house quality control program. By following the guidelines outlined in this technical guide, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Note: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Propoxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals across a wide range of therapeutic areas, including analgesics, antipsychotics, and antihistamines.[1][2][3] Its saturated, six-membered heterocyclic structure provides a robust three-dimensional framework that can be strategically modified to optimize drug-receptor interactions. This compound, a readily available derivative, serves as a highly valuable building block for drug discovery and development.[4][5][6] The propoxy group at the C4 position can influence lipophilicity and metabolic stability, while the secondary amine at the N1 position offers a reactive handle for diverse synthetic transformations.

This application note provides detailed protocols and the underlying scientific rationale for two fundamental synthetic strategies employing this compound: N-Alkylation and Reductive Amination . These methods are cornerstones for generating a library of diverse intermediates, paving the way for the synthesis of novel active pharmaceutical ingredients (APIs).

Compound Profile and Safety Mandates

Effective synthesis begins with a thorough understanding of the starting material's properties and the requisite safety protocols.

Physicochemical Data

The primary reagent, this compound, is often supplied and handled as its hydrochloride salt for enhanced stability and ease of handling. The free base is typically generated in situ or just prior to reaction.

PropertyThis compoundThis compound Hydrochloride
CAS Number 88536-11-2[7]903891-77-0[8]
Molecular Formula C₈H₁₇NO[7]C₈H₁₈ClNO[8]
Molecular Weight 143.23 g/mol [7]179.69 g/mol [8]
Appearance Colorless to pale yellow liquidWhite to off-white solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Sealed in dry, Room Temperature.[8]
Critical Safety and Handling Protocols

This compound and its derivatives must be handled with appropriate care in a controlled laboratory setting.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[9]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[10] Dispose of chemical waste in accordance with local and national regulations.[9]

Core Synthetic Application 1: N-Alkylation

N-substitution of the piperidine ring is a fundamental strategy for introducing key pharmacophoric elements or for installing protecting groups. The following protocol details the synthesis of N-benzyl-4-propoxypiperidine, a common intermediate where the benzyl group can either be a permanent part of the final molecule or serve as a protecting group that can be removed later via hydrogenolysis.[11][12][13]

Scientific Rationale

This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. The secondary amine of this compound acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Acetonitrile is an excellent solvent for this transformation as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

Experimental Workflow: N-Alkylation

reagents Reagents: This compound Benzyl Bromide K2CO3 Acetonitrile setup 1. Combine Reagents - Add piperidine, K2CO3, and acetonitrile to flask. - Stir to create a suspension. reagents->setup addition 2. Add Alkylating Agent - Add benzyl bromide dropwise at room temperature. setup->addition reaction 3. Reaction - Heat to reflux (e.g., 80°C). - Monitor by TLC for consumption of starting material. addition->reaction workup1 4. Quench & Filter - Cool to RT. - Filter off K2CO3. - Concentrate filtrate under reduced pressure. reaction->workup1 workup2 5. Extraction - Dissolve residue in EtOAc. - Wash with H2O and brine. workup1->workup2 purify 6. Purification - Dry organic layer (Na2SO4). - Concentrate. - Purify via flash column chromatography. workup2->purify product Final Product: N-benzyl-4-propoxypiperidine purify->product

Caption: Workflow for N-alkylation of this compound.

Detailed Protocol: Synthesis of N-benzyl-4-propoxypiperidine
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 5.0 g), anhydrous potassium carbonate (2.5 eq), and acetonitrile (40 mL).

  • Reagent Addition: Stir the suspension at room temperature. Slowly add benzyl bromide (1.1 eq) to the mixture dropwise over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane, visualizing with potassium permanganate stain. The disappearance of the this compound spot indicates reaction completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure N-benzyl-4-propoxypiperidine.

Core Synthetic Application 2: Reductive Amination

Reductive amination is one of the most powerful and versatile methods for C-N bond formation in pharmaceutical synthesis.[14][15][16] It allows for the direct coupling of the piperidine nitrogen to a wide variety of aldehydes and ketones, creating more complex secondary or tertiary amine intermediates in a single, efficient step.

Scientific Rationale

This one-pot reaction proceeds through two key stages. First, the amine (this compound) and a carbonyl compound (e.g., an aldehyde) condense to form a hemiaminal, which then dehydrates to form a transient iminium ion. Second, a selective reducing agent reduces this iminium ion to the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[16] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the electrophilic iminium ion. This selectivity is crucial for the success of the one-pot procedure. Unlike harsher reagents like sodium borohydride, STAB is tolerant of mildly acidic conditions which can catalyze the iminium ion formation, and it does not require strict pH control.[15]

Experimental Workflow: Reductive Amination

reagents Reagents: This compound Aldehyde/Ketone NaBH(OAc)3 DCE or CH2Cl2 setup 1. Combine Reactants - Dissolve piperidine and aldehyde in solvent. - Stir at room temperature. reagents->setup addition 2. Add Reducing Agent - Add NaBH(OAc)3 portion-wise. - Monitor for gas evolution. setup->addition reaction 3. Reaction - Stir at room temperature for 12-24 hours. - Monitor by TLC or LC-MS. addition->reaction workup1 4. Quench - Slowly add saturated NaHCO3 solution to quench excess reagent. reaction->workup1 workup2 5. Extraction - Separate organic layer. - Extract aqueous layer with CH2Cl2. - Combine organic layers. workup1->workup2 purify 6. Purification - Wash with brine, dry (Na2SO4), and concentrate. - Purify via flash column chromatography. workup2->purify product Final Amine Intermediate purify->product

Caption: Workflow for reductive amination with this compound.

Detailed Protocol: Synthesis of 1-(Cyclohexylmethyl)-4-propoxypiperidine
  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, 5.0 g) and cyclohexanecarbaldehyde (1.05 eq) in dichloromethane (DCM, 80 mL).

  • Reagent Addition: Stir the solution at room temperature. To this mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: Initial additions may cause some gas evolution.

  • Reaction Execution: Allow the reaction to stir at room temperature for 18 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC (15% Ethyl Acetate/Hexanes) for the formation of the product and consumption of the starting materials.

  • Workup:

    • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).

    • Stir vigorously for 20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash chromatography on silica gel to yield the pure 1-(cyclohexylmethyl)-4-propoxypiperidine.

Characterization of Synthesized Intermediates

Confirmation of the structure and assessment of purity are critical validation steps. The synthesized intermediates should be characterized using standard analytical techniques.

IntermediateTechniqueExpected Result
N-benzyl-4-propoxypiperidine ¹H NMR Appearance of aromatic protons (~7.2-7.4 ppm) and a singlet for the benzylic CH₂ (~3.5 ppm).
MS (ESI+) Calculated m/z for [M+H]⁺: 234.18. Found: 234.2.
1-(Cyclohexylmethyl)-4-propoxypiperidine ¹H NMR Disappearance of the N-H proton. Appearance of characteristic cyclohexyl and methylenic protons.
MS (ESI+) Calculated m/z for [M+H]⁺: 240.23. Found: 240.2.

Conclusion and Future Prospects

This compound is a robust and versatile starting material for the synthesis of diverse pharmaceutical intermediates. The N-alkylation and reductive amination protocols detailed herein represent reliable and scalable methods for elaborating the core piperidine scaffold. The resulting intermediates, such as N-benzyl-4-propoxypiperidine, can be deprotected and further functionalized, while products from reductive amination can serve as direct precursors to complex APIs. These foundational reactions empower researchers and drug development professionals to rapidly generate novel molecular architectures for screening and optimization in the pursuit of new therapeutics.

References

Application Notes & Protocols: 4-Propoxypiperidine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Propoxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric elements to engage with biological targets. Within the vast landscape of substituted piperidines, the this compound moiety has emerged as a particularly valuable building block for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[2]

This guide provides an in-depth analysis of this compound, offering detailed protocols for its incorporation into lead compounds and exploring the causal relationships between its structure and its impact on drug-like properties. We will delve into its role in enhancing metabolic stability and modulating lipophilicity, supported by comparative data and established synthetic methodologies.

Physicochemical Properties and Strategic Considerations

The choice of a specific substituent on the piperidine ring is a critical decision in drug design, directly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The 4-propoxy group offers a unique balance of properties compared to its smaller ether analogs (methoxy) or the corresponding alcohol (hydroxy).

The propoxy group contributes to a moderate increase in lipophilicity, which can be advantageous for enhancing permeability across biological membranes, including the blood-brain barrier (BBB).[3] This controlled increase in lipophilicity is often a key strategy in the design of CNS-active agents. Furthermore, the ether linkage in this compound is generally more resistant to metabolic degradation than a hydroxyl group, which can be a site for glucuronidation or oxidation. This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.

Table 1: Comparative Physicochemical Properties of 4-Substituted Piperidines

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPTopological Polar Surface Area (TPSA) (Ų)
4-HydroxypiperidineC₅H₁₁NO101.150.232.26
4-MethoxypiperidineC₆H₁₃NO115.170.721.26
This compound C₈H₁₇NO 143.23 1.165 21.26

Data sourced from commercial supplier information and computational predictions.[4]

The data in Table 1 illustrates the incremental increase in lipophilicity (LogP) with the extension of the alkyl chain of the ether. Notably, the TPSA, a key indicator of membrane permeability, remains the same for the methoxy and propoxy derivatives, suggesting that the increase in lipophilicity from the additional carbons is the primary differentiator.

Core Synthetic Protocols: Incorporation of the this compound Moiety

The secondary amine of this compound provides a versatile synthetic handle for elaboration into a wide array of molecular architectures. Two of the most fundamental and widely employed transformations are reductive amination and N-arylation.

Protocol 1: Reductive Amination for the Synthesis of N-Alkyl-4-propoxypiperidines

Reductive amination is a robust and efficient method for forming carbon-nitrogen bonds, coupling the this compound with an aldehyde or ketone. This reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild hydride source. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its selectivity for iminium ions over carbonyls and its operational simplicity.

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Aldehyde/Ketone Aldehyde/Ketone Combine Combine Aldehyde/Ketone->Combine This compound This compound This compound->Combine Solvent (e.g., DCE) Solvent (e.g., DCE) Solvent (e.g., DCE)->Combine STAB Add STAB Combine->STAB Stir Stir at RT (2-12 h) STAB->Stir Quench Quench Stir->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-propoxypiperidine

  • Reaction Setup: To a solution of benzaldehyde (1.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 5 mL) is added this compound (1.1 mmol, 1.1 eq). The mixture is stirred at room temperature for 20 minutes.

  • Reduction: Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) is added portion-wise over 5 minutes. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.

  • Work-up: Upon completion (typically 2-4 hours), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-propoxypiperidine.

Causality and Rationale: The initial stirring of the aldehyde and amine allows for the formation of the iminium ion intermediate. The use of a slight excess of the amine and STAB ensures the complete consumption of the limiting aldehyde. DCE is a common solvent as it is compatible with STAB. The basic work-up removes acetic acid byproducts from the STAB reduction.

Protocol 2: Buchwald-Hartwig N-Arylation for the Synthesis of 1-Aryl-4-propoxypiperidines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[5][6] This reaction is indispensable for accessing N-aryl piperidines, a common motif in CNS-active compounds. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.

Workflow for Buchwald-Hartwig N-Arylation:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification Aryl Halide Aryl Halide Combine Combine Aryl Halide->Combine This compound This compound This compound->Combine Pd Catalyst Pd Catalyst Pd Catalyst->Combine Ligand Ligand Ligand->Combine Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Combine Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Combine Heat Heat (80-110 °C) (4-24 h) Combine->Heat Cool & Filter Cool & Filter Heat->Cool & Filter Extraction Extraction Cool & Filter->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-4-propoxypiperidine

  • Reaction Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 0.02 eq), XPhos (0.08 mmol, 0.08 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq). The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: 4-Bromoanisole (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and anhydrous toluene (5 mL) are added via syringe.

  • Reaction: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously. The progress of the reaction is monitored by LC-MS.

  • Work-up: After completion (typically 12-18 hours), the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite.

  • Extraction: The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 1-(4-methoxyphenyl)-4-propoxypiperidine.

Causality and Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The biarylphosphine ligand, XPhos, is effective for the coupling of secondary amines. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. The slight excess of the amine component helps to drive the reaction to completion.

Case Study: The 4-Alkoxypiperidine Moiety in Dopamine D2 Receptor Ligands

The dopamine D2 receptor is a key target for antipsychotic drugs. Structure-activity relationship (SAR) studies of various D2 receptor ligands have demonstrated the importance of the substituent at the 4-position of the piperidine ring in modulating affinity and selectivity. While a specific marketed drug with a this compound moiety is not prominently cited, the exploration of 4-alkoxypiperidines in this class of compounds provides valuable insights.

In the design of D2 receptor antagonists, modulating lipophilicity is critical for achieving the desired CNS penetration and pharmacokinetic profile. The substitution of a polar hydroxyl group with a more lipophilic alkoxy group, such as propoxy, can enhance brain uptake. Furthermore, the ether linkage is generally less susceptible to phase II metabolism compared to a free hydroxyl group, potentially leading to a longer duration of action.

The synthesis of such compounds often involves the core protocols described above. For instance, a key intermediate could be synthesized via the Buchwald-Hartwig amination of a suitable aryl halide with this compound, followed by further functionalization.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, offering a strategic tool for optimizing the properties of drug candidates. Its ability to fine-tune lipophilicity and enhance metabolic stability makes it particularly attractive for the design of CNS-active agents. The detailed protocols provided herein for reductive amination and Buchwald-Hartwig N-arylation offer reliable and adaptable methods for the incorporation of this scaffold. As the demand for drugs with improved pharmacokinetic profiles continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

The Strategic Role of 4-Propoxypiperidine in the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of 4-propoxypiperidine as a key building block in the synthesis of potent analgesic compounds. We will explore the chemical rationale for its use, outline detailed synthetic protocols for exemplary target molecules, and discuss the structure-activity relationships that underscore its importance in modern medicinal chemistry.

Introduction: The Significance of the Piperidine Scaffold in Analgesic Development

The piperidine ring is a foundational pharmacophore in a vast array of clinically significant analgesic agents, most notably in the fentanyl class of synthetic opioids.[1][2] The specific substitutions on this six-membered heterocycle critically influence the compound's affinity for opioid receptors, its pharmacokinetic profile, and its overall analgesic efficacy.[3][4] The introduction of a propoxy group at the 4-position of the piperidine ring, creating this compound, offers a unique combination of steric and electronic properties that medicinal chemists can leverage to fine-tune the pharmacological activity of new analgesic candidates.[5]

The propoxy moiety can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and reach its target receptors in the central nervous system. Furthermore, the ether linkage provides a degree of conformational flexibility and can participate in hydrogen bonding interactions within the receptor binding pocket, contributing to the overall binding affinity and potency of the drug.[5]

Synthetic Pathways Leveraging this compound

This compound serves as a versatile intermediate in multi-step syntheses of complex analgesic molecules.[5] Its utility lies in its ability to be readily incorporated into larger molecular scaffolds through reactions targeting the secondary amine of the piperidine ring, such as N-alkylation and N-acylation.

A generalized synthetic approach often involves the initial protection of the piperidine nitrogen, followed by the introduction of other key pharmacophoric elements, and concluding with the deprotection and subsequent functionalization of the nitrogen to yield the final active pharmaceutical ingredient (API).

Below, we outline a representative synthetic workflow for the preparation of a novel analgesic candidate derived from this compound.

Experimental Protocol: Synthesis of a Novel this compound-Based Analgesic

This protocol details a multi-step synthesis of a hypothetical, potent analgesic, N-(1-(2-phenylethyl)-4-propoxypiperidin-4-yl)-N-phenylpropanamide, a structural analog of fentanyl. This example is for illustrative purposes to demonstrate the application of this compound.

Step 1: N-Boc Protection of this compound

Rationale: The protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group is a crucial first step. This prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations and allows for controlled, regioselective chemistry.

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Add triethylamine (TEA, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate.

Compound Molecular Weight Equivalents Amount
This compound143.23 g/mol 1.0(user defined)
Di-tert-butyl dicarbonate218.25 g/mol 1.1(calculated)
Triethylamine101.19 g/mol 1.2(calculated)
Step 2: Synthesis of a Key Intermediate

The following steps would typically involve the introduction of the anilino group at the 4-position, a common feature in many potent opioid analgesics.[2] This can be achieved through various methods, such as reductive amination of a corresponding ketone.

Step 3: N-Acylation and Deprotection

Following the introduction of the anilino moiety, the synthesis would proceed with the acylation of the anilino nitrogen with propionyl chloride, followed by the deprotection of the Boc group under acidic conditions to yield the secondary amine.

Step 4: N-Alkylation to Yield the Final Product

Rationale: The final step involves the N-alkylation of the piperidine nitrogen with a phenethyl group. This specific substituent is known to be crucial for high analgesic potency in the fentanyl series.[3]

Procedure:

  • To a solution of the deprotected intermediate (1.0 eq) in acetonitrile (15 mL/g), add (2-bromoethyl)benzene (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Compound Molecular Weight Equivalents Amount
Deprotected Intermediate(Calculated)1.0(user defined)
(2-Bromoethyl)benzene185.06 g/mol 1.2(calculated)
Potassium Carbonate138.21 g/mol 2.0(calculated)

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of a this compound-based analgesic.

G cluster_0 Synthesis of a Novel Analgesic A This compound B N-Boc Protected Intermediate A->B Boc₂O, TEA C Anilino-Substituted Intermediate B->C Multi-step (e.g., Reductive Amination) D N-Acylated Intermediate C->D Propionyl Chloride E Deprotected Intermediate D->E Acidic Deprotection F Final Analgesic Product E->F (2-Bromoethyl)benzene, K₂CO₃

Caption: Synthetic pathway from this compound to a novel analgesic.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 4-propoxy group into the piperidine ring allows for a systematic investigation of SAR. Key considerations for researchers include:

  • Alkoxy Chain Length: Varying the length of the alkyl chain (e.g., methoxy, ethoxy, butoxy) can modulate lipophilicity and steric interactions within the receptor.

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of analgesic potency.[3] Exploration of various arylalkyl groups can lead to the discovery of compounds with improved pharmacological profiles.

  • Acyl Group: Modification of the acyl group on the anilino nitrogen can also significantly impact activity.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of novel analgesic compounds. Its unique structural features provide a platform for the development of potent and selective opioid receptor modulators. The synthetic protocols and SAR insights provided in this document are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space in the quest for safer and more effective pain therapeutics.

References

Application Notes and Protocols for 4-Propoxypiperidine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Agrochemicals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the development of modern agrochemicals.[1] Its conformational flexibility allows for optimal binding to target receptors, and its presence can enhance a molecule's metabolic stability and water solubility.[1] This versatile scaffold is found in a variety of commercial fungicides, insecticides, and herbicides.[2] 4-Propoxypiperidine, a derivative featuring a propoxy group at the 4-position, serves as a valuable building block for creating novel active ingredients with potentially enhanced efficacy and desirable physicochemical properties. This document provides a comprehensive guide for researchers on the synthesis, derivatization, and biological evaluation of this compound-based compounds for agrochemical applications.

Core Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis, starting from the commercially available 4-hydroxypiperidine. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[3][4][5]

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Objective: To synthesize this compound from 4-hydroxypiperidine and 1-bromopropane.

Materials:

  • 4-Hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1-Bromopropane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1 equivalent).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the 4-hydroxypiperidine.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas will be evolved, so ensure proper ventilation.

  • Nucleophilic Attack: Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial as sodium hydride reacts violently with water.

  • Excess Alkyl Halide: A slight excess of 1-bromopropane is used to ensure the complete consumption of the alkoxide.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.[5]

Derivatization of this compound for Agrochemical Applications

The this compound scaffold can be further modified at the nitrogen atom to generate a diverse library of compounds for biological screening. Common derivatization strategies include N-alkylation, N-acylation, and the introduction of more complex heterocyclic moieties.

Protocol 2: N-Benzylation of this compound

Objective: To synthesize N-benzyl-4-propoxypiperidine, a common starting point for further functionalization.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

  • Base Addition: Add potassium carbonate (2 equivalents) to the solution.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup: Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify by column chromatography on silica gel.

Biological Screening Protocols

The following protocols provide a framework for evaluating the fungicidal, herbicidal, and insecticidal activity of novel this compound derivatives.

Protocol 3: In Vitro Antifungal Assay against Rhizoctonia solani

Rhizoctonia solani is a significant soil-borne plant pathogen causing diseases like sheath blight in rice.[6]

Materials:

  • Potato Dextrose Agar (PDA)

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Actively growing culture of Rhizoctonia solani

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave.

  • Poisoned Food Technique: Cool the molten PDA to approximately 45-50 °C. Add the test compound stock solution to the PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Pour the amended PDA into sterile petri dishes. A control plate with only the solvent should also be prepared.[2][3][7]

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial disc from the edge of an actively growing R. solani culture in the center of each plate.[3]

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percent inhibition of mycelial growth using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Determine the EC₅₀ (half-maximal effective concentration) value by plotting the percent inhibition against the logarithm of the compound concentration and performing a probit analysis.

Protocol 4: Herbicidal Efficacy Screening (Post-emergence)

Objective: To evaluate the post-emergence herbicidal activity of this compound derivatives on representative monocot and dicot weeds.

Materials:

  • Seeds of a monocot weed (e.g., barnyardgrass - Echinochloa crus-galli) and a dicot weed (e.g., field mustard - Brassica campestris)

  • Pots with a suitable soil mix

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber

  • Greenhouse facilities

Procedure:

  • Plant Growth: Sow the seeds of the test weed species in pots and grow them in a greenhouse to the 2-3 leaf stage.[8]

  • Treatment Application: Prepare solutions of the test compounds at various concentrations (e.g., 37.5, 75, 150 g active ingredient/hectare).[7] Apply the solutions to the plants using a laboratory spray chamber to ensure uniform coverage. Include a negative control (formulation blank) and a positive control (commercial herbicide).

  • Evaluation: After treatment, return the plants to the greenhouse. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after application using a 0-100% rating scale (0 = no effect, 100 = complete kill).

  • Data Analysis: Analyze the data to determine the effective dose for significant weed control.

Protocol 5: Insecticidal Activity against Aphids (Aphis craccivora)

Objective: To assess the contact toxicity of this compound derivatives against cowpea aphids.

Materials:

  • Healthy cowpea plants infested with Aphis craccivora

  • Test compounds dissolved in a suitable solvent with a surfactant

  • Leaf-dip bioassay setup

  • Fine camel hair brush

  • Ventilated containers

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compounds.

  • Leaf-Dip Bioassay: Excise leaves from the host plant and dip them into the test solutions for 10-20 seconds. Allow the leaves to air dry. A control leaf should be dipped in the solvent-surfactant solution only.

  • Insect Exposure: Place the treated leaves in ventilated containers. Using a fine brush, transfer a known number of adult aphids (e.g., 20-30) onto each leaf.

  • Incubation: Maintain the containers at 25 ± 1 °C with a photoperiod.

  • Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours after treatment. Aphids that are unable to move when prodded with the brush are considered dead.

  • LC₅₀ Calculation: Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.[9]

Mechanism of Action Insights

The piperidine scaffold is present in agrochemicals with diverse mechanisms of action. For instance, some piperidine-containing fungicides are known to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes.[10] Others act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[11][12] In the realm of herbicides, piperidine derivatives have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone and tocopherol biosynthesis in plants.[1][6][7][8][13] The specific mechanism of action of novel this compound derivatives will depend on the nature of the substituents attached to the piperidine nitrogen and their overall molecular structure.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the this compound scaffold and subsequent biological testing can reveal important structure-activity relationships. For example, in a series of 4-aminopiperidine antifungals, the length of the N-alkyl chain at the 4-amino group was found to be critical for activity, with an N-dodecyl residue showing outstanding potency.[10] Similarly, for herbicidal HPPD inhibitors, the nature and substitution pattern of the aryl group attached to the piperidine core significantly influence their efficacy.[8]

Quantitative Data Summary

The following table presents a hypothetical summary of biological activity data for a series of derivatized this compound compounds. Actual data will need to be generated through the screening protocols described above.

Compound IDR-Group on Piperidine NitrogenTarget OrganismBiological Activity (EC₅₀/LC₅₀ in µg/mL)
4PP-01 -CH₂-PhRhizoctonia solani15.2
4PP-02 -CH₂-(4-Cl-Ph)Rhizoctonia solani8.5
4PP-03 -C(O)-PhRhizoctonia solani> 50
4PP-04 -CH₂-PhBrassica campestris25.8 (g ai/ha)
4PP-05 -CH₂-(4-Cl-Ph)Brassica campestris12.1 (g ai/ha)
4PP-06 -CH₂-PhAphis craccivora18.7
4PP-07 -CH₂-(4-Cl-Ph)Aphis craccivora9.3

Visualizations

Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Optimization start 4-Hydroxypiperidine propoxylation Williamson Ether Synthesis (Protocol 1) start->propoxylation intermediate This compound propoxylation->intermediate derivatization N-Derivatization (e.g., Protocol 2) intermediate->derivatization candidates Candidate Compounds derivatization->candidates fungicidal Fungicidal Assay (Protocol 3) candidates->fungicidal herbicidal Herbicidal Assay (Protocol 4) candidates->herbicidal insecticidal Insecticidal Assay (Protocol 5) candidates->insecticidal data Biological Data (EC50 / LC50) fungicidal->data herbicidal->data insecticidal->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and screening of this compound derivatives.

Hypothetical Mechanism of Action - HPPD Inhibition

MoA HPPA 4-Hydroxyphenylpyruvate (HPPA) HPPD HPPD Enzyme (Fe2+ at active site) HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Plastoquinone Plastoquinone & Tocopherol Biosynthesis HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Bleaching Symptoms Carotenoids->Bleaching Leads to Inhibitor This compound Derivative Inhibitor->HPPD Inhibition

Caption: Inhibition of the HPPD enzyme by a this compound derivative.

References

Application Notes & Protocols: 4-Propoxypiperidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold and the Potential of 4-Propoxypiperidine

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of therapeutics targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow piperidine-containing molecules to effectively bind to a wide array of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2] This has led to the development of numerous successful drugs for conditions ranging from psychosis and pain to Alzheimer's disease.[2][3]

This compound is a readily available chemical building block featuring this critical piperidine core functionalized with a propoxy group at the 4-position.[4][5][6] While not extensively studied as a standalone agent, its structure presents two primary avenues for exploration in neuroscience research:

  • As a Versatile Synthetic Precursor: It serves as a key intermediate for the synthesis of more complex and potentially potent neurological agents.[7] The propoxy group can influence physicochemical properties like lipophilicity and may serve as a critical interaction point within a receptor's binding pocket.

  • As a Novel Neuromodulatory Candidate: The 4-substituted piperidine motif is common in compounds with significant CNS activity, including analgesics and receptor antagonists.[8][9][10] Therefore, this compound itself warrants investigation as a potential ligand for various CNS receptors.

This document provides detailed protocols and insights for leveraging this compound in both synthetic and screening applications within a neuroscience research context.

PART 1: this compound as a Synthetic Precursor for Novel CNS Ligands

The true value of this compound often lies in its role as a starting material for more elaborate molecules. The secondary amine of the piperidine ring is a prime site for modification, allowing for the introduction of diverse pharmacophores to target specific CNS receptors.

Rationale for Synthetic Elaboration

The nitrogen atom of this compound can be readily alkylated or acylated, enabling the construction of a library of derivatives. This strategy is fundamental in structure-activity relationship (SAR) studies. For instance, N-substitution is a common method for developing ligands for opioid, dopamine, and N-type calcium channels.[11][12][13] The goal is to append a moiety that confers high affinity and selectivity for a desired target.

Experimental Workflow: Synthesis of a Novel Ligand

Below is a representative workflow for the N-alkylation of this compound to synthesize a hypothetical derivative for screening.

G cluster_synthesis Synthetic Workflow start Start: this compound reagents Reagents: - 2-(4-fluorophenyl)acetyl chloride - Triethylamine (Base) - Dichloromethane (Solvent) reaction N-Acylation Reaction (0°C to RT, 4h) start->reaction reagents->reaction workup Aqueous Workup (Wash with H2O, brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 1-(2-(4-fluorophenyl)acetyl)-4-propoxypiperidine purification->product characterization Characterization (NMR, LC-MS, HR-MS) product->characterization

Caption: Workflow for the synthesis of a novel derivative from this compound.

Protocol 1: Synthesis of 1-(2-(4-fluorophenyl)acetyl)-4-propoxypiperidine

This protocol describes a standard N-acylation reaction, a common step in building more complex piperidine-based molecules.[14]

Materials:

  • This compound

  • 2-(4-fluorophenyl)acetyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of 2-(4-fluorophenyl)acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15 minutes. Causality Note: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated sodium bicarbonate solution to quench any remaining acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to obtain the pure product.

Protocol 2: Analytical Characterization of Synthesized Product

It is critical to confirm the identity, structure, and purity of the newly synthesized compound before biological testing.[15] A suite of complementary analytical techniques should be employed.[16]

Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Column: C18 reverse-phase column (e.g., Waters BEH C18).[17]

    • Detection: Monitor both UV absorbance and mass-to-charge ratio (m/z) to confirm the presence of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

    • ¹H NMR: Will confirm the presence of protons on the piperidine ring, the propoxy group, and the newly added N-acetyl moiety.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

  • High-Resolution Mass Spectrometry (HR-MS): To determine the exact mass of the molecule, confirming its elemental composition.

PART 2: Screening this compound as a Potential Neuromodulatory Ligand

The structural similarity of this compound to known CNS-active compounds suggests it may possess intrinsic biological activity.[18][19] A logical first step is to screen it against a panel of CNS receptors, particularly GPCRs, which are major drug targets.[20][21]

Screening Rationale & Workflow

A tiered screening approach is efficient for identifying and characterizing the activity of a novel compound. This begins with broad binding assays to identify potential targets, followed by functional assays to determine the nature of the interaction (e.g., agonist or antagonist).

G cluster_screening Screening Cascade compound Test Compound: This compound binding_assay Primary Screen: Radioligand Binding Assay (Panel of CNS Receptors) compound->binding_assay no_hit No Significant Binding binding_assay->no_hit <50% displacement hit Binding 'Hit' Identified binding_assay->hit >50% displacement functional_assay Secondary Screen: Functional Assay (e.g., GTPγS) Determine Agonist/Antagonist Activity hit->functional_assay dose_response Tertiary Screen: Dose-Response Curve (Determine Ki, IC50, EC50) functional_assay->dose_response characterization Full Pharmacological Characterization dose_response->characterization

Caption: A tiered workflow for screening this compound for CNS receptor activity.

Protocol 3: In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine if this compound can displace a known radiolabeled ligand from a specific receptor, thereby indicating affinity for that receptor.[9]

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., human dopamine D2 receptor).

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., Haloperidol).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add:

    • Assay buffer.

    • Radiolabeled ligand at a concentration near its Kd.

    • Either vehicle (for total binding), non-specific control, or varying concentrations of this compound.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction. Causality Note: Adding membranes last ensures all components are present to compete for binding simultaneously.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically trapped radioligand.

  • Quantification: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of this compound.

  • Plot the percent specific binding against the log concentration of the compound.

  • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (concentration that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Binding Data for this compound
Receptor Target Ki (nM)
Dopamine D₂> 10,000
Dopamine D₃850
Serotonin 5-HT₂ₐ> 10,000
Histamine H₃1200
Sigma-1450
Protocol 4: [³⁵S]GTPγS Functional Assay

If a binding "hit" is identified, this functional assay can determine if the compound acts as an agonist (stimulates receptor activity), antagonist (blocks agonist activity), or inverse agonist (reduces basal receptor activity).[22] It measures the receptor-mediated activation of G-proteins.

Materials:

  • Cell membranes expressing the target GPCR.

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Known agonist and antagonist for the target receptor.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

Procedure:

  • Membrane Pre-incubation: Pre-incubate cell membranes with GDP for 15-20 minutes on ice. Causality Note: This ensures that G-proteins are in their inactive, GDP-bound state at the start of the assay.

  • Agonist Mode:

    • To test for agonist activity, add increasing concentrations of this compound to the wells.

    • Add [³⁵S]GTPγS to all wells.

    • Incubate at 30°C for 60 minutes.

  • Antagonist Mode:

    • To test for antagonist activity, add increasing concentrations of this compound along with a fixed, sub-maximal concentration (e.g., EC₈₀) of a known agonist.

    • Add [³⁵S]GTPγS and incubate as above.

  • Termination and Detection: Terminate the reaction by rapid filtration, wash the filters, and quantify the bound [³⁵S]GTPγS via scintillation counting, as described in Protocol 3.

Data Analysis:

  • Agonist Mode: Plot [³⁵S]GTPγS binding against the log concentration of this compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

  • Antagonist Mode: Plot agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC₅₀. This can be used to calculate the antagonist dissociation constant (Kb).

Conclusion

This compound represents a molecule of dual utility in neuroscience research. As a synthetic building block, it provides a validated scaffold for the creation of novel, targeted CNS agents. As a standalone compound, it warrants systematic investigation for potential neuromodulatory properties. The protocols detailed herein provide a comprehensive framework for researchers to unlock the potential of this and other piperidine derivatives, driving forward the discovery of new tools and therapeutics for understanding and treating neurological disorders.

References

Application Notes and Protocols for the N-Alkylation of 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The N-alkylation of piperidines, including the valuable building block 4-propoxypiperidine, is a fundamental transformation that allows for the introduction of diverse substituents at the nitrogen atom.[2] These modifications are critical for modulating the molecule's interaction with biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3] This guide provides detailed protocols and expert insights into the most common and effective methods for the N-alkylation of this compound, aimed at researchers and scientists in drug development.

Strategic Approaches to N-Alkylation

The synthesis of N-alkylated this compound derivatives can be approached through several key synthetic strategies. The choice of method depends on the nature of the desired alkyl group, the required scale, and the functional group tolerance of the substrates. The two most prevalent and practical methods are Direct Alkylation via Nucleophilic Substitution and Reductive Amination.

MethodDescriptionAdvantagesDisadvantages
Direct Alkylation A one-step nucleophilic substitution reaction (SN2) between this compound and an alkyl halide.[4]Simple, direct, and often requires readily available starting materials.Prone to over-alkylation, leading to the formation of quaternary ammonium salts.[5][6] May require careful control of stoichiometry and reaction conditions.
Reductive Amination A two-step, one-pot reaction involving the formation of an iminium ion from this compound and an aldehyde or ketone, followed by in-situ reduction.[7][8]Highly versatile, excellent for mono-alkylation, and generally high-yielding.[9][10] Tolerates a wide range of functional groups.Requires a stoichiometric amount of a reducing agent.
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[11][12]Excellent for the synthesis of N-aryl piperidines.[13]More complex reaction setup, requires a catalyst and specific ligands, and is generally not used for simple alkylation.

Visualizing the N-Alkylation Strategies

G cluster_0 N-Alkylation Strategies Direct_Alkylation Direct Alkylation (with Alkyl Halides) N_Alkyl_Product N-Alkyl-4-propoxypiperidine Direct_Alkylation->N_Alkyl_Product Reductive_Amination Reductive Amination (with Carbonyls) Reductive_Amination->N_Alkyl_Product Buchwald_Hartwig Buchwald-Hartwig Amination (with Aryl Halides) N_Aryl_Product N-Aryl-4-propoxypiperidine Buchwald_Hartwig->N_Aryl_Product 4_Propoxypiperidine This compound 4_Propoxypiperidine->Direct_Alkylation R-X, Base 4_Propoxypiperidine->Reductive_Amination RCHO, [H] 4_Propoxypiperidine->Buchwald_Hartwig Ar-X, Pd catalyst

Caption: Overview of primary N-alkylation strategies.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound with an alkyl halide using a mild base. The key to successful mono-alkylation is the slow addition of the alkylating agent to maintain an excess of the secondary amine, thereby minimizing the formation of the quaternary ammonium salt.[14]

Mechanistic Rationale

The reaction proceeds via a classical SN2 mechanism where the nucleophilic nitrogen of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide.[4] The generated hydrohalic acid is neutralized by a base, such as potassium carbonate, which prevents the protonation of the starting amine and allows the reaction to proceed to completion.[14][15]

G Start This compound + Alkyl Halide (R-X) + Base (e.g., K₂CO₃) SN2_Attack SN2 Attack: Nitrogen attacks R, displacing X⁻ Start->SN2_Attack Intermediate N-Alkyl-4-propoxypiperidinium Halide SN2_Attack->Intermediate Deprotonation Deprotonation: Base removes H⁺ Intermediate->Deprotonation Product N-Alkyl-4-propoxypiperidine Deprotonation->Product

Caption: Mechanism of direct N-alkylation.

Experimental Protocol

Materials and Reagents:

  • This compound (CAS: 88536-11-2)[16]

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Dissolve the alkyl halide (1.0-1.1 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension of the amine and base at room temperature over 1-2 hours using a syringe pump. The slow addition is crucial to minimize over-alkylation.[14]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (40-60 °C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile or DCM.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.[17]

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkyl-4-propoxypiperidine.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of secondary amines.[7] This protocol details the reaction of this compound with an aldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride. This reductant is particularly effective as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.[2][8]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the this compound on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a positively charged iminium ion. The sodium triacetoxyborohydride then selectively reduces the iminium ion to yield the desired tertiary amine.[2]

G Start This compound + Aldehyde (RCHO) Hemiaminal Hemiaminal Formation Start->Hemiaminal Dehydration Dehydration Hemiaminal->Dehydration Iminium_Ion Iminium Ion Intermediate Dehydration->Iminium_Ion Reduction Reduction by NaB(OAc)₃H Iminium_Ion->Reduction Product N-Alkyl-4-propoxypiperidine Reduction->Product

Caption: Mechanism of reductive amination.

Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane at room temperature, add the aldehyde (1.1 eq).[2]

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkyl-4-propoxypiperidine.

Safety and Handling

Researchers must adhere to strict safety protocols when handling all chemicals.[18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[22]

  • Handling of Reagents:

    • This compound: Handle in a fume hood. Avoid inhalation and contact with skin and eyes.

    • Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle with extreme care in a fume hood.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench carefully.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel chemical entities in drug discovery. Both direct alkylation and reductive amination offer robust and reliable methods to achieve this. Direct alkylation provides a straightforward approach, though it requires careful control to avoid over-alkylation. Reductive amination, on the other hand, offers superior selectivity for mono-alkylation and broader substrate scope. The choice of protocol will be dictated by the specific synthetic target and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated this compound derivatives for their research programs.

References

Application Notes and Protocols for the Catalytic Conversion of 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Propoxypiperidine Scaffold in Medicinal Chemistry

The this compound moiety is a privileged scaffold in modern drug discovery, valued for its favorable physicochemical properties that can enhance metabolic stability, solubility, and permeability of drug candidates. Its strategic incorporation into small molecules has led to the development of potent and selective therapeutics across a range of disease areas. The catalytic functionalization of the this compound ring, particularly at the nitrogen atom and endocyclic C-H bonds, provides a powerful platform for generating diverse libraries of novel chemical entities with finely tuned pharmacological profiles.

This comprehensive guide offers an in-depth exploration of the primary catalytic methodologies for the conversion of this compound, with a focus on N-arylation and C-H functionalization. We provide detailed, field-proven protocols, mechanistic insights, and comparative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Part 1: Catalytic N-Arylation of this compound: A Comparative Analysis

The formation of a C(aryl)-N bond is a cornerstone of medicinal chemistry, and two primary catalytic systems have emerged as the methods of choice for the N-arylation of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The selection of the optimal method is contingent upon factors such as substrate scope, functional group tolerance, reaction conditions, and cost.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely adopted method for the formation of C-N bonds, renowned for its broad substrate scope and functional group tolerance.[1] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[1] The choice of a sterically hindered and electron-rich phosphine ligand is critical for achieving high catalytic activity, particularly with less reactive aryl chlorides.[1]

Mechanistic Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Amine_Coordination Amine Coordination (R₂NH) Ar-Pd(II)-X(L_n)->Amine_Coordination Ar-Pd(II)-X(L_n)(R₂NH) [Ar-Pd(II)-X(L_n)(R₂NH)] Amine_Coordination->Ar-Pd(II)-X(L_n)(R₂NH) Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L_n)(R₂NH)->Deprotonation Ar-Pd(II)-NR₂(L_n) Ar-Pd(II)-NR₂(L_n) Deprotonation->Ar-Pd(II)-NR₂(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig N-Arylation of this compound with an Aryl Bromide

This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a biarylphosphine ligand.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube, then evacuate and backfill with the inert gas three times.

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-propoxypiperidine.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[2] While traditionally requiring harsh reaction conditions, modern protocols employing ligands such as amino acids (e.g., L-proline) or diamines have enabled these reactions to proceed under milder conditions.[3] The Ullmann condensation is often a cost-effective alternative to palladium-catalyzed methods, particularly for large-scale syntheses.

Mechanistic Rationale:

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product.

Diagram: Experimental Workflow for Ullmann Condensation

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Vial Reaction Vial Reagents Add: - CuI (10 mol%) - L-Proline (20 mol%) - K₂CO₃ (2.0 mmol) - Aryl Iodide (1.0 mmol) - this compound (1.2 mmol) - Anhydrous DMF (5 mL) Heating Seal and heat to 120 °C (12-24 hours) Reagents->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Dilute with water Extract with ethyl acetate Cooling->Extraction Purification Dry, concentrate, and purify by column chromatography Extraction->Purification

References

The Strategic Integration of 4-Propoxypiperidine in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Propoxypiperidine as a Privileged Synthon

In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands as a cornerstone structural motif, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a "privileged scaffold." The strategic functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug-like characteristics.

This compound, a derivative featuring a propoxy group at the 4-position, offers a unique combination of these desirable attributes. The propoxy tail can modulate lipophilicity and provide an additional vector for interaction within protein binding pockets, while the secondary amine of the piperidine ring serves as a versatile handle for the construction of more complex heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of high-value heterocyclic compounds, with a particular focus on its application in the development of kinase inhibitors.

Core Application: Synthesis of 4-(Piperidin-4-yloxy)pyrimidine Derivatives

A significant application of alkoxy-substituted piperidines lies in the synthesis of substituted pyrimidines, a class of heterocycles with broad therapeutic relevance, particularly as kinase inhibitors.[3][4] The general strategy involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with the hydroxyl group of a 4-hydroxypiperidine derivative. While direct literature protocols starting from this compound are not extensively detailed, a robust and analogous methodology utilizing N-Boc-4-hydroxypiperidine provides a reliable blueprint for its successful application. The Boc (tert-butyloxycarbonyl) protecting group is instrumental in preventing N-alkylation of the piperidine ring, ensuring selective O-arylation.

Causality in Experimental Design: The Rationale Behind the Protocol

The choice of a nucleophilic aromatic substitution reaction is dictated by the electronic nature of the pyrimidine ring. The presence of two electron-withdrawing nitrogen atoms renders the carbon atoms of the pyrimidine ring electrophilic and susceptible to attack by nucleophiles.[5] Chlorine atoms at the C2, C4, and C6 positions are excellent leaving groups, facilitating the substitution reaction.

The use of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is crucial for deprotonating the hydroxyl group of the piperidine derivative, thereby generating a more potent alkoxide nucleophile. The choice of solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is important to solvate the cation of the base and to provide a suitable medium for the SNAr reaction to proceed efficiently.

The subsequent deprotection of the Boc group is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to liberate the secondary amine of the piperidine ring. This amine can then be further functionalized if desired.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-((2-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate

This protocol is adapted from established procedures for the synthesis of similar 4-(piperidinyloxy)pyrimidine derivatives and serves as a representative workflow.[6]

Materials:

  • 2-Amino-4-chloropyrimidine

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq.) in anhydrous DMF, add sodium hydride (1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of 2-amino-4-chloropyrimidine (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tert-butyl 4-((2-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate.

Protocol 2: Deprotection to Yield 4-(Piperidin-4-yloxy)pyrimidin-2-amine

Materials:

  • tert-Butyl 4-((2-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-((2-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (10 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(piperidin-4-yloxy)pyrimidin-2-amine.

Data Presentation

Table 1: Representative Reaction Parameters and Yields for the Synthesis of 4-(Piperidinyloxy)pyrimidine Derivatives

Starting Material (Pyrimidine)Piperidine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
2-Amino-4-chloropyrimidineN-Boc-4-hydroxypiperidineNaHDMF8016~70-85
2,4-DichloropyrimidineN-Boc-4-hydroxypiperidineK₂CO₃DMF10012~65-80
4,6-Dichloro-5-phenylpyrimidineN-Boc-4-hydroxypiperidineNaHTHF6524~60-75

Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Deprotection (if applicable) start1 This compound (or N-Boc-4-hydroxypiperidine) reaction1 Reaction at 80°C start1->reaction1 Nucleophile chloropyrimidine Halogenated Pyrimidine (e.g., 2-Amino-4-chloropyrimidine) chloropyrimidine->reaction1 base Base (e.g., NaH) base->reaction1 solvent1 Solvent (DMF) solvent1->reaction1 product1 Protected 4-(Piperidin-4-yloxy)pyrimidine reaction1->product1 reaction2 Reaction at RT product1->reaction2 Intermediate acid Acid (e.g., TFA) acid->reaction2 solvent2 Solvent (DCM) solvent2->reaction2 final_product Final Heterocyclic Compound (e.g., 4-(Piperidin-4-yloxy)pyrimidin-2-amine) reaction2->final_product caption General workflow for the synthesis of 4-(piperidin-4-yloxy)pyrimidine derivatives.

Figure 1: General workflow for the synthesis of 4-(piperidin-4-yloxy)pyrimidine derivatives.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently utilized synthetic transformations in medicinal chemistry. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and final products should be rigorously confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and High-Performance Liquid Chromatography (HPLC). The expected spectroscopic data for the product of Protocol 1 would show characteristic signals for the pyrimidine and piperidine protons, as well as the Boc protecting group. After deprotection (Protocol 2), the disappearance of the Boc signal in the ¹H NMR spectrum provides clear evidence of a successful reaction.

Conclusion and Future Perspectives

This compound represents a valuable and underutilized building block in the synthesis of complex heterocyclic compounds. The protocols and strategies outlined in this application note, by analogy to the well-precedented chemistry of N-Boc-4-hydroxypiperidine, provide a solid foundation for its incorporation into drug discovery programs. The resulting 4-(piperidinyloxy)pyrimidine scaffolds are of significant interest for the development of novel therapeutics, particularly in the area of kinase inhibition. Further exploration of this compound in multicomponent reactions and other advanced synthetic methodologies is warranted and holds the potential to unlock novel chemical space for the discovery of next-generation pharmaceuticals.

References

Application Notes & Protocols for the Development of Functional Materials with 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-propoxypiperidine as a versatile building block for the synthesis of functional materials, with a primary focus on novel therapeutic agents. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous classes of pharmaceuticals.[1][2] this compound, with its secondary amine and ether linkage, offers a unique scaffold for creating molecules with tailored pharmacological profiles. This guide details the scientific rationale, step-by-step synthetic protocols, characterization methods, and critical insights for leveraging this compound in drug discovery and development.

Introduction: this compound as a Strategic Building Block

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a propoxy group. Its significance in materials development, particularly for pharmaceuticals, stems from the combination of its structural features:

  • The Piperidine Scaffold: A privileged structure in drug design, known for its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[1]

  • The Secondary Amine: A reactive handle for introducing diverse functional groups through reactions like N-alkylation, N-acylation, and reductive amination, allowing for the systematic exploration of a chemical space.[3]

  • The 4-Propoxy Group: This ether linkage can enhance lipophilicity, potentially improving membrane permeability and bioavailability. It also serves as a key pharmacophoric element that can influence binding affinity and selectivity for specific receptors.

This compound is widely recognized as a key intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs, and is also used in neuroscience research to probe neurotransmitter systems.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 88536-11-2[4][5]
Molecular Formula C₈H₁₇NO[3][4]
Molecular Weight 143.23 g/mol [3][4]
Appearance Liquid (Typical)-
Boiling Point Data not readily available-
Storage Conditions 0-8 °C[3]

Application Focus: Synthesis of a Novel Analgesic Candidate

The development of new analgesics is a critical area of research. Piperidine derivatives have historically formed the basis of potent pain relief medications.[6][7] The protocol below describes the synthesis of a hypothetical but chemically sound analgesic candidate, 1-(2-(4-methoxyphenoxy)ethyl)-4-propoxypiperidine , leveraging this compound as the core scaffold.

The design rationale is to combine the this compound core with a phenoxyethyl moiety, a feature present in some compounds with affinity for opioid or other pain-related receptors. The N-alkylation reaction is a fundamental and reliable method for modifying secondary amines like this compound.

Diagram 1: Synthetic Pathway

This diagram illustrates the single-step N-alkylation reaction to synthesize the target functional molecule.

Synthesis reagent1 This compound reaction + reagent1->reaction reagent2 1-(2-Bromoethoxy)-4-methoxybenzene reagent2->reaction product Target Molecule (Analgesic Candidate) reaction->product K₂CO₃, Acetonitrile Reflux

Caption: N-alkylation of this compound.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 1-(2-(4-methoxyphenoxy)ethyl)-4-propoxypiperidine

Causality Behind Choices:

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic amine. Its boiling point is suitable for reflux conditions.

  • Base (Potassium Carbonate, K₂CO₃): A mild inorganic base is used to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product. It is easily filtered off after the reaction.

  • Reaction Condition (Reflux): Heating the reaction provides the necessary activation energy to ensure a reasonable reaction rate for the N-alkylation.

Materials:

  • This compound (1.0 eq)

  • 1-(2-Bromoethoxy)-4-methoxybenzene (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (e.g., 1.43 g, 10 mmol).

  • Dissolve the starting material in 100 mL of anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (e.g., 3.45 g, 25 mmol).

  • Add 1-(2-Bromoethoxy)-4-methoxybenzene (e.g., 2.54 g, 11 mmol).

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude oil is then subjected to purification.

Purification:

  • Dissolve the crude oil in dichloromethane (DCM).

  • Wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities.

  • Wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the final product using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 3.2: Characterization of the Synthesized Material

To confirm the identity, purity, and structure of the synthesized functional molecule, a standard suite of analytical techniques should be employed.

Workflow Diagram:

Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization PurifiedProduct Purified Product NMR ¹H & ¹³C NMR (Structural Verification) PurifiedProduct->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) PurifiedProduct->MS HPLC HPLC (Purity Assessment >95%) PurifiedProduct->HPLC Final Verified Functional Material

Caption: Workflow for material characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence of all expected proton signals, including those from the piperidine ring, the propoxy group, the phenoxyethyl linker, and the methoxy group. Integration should match the expected proton counts.

  • ¹³C NMR: To confirm the presence of all unique carbon atoms in the molecule.

2. Mass Spectrometry (MS):

  • To determine the molecular weight of the synthesized compound. The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should correspond to the calculated exact mass.

3. High-Performance Liquid Chromatography (HPLC):

  • To assess the purity of the final compound. For use in biological assays, a purity of ≥95% is typically required.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • 1-(2-Bromoethoxy)-4-methoxybenzene: This is an alkylating agent and should be handled with care as it is potentially corrosive and a lachrymator.

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle with appropriate precautions.

Conclusion

This compound is a valuable and versatile starting material for the construction of complex functional molecules, particularly in the realm of drug discovery. Its inherent structural features provide a robust platform for generating libraries of compounds for screening. The protocols and workflows detailed in these notes offer a validated framework for the synthesis and characterization of novel derivatives, enabling researchers to efficiently advance their material development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Propoxypiperidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

1. What is the most common and efficient method for synthesizing this compound?

The most prevalent and reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxypiperidine by a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an n-propyl halide, such as 1-bromopropane or 1-iodopropane, in a bimolecular nucleophilic substitution (SN2) reaction.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Strong bases like sodium hydride (NaH) are highly effective in deprotonating the alcohol, while solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

2. My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Troubleshooting Low Yields

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The base used may not be strong enough or may have degraded due to improper storage. Incomplete deprotonation of 4-hydroxypiperidine leads to unreacted starting material.Use a stronger base like sodium hydride (NaH). Ensure the base is fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.
Side Reactions The major side reaction is the elimination (E2) of the n-propyl halide, especially with stronger bases and higher temperatures. This produces propene gas. Another possibility is the N-alkylation of the piperidine nitrogen.Maintain a moderate reaction temperature. Add the n-propyl halide slowly to the reaction mixture. Consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) prior to the ether synthesis, followed by deprotection.
Poor Nucleophilicity The choice of solvent can significantly impact the nucleophilicity of the alkoxide. Protic solvents can solvate the alkoxide, reducing its reactivity.Use a polar aprotic solvent such as THF or DMF to enhance the nucleophilicity of the alkoxide.
Leaving Group The nature of the leaving group on the propyl halide affects the reaction rate. Iodide is a better leaving group than bromide, which is better than chloride.Consider using 1-iodopropane instead of 1-bromopropane to increase the reaction rate.

Experimental Workflow for Optimizing Yield

G cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield of this compound deprotonation Check Deprotonation Efficiency start->deprotonation side_reactions Investigate Side Reactions start->side_reactions nucleophilicity Evaluate Solvent Effects start->nucleophilicity leaving_group Assess Leaving Group start->leaving_group stronger_base Use Stronger/Fresh Base (e.g., NaH) deprotonation->stronger_base protecting_group Consider N-Protection (e.g., Boc) side_reactions->protecting_group aprotic_solvent Switch to Polar Aprotic Solvent (THF, DMF) nucleophilicity->aprotic_solvent better_lg Use a Better Leaving Group (e.g., 1-Iodopropane) leaving_group->better_lg optimized_yield Optimized Yield stronger_base->optimized_yield protecting_group->optimized_yield aprotic_solvent->optimized_yield better_lg->optimized_yield

Caption: Troubleshooting workflow for low yield optimization.

3. I am observing significant N-alkylation as a side product. How can I prevent this?

N-alkylation of the piperidine ring is a common competitive side reaction, as the secondary amine is also a potent nucleophile. To favor O-alkylation over N-alkylation, a two-step protection-deprotection strategy is highly recommended.

Protocol for N-Protected Synthesis of this compound

Step 1: N-Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).

  • Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

  • Under an inert atmosphere (N2 or Ar), dissolve N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Slowly add 1-bromopropane or 1-iodopropane (1.2 equivalents).

  • Heat the reaction mixture to a gentle reflux (around 60-65 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-propoxypiperidine.

Step 3: Deprotection

  • Dissolve the crude N-Boc-4-propoxypiperidine in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO3 solution) and extract the final product, this compound, into an organic solvent.

  • Purify the product by distillation or column chromatography.

Caption: N-Protection strategy workflow.

4. How do I purify the final product, this compound?

The purification of this compound depends on the scale of the reaction and the nature of the impurities.

  • Distillation: For larger quantities, fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound. The boiling point of this compound is approximately 180-182 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is a suitable option. A mobile phase gradient of dichloromethane and methanol, often with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica gel, is typically effective.

Typical Purification Parameters

Method Scale Key Parameters Advantages Disadvantages
Vacuum Distillation > 5 g- Pressure: 10-20 mmHg- Boiling Point: ~70-80 °C (at 15 mmHg)High purity, scalableRequires specialized equipment, potential for thermal decomposition if not controlled properly.
Column Chromatography < 5 g- Stationary Phase: Silica gel- Mobile Phase: DCM/MeOH with 1% Et3NGood separation of polar impuritiesCan be time-consuming, potential for product loss on the column.

5. What are the key analytical techniques to confirm the identity and purity of my product?

Several analytical techniques should be used in combination to confirm the successful synthesis and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: This will confirm the presence of the propyl group (triplet and sextet signals) and the piperidine ring protons. The chemical shifts will be distinct from the starting material.

    • 13C NMR: This will show the correct number of carbon atoms and confirm the formation of the ether linkage.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity of the sample and confirm the molecular weight of the product. The mass spectrum should show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular formula of this compound (C8H17NO).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show the disappearance of the broad O-H stretch from the starting material (4-hydroxypiperidine) around 3300 cm-1 and the appearance of a C-O-C stretch for the ether around 1100 cm-1.

Technical Support Center: Purification of 4-Propoxypiperidine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-propoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and similar basic amine compounds. Here, we address common issues through troubleshooting guides and frequently asked questions, providing explanations grounded in chromatographic principles and field-proven experience.

Introduction

This compound is a secondary amine, a structural motif common in many pharmaceutical agents. Its basic nature (due to the nitrogen lone pair) presents a significant challenge for purification via standard silica gel chromatography. The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the basic amine, leading to a host of problems including poor peak shape, low recovery, and even degradation.[1][2][3] This guide provides systematic strategies to overcome these challenges using various chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatography mode for purifying this compound?

There is no single "best" mode; the optimal choice depends on the purity requirements, scale, and the nature of the impurities. Here's a comparative overview:

Chromatography ModeStationary PhaseMobile Phase PrincipleBest ForKey Considerations
Normal-Phase Standard Silica GelNon-polar (e.g., Hexane/EtOAc)Rapid, large-scale purification of moderately non-polar impurities.Requires a basic modifier (e.g., triethylamine) to prevent peak tailing.[1][4]
Normal-Phase Amine-Functionalized SilicaNon-polar (e.g., Hexane/EtOAc)Simplifying purification by eliminating the need for mobile phase modifiers.Higher column cost, but offers excellent peak shape and predictability.[2][5]
Reversed-Phase (RP) C18 or C8 SilicaPolar (e.g., Water/Acetonitrile)High-resolution separation and purification of polar impurities.Requires pH control . Running at high pH (>9-10) neutralizes the amine for better retention and peak shape.[1]
HILIC Polar (Diol, Silica)High Organic + small aqueous portionPurifying very polar compounds poorly retained in reversed-phase.Can be an alternative if RP fails, offers different selectivity.[6]

Q2: Why do I see severe peak tailing when running this compound on a standard silica gel column?

Peak tailing is the classic symptom of a strong, undesirable interaction between a basic analyte and the acidic stationary phase.[1] The silanol groups on the silica surface are acidic (Brønsted acids) and can protonate the basic piperidine nitrogen. This ionic interaction is much stronger than standard adsorption, causing a portion of the molecules to lag behind the main band, resulting in a "tail". This can be so pronounced that it leads to broad peaks, poor separation from nearby impurities, and loss of product that remains irreversibly bound to the column.[2]

Q3: How do I choose the right solvent system for my flash column?

Method development should always begin with Thin-Layer Chromatography (TLC).[7][8]

  • Select a Base Solvent System: For normal-phase, start with a common mixture like Hexanes/Ethyl Acetate (EtOAc) or Dichloromethane/Methanol (DCM/MeOH).

  • Add a Modifier: Since this compound is basic, add a small amount of a competing base to your TLC developing solvent. A good starting point is 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide. This deactivates the acidic sites on the silica.[4]

  • Target an Rf Value: Adjust the ratio of your polar to non-polar solvent until your target compound has an Rf (Retention Factor) of approximately 0.25-0.35.[8] An Rf in this range generally ensures the compound will elute from the column in a reasonable number of column volumes and will be well-resolved from impurities.[7]

  • Translate to Column: Use the solvent system identified by TLC as your starting mobile phase for the column separation.

Q4: Should I purify the free base or the salt form (e.g., hydrochloride salt)?

You should purify the free base form for normal-phase chromatography. The salt form is highly polar and ionic, and it will exhibit extremely strong, likely irreversible, binding to the polar silica gel stationary phase. If your compound is in a salt form, you must first perform a basic aqueous workup (e.g., with NaHCO₃ or NaOH solution) and extract the neutralized free base into an organic solvent before attempting normal-phase chromatography.

For reversed-phase chromatography, while the salt can be dissolved in the mobile phase, controlling the pH is crucial. It is generally preferable to work with the free base and use a high-pH mobile phase to maintain it in its neutral, more retentive form.[1]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for this compound.

G start Crude this compound Sample tlc Perform TLC Analysis (Silica plate with 1% TEA in Hex/EtOAc) start->tlc check_rf Is Rf between 0.2-0.4 and separated from impurities? tlc->check_rf normal_phase Proceed with Normal-Phase Flash Chromatography (Silica Gel + TEA modifier) check_rf->normal_phase Yes no_sep Poor separation or streaking on TLC check_rf->no_sep No final_product Pure this compound normal_phase->final_product try_amine_col Try Amine-Functionalized Column (TLC and Column) no_sep->try_amine_col check_amine_col Good separation on Amine TLC? try_amine_col->check_amine_col run_amine_col Proceed with Amine Column Flash Chromatography check_amine_col->run_amine_col Yes try_rp Consider Reversed-Phase HPLC for high purity check_amine_col->try_rp No run_amine_col->final_product try_rp->final_product G start Problem: Peak Tailing Observed check_modifier Is a basic modifier (e.g., TEA) present in the mobile phase? start->check_modifier add_modifier Add 1-2% TEA to mobile phase and re-equilibrate column check_modifier->add_modifier No increase_modifier Increase TEA concentration to 2-3% check_modifier->increase_modifier Yes check_again Is tailing resolved? add_modifier->check_again increase_modifier->check_again success Success: Continue Purification check_again->success Yes switch_column Switch to an Amine-Functionalized Column check_again->switch_column No consider_rp Consider switching to Reversed-Phase HPLC switch_column->consider_rp

References

Technical Support Center: Synthesis of 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Propoxypiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable piperidine derivative. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can impact yield, purity, and scalability. Our focus is on providing field-proven insights and troubleshooting strategies rooted in fundamental chemical principles.

The synthesis of this compound, while seemingly straightforward, involves critical steps where competing reaction pathways can significantly compromise the desired outcome. The primary challenge revolves around the two nucleophilic sites in the starting material, 4-hydroxypiperidine: the secondary amine and the secondary alcohol. The inherent nucleophilicity of the piperidine nitrogen often leads to undesired N-alkylation unless a robust synthetic strategy is employed.

This document is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable remedies.

Q1: My primary product is N-propyl-4-hydroxypiperidine, not the expected this compound. What went wrong?

A1: This is the most common side reaction and occurs when the piperidine nitrogen is alkylated instead of the hydroxyl group. The secondary amine is significantly more nucleophilic than the secondary alcohol, leading it to react preferentially with the alkylating agent (e.g., 1-bromopropane).

Root Cause Analysis:

  • Lack of N-Protection: Direct alkylation of unprotected 4-hydroxypiperidine will almost exclusively yield the N-alkylated product.

  • Incomplete Protection: If the initial N-protection step was incomplete, the remaining unprotected starting material will react to form the N-propyl byproduct.

  • Premature Deprotection: The chosen protecting group may not be stable to the reaction conditions used for the subsequent etherification, leading to in-situ deprotection and N-alkylation.

Preventative & Corrective Actions:

  • Implement Nitrogen Protection: The piperidine nitrogen must be protected before the O-alkylation step. The tert-Butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of a Williamson ether synthesis and its clean, acidic removal.[1]

  • Verify Protection: Before proceeding to the etherification step, confirm the complete conversion of 4-hydroxypiperidine to its N-protected form (e.g., N-Boc-4-hydroxypiperidine) using techniques like TLC, NMR, or LC-MS.

  • Choose an Orthogonal Protecting Group: Ensure the protecting group is stable to the subsequent reaction conditions. Boc is stable to bases used in Williamson synthesis, while a group like Cbz (Carboxybenzyl) is also suitable and removed under different conditions (hydrogenolysis).[1]

Q2: My reaction is generating a gas, and the final yield is low, with unreacted starting material and some olefinic byproducts detected. What is happening?

A2: This indicates that an E2 elimination reaction is competing with the desired SN2 substitution. The alkoxide, formed by deprotonating the hydroxyl group, is a strong base and can abstract a proton from the β-carbon of your alkylating agent (1-bromopropane), leading to the formation of propene gas.[2][3]

Root Cause Analysis:

  • Excessively High Temperature: Elimination reactions have a higher activation energy than substitution reactions. Running the reaction at too high a temperature will favor the E2 pathway.[3]

  • Sterically Hindered Base: While often used to favor elimination, a very bulky base could potentially contribute to this pathway if other conditions are suboptimal.

  • Incorrect Alkylating Agent: Using a secondary alkyl halide (like 2-bromopropane) instead of a primary one will dramatically favor elimination.[4]

Preventative & Corrective Actions:

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For the Williamson synthesis of this ether, temperatures between room temperature and 60 °C are typically sufficient.

  • Choice of Base: Use a strong, but not excessively hindered, base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol without promoting elimination.[3]

  • Confirm Alkylating Agent: Always use a primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane) for this SN2 reaction.[2]

Q3: I used the Mitsunobu reaction to avoid harsh basic conditions, but my product is difficult to purify from a white, crystalline solid. How can I resolve this?

A3: The Mitsunobu reaction is an excellent alternative for this etherification, but it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate as byproducts.[5] These byproducts are notoriously difficult to remove via standard silica gel chromatography due to their polarity and crystallinity.

Root Cause Analysis:

  • Inherent Byproduct Formation: TPPO and the reduced azodicarboxylate are unavoidable byproducts of the Mitsunobu reaction mechanism.[5][6]

Preventative & Corrective Actions:

  • Modified Workup/Purification:

    • Crystallization: TPPO can sometimes be removed by crystallizing the crude product from a nonpolar solvent like diethyl ether or a hexanes/ethyl acetate mixture, as TPPO has limited solubility.

    • Acid Wash: If your product is basic (after deprotection), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with aqueous HCl to move the amine product to the aqueous layer, wash the organic layer (containing TPPO) away, and then basify the aqueous layer and re-extract your pure product.

  • Use of Modified Reagents:

    • Polymer-Bound Triphenylphosphine: Using a resin-bound phosphine allows the resulting phosphine oxide to be removed by simple filtration.[5]

    • Alternative Azodicarboxylates: Reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed to produce a hydrazine byproduct that can be easily filtered and recycled.[6]

Q4: I am observing a small amount of a dialkylated byproduct. How is this possible if the nitrogen is protected?

A4: While less common, dialkylation can occur through a couple of pathways.

Root Cause Analysis:

  • N,O-Dialkylation: If a small fraction of the starting 4-hydroxypiperidine was unprotected, it could first undergo N-alkylation and then, under the basic conditions, the hydroxyl group of the resulting N-propyl-4-hydroxypiperidine could be deprotonated and undergo O-alkylation.

  • Over-alkylation (Quaternization): If the desired this compound is formed and then deprotected in situ, the resulting secondary amine can react with another equivalent of the alkylating agent to form a quaternary ammonium salt.[7] This is more likely if a large excess of alkylating agent and harsh conditions are used.

Preventative & Corrective Actions:

  • Stoichiometric Control: Use a modest excess of the alkylating agent (e.g., 1.1-1.2 equivalents) to minimize the risk of secondary alkylation events.

  • Ensure Protection Stability: Re-evaluate the stability of your N-protecting group under the chosen reaction conditions to prevent in-situ deprotection.

  • Purification: These higher molecular weight, often charged, byproducts are typically separable from the desired product by standard column chromatography.

Synthetic Workflow & Key Decision Points

The following diagram illustrates a robust synthetic pathway for this compound, highlighting the critical protection-alkylation-deprotection sequence and potential pitfalls.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Alkylation (Williamson) cluster_2 Step 3: N-Deprotection A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)₂O, Base (e.g., TEA, NaHCO₃) Side3 N-Propyl-4-hydroxypiperidine A->Side3 1-Bromopropane Side1 Unreacted Starting Material B->Side1 Incomplete Reaction C N-Boc-4-propoxypiperidine B->C 1. Base (e.g., NaH) 2. 1-Bromopropane Side2 Propene (E2) C->Side2 High Temp. D This compound (Final Product) C->D Acid (e.g., TFA, HCl)

Caption: Synthetic pathway for this compound with key side products.

Frequently Asked Questions (FAQs)

FAQ 1: Which N-protecting group is best for this synthesis?

The ideal protecting group should be easy to install, stable during the etherification step, and easy to remove with high yield. For this specific synthesis, the Boc (tert-Butoxycarbonyl) group is highly recommended.

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)
Introduction Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Stability Stable to base, hydrogenolysis, and weak acids.[1]Stable to acidic and mild basic conditions.[1]
Deprotection Strong acid (e.g., TFA, HCl in dioxane).[1]Catalytic hydrogenolysis (H₂, Pd/C).[1]
Advantages Robust, high-yielding protection. Byproducts of deprotection (isobutylene, CO₂) are volatile. Ideal for Williamson synthesis.Orthogonal to Boc. Useful if acid-sensitive groups are present elsewhere.
Disadvantages Requires strong acid for removal, which may not be suitable for highly acid-sensitive molecules.Requires hydrogenation equipment. Not compatible with reducible functional groups (e.g., alkenes, alkynes) in the molecule.
FAQ 2: What are the pros and cons of using a Williamson vs. a Mitsunobu reaction for the etherification?

Both methods are viable, but they present different challenges and benefits.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reagents Strong base (e.g., NaH), Alkyl halide (e.g., Pr-Br)Propanol, PPh₃, DEAD or DIAD[6][8]
Conditions Basic, often requires heatingNeutral, typically mild (0 °C to RT)[6]
Key Side Reactions E2 elimination (propene formation), N-alkylation (if unprotected).[2][3]Formation of hard-to-remove byproducts (TPPO, hydrazine).[5][9]
Purification Generally straightforward (extraction, chromatography).Challenging due to byproduct properties. Requires specialized workups or modified reagents.[5]
Substrate Scope Excellent for primary alkyl halides.Broad scope for primary and secondary alcohols.[9]
FAQ 3: How does the choice of base and solvent impact the Williamson synthesis?

The base and solvent create the environment for the SN2 reaction and can either facilitate it or promote side reactions.

  • Base: The base's role is to fully deprotonate the hydroxyl group to form the nucleophilic alkoxide.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that is highly effective. The byproduct is H₂ gas, which is non-interfering. It is the most common and recommended choice.

    • Potassium tert-Butoxide (KOtBu): A strong, bulky base. While effective for deprotonation, its steric bulk can sometimes favor elimination, especially at higher temperatures.

    • Alkali Hydroxides (NaOH, KOH): Generally not used because the presence of water can interfere with the reaction and reduce the effectiveness of the alkoxide.

  • Solvent: A polar aprotic solvent is ideal.

    • Tetrahydrofuran (THF) / N,N-Dimethylformamide (DMF): These are excellent choices. They are polar enough to dissolve the alkoxide salt but do not have acidic protons that would quench the nucleophile. DMF is more polar and can accelerate SN2 reactions but is also harder to remove.

    • Protic Solvents (e.g., Ethanol): Should be avoided. They can solvate and stabilize the alkoxide, reducing its nucleophilicity, and can also participate in side reactions.[10]

G cluster_williamson Williamson Synthesis Logic cluster_pathways Competing Pathways Start N-Boc-4-hydroxypiperidine Base Add Base (e.g., NaH) Start->Base Solvent In Polar Aprotic Solvent (e.g., THF) Alkoxide Form Alkoxide Intermediate Base->Alkoxide AlkylHalide Add Primary Alkyl Halide SN2 Desired SN2 (O-Alkylation) AlkylHalide->SN2 Low Temp E2 Side Reaction E2 (Elimination) AlkylHalide->E2 High Temp

Caption: Decision logic for the Williamson ether synthesis.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Add a mild base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction to completion by TLC (stain with KMnO₄ or ninhydrin to visualize the starting material).

  • Perform an aqueous workup: wash with dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, typically as a white solid.

Protocol 2: O-Alkylation via Williamson Ether Synthesis
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Cool the suspension to 0 °C and add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise. (Caution: H₂ gas evolution).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

  • Add 1-bromopropane (1.2 eq) dropwise.

  • Heat the reaction mixture to a gentle reflux (or stir at 50-60 °C) for 6-18 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain N-Boc-4-propoxypiperidine.

Protocol 3: N-Boc Deprotection
  • Dissolve the purified N-Boc-4-propoxypiperidine (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify to pH >10 with 2 M NaOH or K₂CO₃.

  • Extract the free amine product into an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final this compound.

References

Technical Support Center: A Scientist's Guide to Scaling 4-Propoxypiperidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Propoxypiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often complex challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. As your virtual Senior Application Scientist, I will provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Introduction to this compound Synthesis and Scale-Up

This compound is a valuable building block in the pharmaceutical industry, often utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its production, while seemingly straightforward, presents a unique set of challenges upon scaling. The most common and industrially viable synthetic route is the Williamson ether synthesis, starting from 4-hydroxypiperidine and a propyl halide. This guide will focus on overcoming the hurdles associated with this specific pathway.

The core of successful scale-up lies in understanding and controlling the reaction's thermodynamics, kinetics, and impurity profile. What is a minor, easily separable byproduct at the gram scale can become a major purification challenge at the kilogram scale. This guide is structured to address these issues proactively.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxypiperidine and a propyl halide (e.g., 1-bromopropane or 1-chloropropane) is an S_N2 reaction.[3][4][5] The reaction involves the deprotonation of the hydroxyl group of 4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide.

Diagram of the Williamson Ether Synthesis for this compound

Williamson_Ether_Synthesis 4-Hydroxypiperidine 4-Hydroxypiperidine (C₅H₁₁NO) 4-piperidinolate 4-piperidinolate anion 4-Hydroxypiperidine->4-piperidinolate Base (e.g., NaOH, KOH) This compound This compound (C₈H₁₇NO) 4-piperidinolate->this compound + Propyl Halide (e.g., 1-Bromopropane) (SN2 reaction)

Caption: General scheme of the Williamson ether synthesis for this compound.

Troubleshooting Guide: Common Issues and Solutions in Scale-Up

This section addresses specific problems you may encounter during the scale-up of this compound production.

Problem 1: Low Yield and Incomplete Conversion

Q: My reaction stalls, and I'm seeing a significant amount of unreacted 4-hydroxypiperidine even after extended reaction times. What's going on?

A: This is a common issue when moving to a larger scale and can be attributed to several factors:

  • Insufficient Base or Incomplete Deprotonation: On a larger scale, mass transfer limitations can lead to inefficient mixing and localized areas of low base concentration. This results in incomplete deprotonation of the 4-hydroxypiperidine, a prerequisite for the S_N2 reaction.

    • Solution:

      • Increase Base Stoichiometry: At scale, it is often necessary to use a larger excess of the base (e.g., 1.5-2.0 equivalents of NaOH or KOH) to drive the deprotonation to completion.

      • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to create sufficient turbulence for effective mixing of the solid base and the organic phase.

      • Consider a Stronger Base: While often more expensive, stronger bases like sodium hydride (NaH) can be used, but require careful handling due to their pyrophoric nature.[5]

  • Phase Transfer Catalyst (PTC) Inefficiency: For this reaction, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended, especially at scale. The PTC facilitates the transfer of the hydroxide or alkoxide ion from the aqueous/solid phase to the organic phase where the reaction occurs.

    • Solution:

      • Optimize PTC Loading: Ensure you are using a sufficient loading of the PTC (typically 1-5 mol%).

      • Select the Right PTC: While TBAB is common, other quaternary ammonium salts can be more effective depending on your specific solvent system.[6][7][8] Experiment with different PTCs at the lab scale before scaling up.

  • Reaction Temperature Too Low: The Williamson ether synthesis requires a certain activation energy.[3] Insufficient temperature will lead to a sluggish reaction.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by GC or HPLC to find the optimal balance between reaction rate and by-product formation. Be mindful of the boiling point of your solvent and the potential for thermal runaway.

Diagram: Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_0 Low Yield / Incomplete Conversion cluster_1 Potential Causes cluster_2 Solutions A Check Base Stoichiometry & Mixing B Optimize Phase Transfer Catalyst D Insufficient Deprotonation A->D C Evaluate Reaction Temperature E Poor Phase Transfer B->E F Low Reaction Rate C->F G Increase Base Eq. / Improve Agitation D->G H Increase PTC Loading / Screen PTCs E->H I Increase Temperature Incrementally F->I

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Problem 2: Formation of Significant By-products

Q: My crude product is only ~85-90% pure, with two major by-products. How can I improve the purity?

A: The two most common by-products in this synthesis are the N-alkylated product (1-propyl-4-propoxypiperidine) and the elimination product (propene, which is gaseous, and unreacted 4-hydroxypiperidine).

  • N-Alkylation vs. O-Alkylation: 4-Hydroxypiperidine has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the piperidine ring. While O-alkylation is desired, N-alkylation can compete, especially under certain conditions.

    • Why it happens: The basicity of the piperidine nitrogen makes it a reasonably good nucleophile.

    • Solutions to Favor O-Alkylation:

      • Protect the Nitrogen: The most robust solution is to use an N-protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine). The Boc group can be removed in a subsequent step. This, however, adds steps and cost to the overall process.

      • Control of Reaction Conditions:

        • Use of a bulky base: While not always practical, a bulky base can sterically hinder the approach to the nitrogen atom.

        • Lower Reaction Temperature: N-alkylation often has a higher activation energy than O-alkylation. Running the reaction at the lowest feasible temperature can favor the desired product.

        • Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used.[3] The choice of solvent can influence the relative nucleophilicity of the oxygen and nitrogen atoms.

  • Elimination Reaction: The alkoxide of 4-hydroxypiperidine is a strong base and can promote the E2 elimination of the propyl halide to form propene.

    • Why it happens: This is a competing reaction with S_N2.[3][4][9] Higher temperatures favor elimination.

    • Solutions to Minimize Elimination:

      • Use a Good Leaving Group: 1-bromopropane is generally preferred over 1-chloropropane as bromide is a better leaving group, allowing for lower reaction temperatures.

      • Temperature Control: This is the most critical factor. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. A thermal scan of the reaction (using a reaction calorimeter) is highly recommended during scale-up to identify the onset of the elimination reaction.

By-productStructureFormation ConditionMitigation Strategy
1-propyl-4-propoxypiperidineC₁₁H₂₃NOCompeting N-alkylationN-protection, lower temperature
PropeneC₃H₆E2 Elimination of propyl halideLower temperature, use of a better leaving group (e.g., bromide)

FAQs for Scaling Up this compound Production

Q1: What are the critical safety considerations when scaling up this reaction?

A1: The primary safety concern is the potential for a thermal runaway reaction . The Williamson ether synthesis is exothermic, and the risk of a runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation. A secondary thermal event could be triggered if the temperature rises to the decomposition point of any of the components.

  • Recommendations:

    • Calorimetry Studies: Perform differential scanning calorimetry (DSC) on the starting materials and reaction mixture to determine the onset of decomposition. Use reaction calorimetry (RC1) to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).

    • Controlled Addition: At scale, add the propyl halide slowly to the reaction mixture to control the rate of heat generation.

    • Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system to handle the heat load. Have an emergency cooling plan in place.

    • Pressure Relief: The reactor must be equipped with a properly sized pressure relief valve or rupture disc.

Q2: How do I purify this compound at a large scale?

A2: Fractional vacuum distillation is the most common method for purifying this compound on an industrial scale.

  • Typical Distillation Parameters (starting point):

    • Vacuum: 10-20 mmHg

    • Pot Temperature: 120-140 °C

    • Head Temperature: 100-115 °C

  • Troubleshooting Distillation:

    • Poor Separation: If you are having trouble separating the product from by-products, consider using a packed column to increase the number of theoretical plates.

    • Product Decomposition: If the product is degrading at the required pot temperature, a lower vacuum (higher vacuum pump capacity) will be needed to reduce the boiling point.

Q3: What analytical methods are recommended for in-process control and final product release?

A3: A combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction progress and identifying volatile impurities.

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.

    • Injection: Split injection to avoid overloading the column.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Detection: Mass spectrometry for positive identification of by-products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Best for quantifying the purity of the final product and detecting non-volatile impurities.

    • Column: A C18 reversed-phase column is suitable.[10][11][12]

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is typically used.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) where the piperidine ring has some absorbance.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Illustrative)

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
4-Hydroxypiperidine101.1510.098.861.0
Sodium Hydroxide40.005.93148.291.5
1-Bromopropane123.0014.60118.691.2
Tetrabutylammonium Bromide322.371.604.960.05
Toluene-50 L--

Procedure:

  • Charge the reactor with 4-hydroxypiperidine, sodium hydroxide, tetrabutylammonium bromide, and toluene.

  • Begin vigorous agitation.

  • Heat the mixture to 80-85 °C and hold for 1 hour to ensure complete deprotonation.

  • Begin the controlled addition of 1-bromopropane over 2-3 hours, maintaining the temperature between 80-90 °C. Monitor the exotherm and adjust the addition rate as necessary.

  • After the addition is complete, maintain the reaction at 90 °C for 4-6 hours, or until GC analysis shows <2% remaining 4-hydroxypiperidine.

  • Cool the reaction mixture to room temperature.

  • Add water to dissolve the sodium bromide salts.

  • Separate the aqueous layer.

  • Wash the organic layer with brine.

  • Concentrate the organic layer under reduced pressure to remove the toluene.

  • Purify the crude product by fractional vacuum distillation.

Protocol 2: GC-MS Method for In-Process Control
  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet: 250 °C, Split ratio 50:1

  • Oven Program: 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min

  • MSD: Scan range 40-400 amu

Conclusion

The successful scale-up of this compound production is an achievable goal with careful planning, a thorough understanding of the underlying chemistry, and proactive troubleshooting. By anticipating challenges such as incomplete conversion, by-product formation, and thermal hazards, and by implementing robust process controls and analytical methods, researchers and production chemists can ensure a safe, efficient, and high-yielding process. This guide provides a foundation for that success, but as with all chemical processes, careful laboratory work and a commitment to safety are paramount.

References

Technical Support Center: Purification of 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Propoxypiperidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile intermediate. As a key building block in pharmaceutical development, achieving high purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of this compound, typically via Williamson ether synthesis from 4-hydroxypiperidine and a propylating agent, can introduce several classes of impurities.

Table 1: Common Impurities in this compound Synthesis
Impurity ClassSpecific ExamplesLikely SourceRecommended Primary Removal Method
Starting Materials 4-Hydroxypiperidine, Propyl Bromide/IodideIncomplete reactionColumn Chromatography, Acid-Base Extraction
Reaction Byproducts N-Propyl-4-propoxypiperidine, Dipropyl etherOver-alkylation, Side reactions of the base/solventColumn Chromatography, Vacuum Distillation
Inorganic Salts Sodium Bromide, Potassium CarbonateBase and reaction byproductsAqueous Workup / Filtration
Residual Solvents DMF, Acetonitrile, THFReaction mediumHigh-Vacuum Evaporation, Distillation
Degradation Products Various oxidation productsAir/light exposure of the piperidine ringDistillation, Storage under inert atmosphere[2]

Section 2: Troubleshooting Guide & Core FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My initial analysis (TLC/GC-MS) of the crude product shows a significant amount of unreacted 4-hydroxypiperidine. What is the most efficient way to remove it?

A1: Unreacted 4-hydroxypiperidine is a common impurity due to its high polarity and potential for incomplete reaction. Its removal is critical.

  • Expertise & Experience: The hydroxyl group on 4-hydroxypiperidine makes it significantly more polar than the this compound product.[3] This difference in polarity is the key to separation. While both are basic, the subtle differences in their pKa and polarity can be exploited.

  • Troubleshooting & Optimization:

    • Column Chromatography: This is the most reliable method. The higher polarity of 4-hydroxypiperidine causes it to have a stronger affinity for the silica gel stationary phase. Therefore, it will elute much later than the desired, less polar this compound product. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will provide excellent separation.[4]

    • Acid-Base Extraction: This can be effective for bulk removal but may be less efficient for trace amounts. Both the starting material and product are basic and will be extracted into an acidic aqueous layer. However, upon basification and re-extraction into an organic solvent, some separation may be achieved due to differing partition coefficients, but it is generally not as clean as chromatography for this specific separation.

Q2: After my aqueous workup, my product is a cloudy oil, and an NMR spectrum shows the presence of water. How do I effectively dry the product?

A2: Residual water is a frequent issue following extractions and can interfere with subsequent reactions or analyses.

  • Expertise & Experience: Piperidines can form hydrates or retain water, making simple drying with agents like anhydrous sodium sulfate less effective. A more rigorous approach is necessary.

  • Troubleshooting & Optimization:

    • Drying over a Strong Base: For basic compounds like piperidines, drying over solid potassium hydroxide (KOH) pellets is highly effective.[2] The KOH not only acts as a desiccant but also ensures the piperidine remains in its free base form. Allow the organic solution of your product to stand over KOH pellets for several hours, or overnight, with occasional swirling.

    • Azeotropic Distillation: If the product is dissolved in a solvent that forms a low-boiling azeotrope with water (e.g., toluene), this mixture can be distilled off to remove water.

    • Final Step - Vacuum Distillation: Following preliminary drying, vacuum distillation of the product is the ultimate step to remove the last traces of water and other volatile impurities.

Q3: My purified this compound is a clear oil initially but develops a yellow tint over time. What causes this, and how can I prevent it?

A3: The yellow discoloration is a classic sign of oxidation.[2] The piperidine ring, particularly the nitrogen and adjacent carbons, is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat.

  • Trustworthiness: While minor discoloration may not affect the outcome of all subsequent reactions, it indicates the presence of impurities and a potential degradation of the bulk material. For pharmaceutical applications, preventing such degradation is critical.

  • Preventative Measures:

    • Inert Atmosphere: Once purified, store this compound under an inert atmosphere, such as nitrogen or argon.[2]

    • Light Protection: Use amber vials or store containers in a dark place.

    • Temperature Control: Store at recommended low temperatures (refrigerated or frozen) to slow the rate of degradation.

    • Purification: If discoloration has already occurred, the colored impurities can typically be removed by re-distillation.[2]

Q4: I'm struggling to separate my product from a non-polar byproduct with a similar boiling point. Distillation isn't working. What should I do?

A4: Co-distillation of compounds with close boiling points is a common challenge. In this scenario, you must leverage a different chemical property for separation.

  • Expertise & Experience: When physical properties like boiling points are too similar, chemical properties must be exploited. The basic nitrogen of the piperidine ring is the most significant chemical handle for purification.

  • Troubleshooting & Optimization:

    • Salt Formation & Recrystallization: This is the most effective strategy. Convert the oily free-base this compound into a solid salt, most commonly the hydrochloride (HCl) salt. This is achieved by dissolving the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in an anhydrous solvent (e.g., HCl in ether or dioxane).

      • Causality: The non-polar, non-basic impurity will not form a salt and will remain dissolved in the solvent. The this compound hydrochloride salt will precipitate out.[4]

      • Purification: The precipitated salt can then be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Once you have the pure salt, the free base can be regenerated by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting the pure this compound into an organic solvent.[2]

Section 3: Purification Strategy Workflow

Choosing the right purification sequence is critical for efficiency and yield. The following decision tree illustrates a logical workflow for purifying crude this compound.

purification_workflow start Start: Crude this compound analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis check_salts Inorganic Salts Present? analysis->check_salts workup Aqueous Workup / Filtration check_salts->workup Yes check_sm Polar Starting Material (4-Hydroxypiperidine) Present? check_salts->check_sm No workup->check_sm column_chrom Column Chromatography check_sm->column_chrom Yes check_bp Impurities with Similar Boiling Point? check_sm->check_bp No column_chrom->check_bp distillation Vacuum Distillation check_bp->distillation No salt_formation Salt Formation & Recrystallization check_bp->salt_formation Yes final_product Pure this compound distillation->final_product salt_formation->final_product

References

Technical Support Center: Improving the Stability of 4-Propoxypiperidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Propoxypiperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound in solution. We will address common questions and troubleshooting scenarios to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution has developed a yellow tint and I'm seeing unexpected peaks in my HPLC analysis. What is happening?

A1: This is a classic sign of degradation. this compound, as a hybrid piperidine (a secondary amine) and an ether, is susceptible to two primary degradation pathways, especially when in solution and exposed to environmental factors.

  • Oxidative Degradation: The secondary amine of the piperidine ring is prone to oxidation.[1] This process can be catalyzed by trace metal ions, exposure to atmospheric oxygen, and light.[2][3] Oxidation can lead to the formation of N-oxides, imines, or even ring-opened byproducts, which often present as colored impurities and will appear as new peaks in chromatographic analyses.[1][4]

  • Ether Peroxidation: The propoxy (ether) group is susceptible to the formation of hydroperoxides through a free-radical mechanism. This reaction is significantly accelerated by oxygen, heat, and UV light. Peroxides are highly reactive and can further degrade the parent molecule or interfere with downstream reactions. While less common for simple ethers than for those like THF or diethyl ether, it remains a potential risk during long-term storage in solution.

Below is a diagram illustrating the potential degradation pathways that can compromise the integrity of your this compound solutions.

cluster_main This compound cluster_products Degradation Products Cpd This compound NOx N-Oxides / Imines Cpd->NOx O₂, Metal Ions, Light Perox Ether Peroxides Cpd->Perox O₂, Heat, Light RingOpen Ring-Opened Products NOx->RingOpen Further Oxidation

Caption: Potential degradation pathways for this compound.

Q2: What are the ideal conditions for preparing and storing this compound stock and working solutions?

A2: Proper handling and storage are critical to prevent the degradation described above. The key is to minimize exposure to oxygen, light, heat, and contaminants. For the neat compound, storage at 2-8°C in a tightly sealed, dry environment is recommended.[5][6]

For solutions, follow these guidelines, summarized in the table below:

  • Solvent Choice: Use high-purity, anhydrous solvents. If possible, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes before use to remove dissolved oxygen. This is a crucial step for preventing oxidative degradation.[2]

  • pH Control: The basicity of the piperidine nitrogen means pH will significantly influence stability.[1] In acidic conditions, it will form a protonated salt (e.g., 4-propoxypiperidinium chloride). This salt form is generally more resistant to N-oxidation.[1] For many applications, preparing solutions in a slightly acidic buffer (pH 4-6) can enhance stability.[7] However, extreme pH should be avoided as it can catalyze other reactions.[8]

  • Atmosphere: Always prepare and store solutions under an inert atmosphere. After preparing your solution, flush the headspace of the vial or container with Nitrogen or Argon before sealing.

  • Temperature: Store solutions at low temperatures, typically 2-8°C. For long-term storage (>1 month), consider storage at -20°C or -80°C. Be mindful of solvent freezing points and potential precipitation of your compound at these temperatures.

  • Light: Protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[6] Light provides the energy to initiate and propagate free-radical reactions.

ParameterRecommendationRationale
Solvent High-purity, anhydrous. Degassed with N₂ or Ar.Removes water and dissolved oxygen, which are key reagents in hydrolysis and oxidation.[2][6]
pH Slightly acidic (pH 4-6) for aqueous solutions.Protonation of the piperidine nitrogen to form a salt enhances stability against oxidation.[1][7]
Atmosphere Inert gas (N₂ or Ar) headspace.Prevents exposure to atmospheric oxygen, a primary driver of both N-oxidation and ether peroxidation.[9]
Temperature 2-8°C (short-term), -20°C to -80°C (long-term).Reduces the rate of all chemical degradation reactions.[6][10]
Container Tightly sealed amber glass vials.Prevents solvent evaporation, moisture ingress, and exposure to UV light.[6]
Q3: I suspect my solution is degrading. How can I set up an experiment to confirm instability and test better conditions?

A3: A systematic stability study is the best way to diagnose the problem and find a solution. This involves subjecting your compound to controlled stress conditions and monitoring its purity over time. The workflow below outlines the essential steps.

Start Prepare Homogeneous Stock Solution Prep Aliquot into Multiple Vials (e.g., Amber HPLC Vials) Start->Prep Conditions Expose Aliquots to Stress Conditions (vs. Control) Prep->Conditions Control Control Condition (e.g., 2-8°C, Dark, Inert Gas) Conditions->Control Control Stress1 Stress 1: Ambient (RT, Light, Air) Conditions->Stress1 Stress Stress2 Stress 2: Heat (e.g., 40°C, Dark, Air) Conditions->Stress2 Stress Stress3 Stress 3: Proposed New (e.g., RT, Dark, Inert Gas) Conditions->Stress3 Test Sample Sample at Time Points (T=0, 24h, 48h, 1 week) Control->Sample Stress1->Sample Stress2->Sample Stress3->Sample Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV) Sample->Analyze Assess Assess Degradation: - % Parent Compound Remaining - Appearance of New Peaks Analyze->Assess

Caption: Experimental workflow for assessing solution stability.

See the "Protocols" section below for a detailed, step-by-step guide to performing this experiment. The key is to use a reliable analytical method, like HPLC, that can separate the parent compound from its potential degradation products.[11] By comparing the peak area of this compound at T=0 to subsequent time points under different conditions, you can quantify the rate of degradation and determine which storage method is superior.

Q4: Can I add a stabilizer to my solutions?

A4: Yes, for certain applications, adding a stabilizer can be highly effective. Given the dual oxidative liabilities of this compound, a free-radical scavenger is the most logical choice.

  • Butylated Hydroxytoluene (BHT): This is a common antioxidant and free-radical scavenger used to stabilize ethers and other organic compounds.[12] It is effective at very low concentrations (typically 100-300 ppm). BHT works by intercepting the free radicals responsible for both peroxide formation and amine oxidation.

Important Consideration: Before adding any stabilizer, you must verify its compatibility with your experimental system. BHT has strong UV absorbance due to its aromatic ring, which can interfere with HPLC-UV analysis or other spectroscopic measurements. Always run a control sample of your solvent with the stabilizer alone to check for interference.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for testing the stability of this compound in a chosen solvent system.

Objective: To quantify the stability of this compound under various storage conditions and identify an optimal storage protocol.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Acetonitrile, or an aqueous buffer)

  • Amber HPLC vials with septa caps

  • Inert gas source (Nitrogen or Argon)

  • HPLC system with a UV detector and a suitable C18 column

  • Temperature-controlled incubator or oven

  • Pipettes and other standard laboratory glassware

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in your chosen solvent. Ensure the compound is fully dissolved.

    • This is your T=0 sample. Immediately analyze a fresh dilution of this stock via HPLC to get the initial purity and peak area.

  • Aliquoting and Sample Setup:

    • Dispense the stock solution into multiple amber HPLC vials (e.g., 500 µL per vial).

    • Divide the vials into sets for each condition you wish to test. A recommended set of conditions is:

      • Condition A (Control): Flush vial headspace with Argon, seal tightly, wrap in foil, and store at 2-8°C.

      • Condition B (Ambient Exposure): Seal vial loosely (or pierce septum with a needle), store at room temperature on the benchtop (exposed to light and air).

      • Condition C (Thermal Stress): Flush vial with air, seal tightly, and place in an incubator at 40°C.

      • Condition D (Proposed Optimal): Flush vial headspace with Argon, seal tightly, and store at room temperature in the dark (e.g., in a drawer).

  • Time-Point Analysis:

    • At designated time points (e.g., 6 hours, 24 hours, 48 hours, 7 days), retrieve one vial from each condition set.

    • Analyze the sample by HPLC using the same method as the T=0 sample.

  • Data Analysis:

    • For each sample, calculate the percentage of this compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Observe the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

    • Plot the % Remaining versus time for each condition to visualize the degradation kinetics and determine the most stable storage method.

References

Technical Support Center: N-Functionalization of 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of 4-propoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and modification of this valuable piperidine building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-functionalization of this compound?

A1: The most common methods for N-functionalization of this compound, a secondary amine, include:

  • N-Alkylation: This involves the reaction of this compound with an alkyl halide (or other alkylating agent) to form a new carbon-nitrogen bond. This is a versatile method for introducing a wide range of alkyl groups.

  • N-Acylation: This reaction involves treating this compound with an acylating agent, such as an acid chloride or anhydride, to form an amide. This is a robust method for introducing carbonyl-containing moieties.

  • Reductive Amination: This is a two-step, one-pot process where this compound reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl or N-heteroaryl bonds, which can be challenging to achieve through traditional methods.[2][3]

Q2: I'm seeing a yellow impurity in my bottle of this compound. Is it still usable?

A2: The yellow coloration is likely due to oxidation of the amine.[4] For many applications, this small amount of impurity may not significantly affect the reaction outcome. However, for sensitive reactions or when high purity is required, it is advisable to purify the this compound by distillation before use.[4][5]

Q3: How do I best purify my N-functionalized this compound product?

A3: The basic nature of the piperidine nitrogen can sometimes complicate purification. Here are common methods:

  • Column Chromatography: This is a widely used technique. To prevent peak tailing and improve separation on silica gel, it is often beneficial to add a small amount of a basic modifier, like 1-2% triethylamine or ammonia in methanol, to the eluent.[4]

  • Acid-Base Extraction: This can be an effective way to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent.[4]

  • Crystallization: If the final product is a solid, crystallization can be a highly effective method for achieving high purity.[4]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during the N-functionalization of this compound, presented in a question-and-answer format.

Problem Area 1: Low Yield or Incomplete Reaction in N-Alkylation

Q: My N-alkylation of this compound is giving low yields and a significant amount of unreacted starting material remains. What are the potential causes and how can I improve the yield?

A: Low yields in N-alkylation reactions can stem from several factors. Below is a systematic approach to troubleshooting this issue.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
Insufficient Reactivity of the Alkylating Agent The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.* Consider switching to the corresponding alkyl bromide or iodide for increased reactivity.[6] * If using a less reactive halide is necessary, increasing the reaction temperature or using a catalyst may be required.
Poor Leaving Group For alkylating agents other than halides, the efficiency of the reaction is dependent on the quality of the leaving group.* If using a sulfonate ester (e.g., mesylate, tosylate), ensure it is a good leaving group. For some phase-transfer catalysis systems, mesylates may be preferable to tosylates.[7]
Inappropriate Base The choice of base is critical. An inappropriate base may be too weak to deprotonate the piperidinium salt intermediate effectively, or it may be too sterically hindered.* For simple alkylations, an inorganic base like potassium carbonate (K₂CO₃) is often effective.[6] * A non-nucleophilic, sterically hindered organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can minimize side reactions.[4] * For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary, but requires careful temperature control.[6]
Suboptimal Solvent The solvent can significantly impact the reaction rate and outcome.* Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used and generally effective.[4][6] * Ensure the solvent is anhydrous, as water can interfere with the reaction.
Reaction Temperature and Time The reaction may not have reached completion due to insufficient time or temperature.* Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). * If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.[6] Microwave-assisted heating can also significantly accelerate the reaction.[8][9]
Experimental Workflow: Troubleshooting Low N-Alkylation Yield

G start Low Yield in N-Alkylation check_reagents Verify Reactivity of Alkylating Agent (I > Br > Cl) start->check_reagents check_base Evaluate Base Strength and Type (e.g., K₂CO₃, DIPEA) check_reagents->check_base If reagent is appropriate check_solvent Ensure Anhydrous Polar Aprotic Solvent (e.g., ACN, DMF) check_base->check_solvent If base is suitable monitor_reaction Monitor Reaction by TLC/LC-MS check_solvent->monitor_reaction If solvent is correct optimize_temp Increase Temperature or Consider Microwave Heating monitor_reaction->optimize_temp If reaction is slow successful_reaction Improved Yield monitor_reaction->successful_reaction If reaction proceeds to completion optimize_temp->successful_reaction

Caption: Troubleshooting workflow for low N-alkylation yield.

Problem Area 2: Formation of Side Products in N-Alkylation

Q: I am observing significant amounts of a dialkylated byproduct (quaternary ammonium salt) in my N-alkylation reaction. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a common side reaction when dealing with reactive amines and alkylating agents.[10] Here are several strategies to favor the desired mono-alkylation product.

Strategies to Promote Mono-alkylation
Strategy Explanation Experimental Protocol
Slow Addition of Alkylating Agent Adding the alkylating agent slowly to a solution of this compound ensures that the piperidine is always in excess, statistically favoring mono-alkylation.[4][6]Use a syringe pump to add the alkylating agent dropwise over several hours to a stirred solution of the piperidine.[6]
Control of Stoichiometry Using a slight excess of the piperidine relative to the alkylating agent can help to consume the alkylating agent before it can react a second time.Use 1.1 to 1.5 equivalents of this compound per 1.0 equivalent of the alkylating agent.
Reaction without Base In the absence of a base, the reaction will generate the hydrohalide salt of the mono-alkylated piperidine. This salt is less nucleophilic than the free amine, which slows down the second alkylation.[4]This approach will lead to a slower overall reaction rate.[4]
Phase Transfer Catalysis (PTC) PTC can be a highly effective method for achieving selective mono-alkylation by carefully controlling the reaction conditions at the interface of two phases.[7][11]Use a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic system (e.g., toluene/water) with an inorganic base.[12]
Problem Area 3: Issues with N-Acylation

Q: My N-acylation of this compound is sluggish and gives low yields. What can I do to improve the reaction efficiency?

A: Inefficient N-acylation can be due to several factors. Consider the following troubleshooting steps.

Improving N-Acylation Efficiency
  • Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine, switching to the corresponding acid chloride may improve the reaction rate.[4]

  • Use of a Catalyst: While many N-acylations proceed without a catalyst, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.[4]

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.[4][13]

  • Addition of a Base: A tertiary amine base, such as triethylamine (TEA) or DIPEA, is typically added to neutralize the acid byproduct (e.g., HCl) formed during the reaction.[4] This prevents the protonation of the starting piperidine, which would render it unreactive.[14]

G start Sluggish N-Acylation check_acyl_agent Increase Reactivity of Acylating Agent (Acid Chloride > Anhydride) start->check_acyl_agent add_catalyst Add Nucleophilic Catalyst (e.g., DMAP) check_acyl_agent->add_catalyst If feasible check_solvent Use Anhydrous Aprotic Solvent add_catalyst->check_solvent add_base Add Tertiary Amine Base (e.g., TEA, DIPEA) check_solvent->add_base improved_reaction Efficient N-Acylation add_base->improved_reaction

Caption: Decision tree for optimizing sluggish N-acylation reactions.

Problem Area 4: Challenges in Reductive Amination

Q: I am attempting a reductive amination with this compound and an aldehyde, but I'm getting a complex mixture of products, including the alcohol from aldehyde reduction. How can I improve the selectivity?

A: The key to a successful reductive amination is the choice of the right reducing agent and the control of reaction conditions to favor iminium ion formation before reduction.[15][16]

Optimizing Reductive Amination
Reducing Agent Characteristics and Recommendations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) This is often the reagent of choice for reductive aminations. It is mild enough that it will not readily reduce the aldehyde or ketone starting material, but it will efficiently reduce the iminium ion intermediate. It is moisture-sensitive and typically used in solvents like dichloromethane (DCM) or dichloroethane (DCE).[17]
Sodium Cyanoborohydride (NaBH₃CN) This reagent is also selective for the iminium ion over the carbonyl group. It is less sensitive to moisture than NaBH(OAc)₃ and can be used in protic solvents like methanol (MeOH).[17] Lewis acids such as Ti(iPrO)₄ or ZnCl₂ can be added to improve yields for less reactive substrates.[17]
Sodium Borohydride (NaBH₄) This is a stronger reducing agent and can reduce both the carbonyl starting material and the iminium ion. To achieve selectivity, the imine formation should be allowed to go to completion before the addition of NaBH₄.[17]
General Protocol for Reductive Amination with NaBH(OAc)₃
  • To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Preventing degradation of 4-Propoxypiperidine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation and Optimizing Reactions

Welcome to the Technical Support Center for 4-Propoxypiperidine. As Senior Application Scientists, we have compiled this comprehensive guide to assist researchers, chemists, and drug development professionals in navigating the synthetic utility of this compound while minimizing its degradation. This document provides in-depth technical advice, troubleshooting guides, and validated protocols to ensure the integrity of your experiments and the purity of your products.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry, featuring a secondary amine within a piperidine ring and a propyl ether at the C4 position. Understanding the chemical liabilities of these two functional groups is paramount to preventing unwanted side reactions and degradation. The primary points of reactivity and potential degradation are the nucleophilic secondary amine and the ether linkage. While generally stable, certain reaction conditions can lead to undesired byproducts. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My analytical results for a reaction involving this compound are inconsistent, showing a decreasing peak area for my product over time. What could be the cause?

A1: Inconsistent analytical results, such as a diminishing product peak in chromatography, often point towards product instability or ongoing degradation in your sample matrix or under your storage conditions.[1] this compound and its derivatives can be susceptible to degradation, particularly if residual reagents or harsh pH conditions are present. We recommend performing a forced degradation study to understand the stability of your compound under various stress conditions (acid, base, oxidation, heat, and light).[2][3] This will help identify the specific cause of degradation and inform the development of a stable formulation for analysis and storage.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, the two primary sites for degradation are the piperidine ring's secondary amine and the propoxy ether linkage.

  • Oxidation of the Piperidine Ring: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or, in more extreme cases, ring-opening byproducts.[1] This can be initiated by strong oxidizing agents or even atmospheric oxygen over extended periods, potentially catalyzed by trace metals. Studies on the atmospheric degradation of piperidine have shown that H-abstraction from both N-H and C-H bonds can occur, leading to various oxidation products.[4]

  • Cleavage of the Propoxy Ether: The ether linkage is generally stable but can be cleaved under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions (from HBr or HI).[5][6] This reaction typically proceeds via an SN2 mechanism on the less sterically hindered carbon of the ether.

  • Thermal Degradation: While this compound is relatively thermally stable, prolonged exposure to high temperatures can lead to decomposition.[7] The specific degradation products would need to be determined experimentally.

Q3: I am performing an N-alkylation with this compound and an alkyl halide and observing multiple products. How can I improve the selectivity for mono-alkylation?

A3: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction when alkylating secondary amines.[8] To favor mono-alkylation, you can:

  • Control Stoichiometry: Use the alkylating agent as the limiting reagent. A slight excess of this compound can help minimize the formation of the dialkylated product.

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[8]

  • Choice of Base: A non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), can be effective in scavenging the acid produced during the reaction without competing in the alkylation.

  • Alternative Methods: Consider alternative N-alkylation strategies such as reductive amination, which is inherently more selective for mono-alkylation.[9]

Q4: During a reductive amination with this compound, I am seeing significant amounts of the alcohol byproduct from the reduction of my carbonyl compound. How can I prevent this?

A4: The formation of the alcohol byproduct indicates that the reduction of the carbonyl starting material is competing with the reduction of the desired iminium ion intermediate. To favor the formation of the N-alkylated product, you can:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for iminium ions compared to sodium borohydride (NaBH₄).[10] It is less likely to reduce the starting aldehyde or ketone.

  • Optimize pH: The formation of the imine/iminium ion is typically favored under mildly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can facilitate imine formation before the addition of the reducing agent.[10]

  • Pre-formation of the Imine: You can allow the carbonyl compound and this compound to stir together for a period to form the imine before adding the reducing agent. The use of a dehydrating agent, like molecular sieves, can also drive the equilibrium towards imine formation.[9]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield in N-alkylation Incomplete reaction; side reactions (e.g., elimination of alkyl halide); degradation of starting material or product.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use a polar aprotic solvent like DMF or acetonitrile.[8]- Ensure anhydrous conditions to prevent hydrolysis of sensitive reagents.- If the product is suspected to be unstable, work up the reaction at a lower temperature.
Formation of unknown impurities Degradation of this compound or other reagents; reaction with solvent; unexpected side reactions.- Characterize impurities by LC-MS, GC-MS, or NMR.[11][12]- Run control experiments (e.g., without one of the reagents) to identify the source of the impurity.- Purify all reagents and ensure the solvent is of high purity and free of reactive contaminants.
Difficulty in purifying the N-alkylated product Product is highly polar or has similar polarity to byproducts.- If the product is basic, consider purification via an acid-base extraction.- Explore different stationary phases for column chromatography (e.g., alumina instead of silica gel).- If the product is a salt, it may be purified by recrystallization.
Ether cleavage observed during a reaction Presence of strong acid (e.g., HBr, HI) in the reaction mixture.- Avoid the use of strong hydrohalic acids if the ether linkage needs to be preserved.[13]- If acidic conditions are necessary, use a non-nucleophilic acid like sulfuric acid or p-toluenesulfonic acid, although cleavage can still occur under forcing conditions.[13]- Protect the secondary amine with an acid-stable protecting group if the subsequent reaction requires strongly acidic conditions.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to a wide range of reaction conditions but can be easily removed with acid.[14]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water.

  • If using an organic solvent, separate the organic layer. If using a biphasic system, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Forced Degradation Study of a this compound Derivative

This protocol provides a general framework for conducting a forced degradation study to assess the stability of a compound derived from this compound.[1]

Materials:

  • Your this compound derivative

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity solvent for dissolving the sample (e.g., acetonitrile, methanol)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and/or elevated temperature for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample and a solution of your compound at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photolytic Degradation: Expose a solid sample and a solution of your compound to a controlled light source (e.g., in a photostability chamber).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, by HPLC or LC-MS to determine the percentage of degradation and to profile the degradation products.[15]

Visualizing Reaction Pathways

Diagram 1: General N-Alkylation and Potential Over-Alkylation

G cluster_0 Desired N-Alkylation cluster_1 Side Reaction: Over-Alkylation This compound This compound N-Alkyl-4-propoxypiperidine N-Alkyl-4-propoxypiperidine This compound->N-Alkyl-4-propoxypiperidine Base Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N-Alkyl-4-propoxypiperidine Quaternary_Ammonium_Salt Quaternary Ammonium Salt N-Alkyl-4-propoxypiperidine->Quaternary_Ammonium_Salt Excess_Alkyl_Halide Excess Alkyl Halide (R-X) Excess_Alkyl_Halide->Quaternary_Ammonium_Salt

Caption: N-alkylation of this compound and the competing over-alkylation side reaction.

Diagram 2: Reductive Amination Workflow

G Start This compound + Carbonyl Compound (R₂C=O) Imine_Formation Imine/Iminium Ion Formation (Mildly Acidic pH) Start->Imine_Formation Side_Reaction Carbonyl Reduction (e.g., with NaBH₄) Start->Side_Reaction Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product N-Alkylated Product Reduction->Product Alcohol_Byproduct Alcohol Byproduct Side_Reaction->Alcohol_Byproduct

References

Technical Support Center: Catalyst Selection for 4-Propoxypiperidine Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the modification of 4-propoxypiperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for common synthetic transformations. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to make informed decisions in your research.

This guide is structured into three main sections, each focusing on a critical class of modification for the this compound scaffold:

  • Part 1: N-Arylation via Buchwald-Hartwig Amination

  • Part 2: N-Alkylation Strategies

  • Part 3: Direct C-H Functionalization

Each section contains a troubleshooting guide in a question-and-answer format to directly address challenges you may encounter, followed by detailed experimental protocols and visual aids.

Part 1: N-Arylation of this compound via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the synthesis of a wide array of N-aryl piperidines.[1] However, its success is highly dependent on the careful selection of the catalyst system and reaction conditions.

Troubleshooting Guide: N-Arylation

Question 1: My N-arylation reaction shows low to no conversion. What are the likely causes and how can I fix it?

Answer: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that can typically be traced back to one of three components: the catalyst, the base, or the reaction environment.

  • Inactive Catalyst: The active form of the catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be sluggish. Furthermore, the catalyst is susceptible to oxidation.

    • Solution:

      • Ensure an Inert Atmosphere: Rigorously degas your solvent and purge your reaction vessel with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation.[2]

      • Fresh Reagents: Use fresh, high-purity palladium sources and ligands. Older reagents may have degraded.[3]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. Its strength, solubility, and steric bulk are all important factors.

    • Solution:

      • Base Strength: For secondary amines like this compound, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices for achieving high reaction rates.[3]

      • Substrate Compatibility: If your aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher catalyst loadings or longer reaction times.[4]

      • Solubility: Ensure the base is sufficiently soluble in your chosen solvent to be effective.[3]

  • Poor Ligand Choice: The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity.

    • Solution:

      • Bulky, Electron-Rich Ligands: For coupling with secondary cyclic amines, bulky, electron-rich biaryl phosphine ligands are often the most effective. Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[3][5] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Below is a decision tree to guide your troubleshooting process for low conversion:

graph low_conversion_troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Low/No Conversion in N-Arylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reaction atmosphere strictly inert?", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Degas solvent and use Ar/N2.\nUse a glovebox if possible.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Are the catalyst and ligand fresh?", fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Use fresh, high-purity Pd source and ligand.\nConsider a pre-catalyst.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is the base appropriate for the substrate?", fillcolor="#FBBC05", fontcolor="#202124"]; sol3a [label="For neutral substrates, try a strong base\n(e.g., NaOtBu, KOtBu).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3b [label="For base-sensitive substrates, screen weaker bases\n(e.g., Cs2CO3, K3PO4).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Is the ligand suitable for secondary amines?", fillcolor="#FBBC05", fontcolor="#202124"]; sol4 [label="Screen bulky, electron-rich ligands\n(e.g., XPhos, RuPhos, BrettPhos).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> sol3a [label="Yes"]; q3 -> sol3b [label="No"]; q3 -> q4 [label="Yes"]; q4 -> sol4 [label="No"]; }

Caption: Troubleshooting low N-arylation conversion.

Question 2: I'm observing significant byproduct formation, such as hydrodehalogenation of my aryl halide. What can be done to minimize this?

Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation. This is often exacerbated by certain catalyst/ligand combinations and the presence of water.

  • Ligand and Base Combination: The choice of ligand and base is critical and often substrate-dependent. Experimenting with different combinations can minimize side reactions.[2]

  • Water Content: Ensure your solvent and reagents are anhydrous, as water can be a proton source for the hydrodehalogenation pathway.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired amination.

Table 1: Catalyst System Selection for N-Arylation of Secondary Amines

Aryl HalideRecommended Ligand(s)Recommended Base(s)Common Solvent(s)Key Considerations
Aryl Bromide/IodideXPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄Toluene, DioxaneIodides can sometimes inhibit the catalyst.[6]
Aryl ChlorideXPhos, RuPhosNaOtBu, LHMDSToluene, DioxaneGenerally less reactive, requiring more electron-rich and bulky ligands.
Heteroaryl HalideDavePhos, XPhosK₃PO₄, Cs₂CO₃Toluene, THFCan be challenging due to potential coordination of the heteroatom to the Pd center.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium pre-catalyst (1-2 mol%), and the base (1.4 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Part 2: N-Alkylation of this compound

Direct N-alkylation of secondary amines like this compound is a fundamental transformation. While seemingly straightforward, it is often plagued by issues of over-alkylation and incomplete conversion.

Troubleshooting Guide: N-Alkylation

Question 1: My N-alkylation reaction is sluggish and gives a low yield of the desired mono-alkylated product.

Answer: A slow or incomplete N-alkylation is often due to the generation of an acid byproduct that protonates the starting amine, rendering it non-nucleophilic.

  • Acid Scavenging: The reaction of a piperidine with an alkyl halide produces one equivalent of acid (e.g., HBr, HCl).

    • Solution: Add a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, sodium bicarbonate (NaHCO₃) can be used.[4]

  • Leaving Group Reactivity: The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide will accelerate the reaction (Reactivity: I > Br > Cl).[4]

  • Steric Hindrance: If either the piperidine or the alkylating agent is sterically hindered, the reaction rate will be significantly reduced.

    • Solution: Increase the reaction temperature to provide the necessary activation energy. If the reaction is still slow, a different synthetic route may be necessary.[4]

Question 2: I am observing a significant amount of the quaternary ammonium salt (over-alkylation). How can I prevent this?

Answer: Over-alkylation is the most common side reaction in N-alkylation, especially with reactive alkylating agents.[6] The mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to a second alkylation.

  • Stoichiometry Control:

    • Solution: Use an excess of the piperidine starting material relative to the alkylating agent. This statistically favors mono-alkylation. A slow, controlled addition of the alkylating agent (e.g., using a syringe pump) to the solution of the piperidine is highly effective at maintaining a low concentration of the electrophile and minimizing over-alkylation.[1]

  • Reaction Temperature:

    • Solution: Lowering the reaction temperature can help to control the rate of the second alkylation, which often has a higher activation energy.

graph overalkylation_prevention { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Over-alkylation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the alkylating agent added all at once?", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Use slow addition (syringe pump)\nto maintain low [Alkyl Halide].", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is piperidine the limiting reagent?", fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Use an excess of piperidine (≥ 2 eq).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is the reaction temperature high?", fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Lower the reaction temperature.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Mono-alkylation Favored", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> sol3 [label="Yes"]; q3 -> end [label="No"]; sol1 -> end; sol2 -> end; sol3 -> end; }

Caption: Strategies to prevent over-alkylation.

Modern N-Alkylation Methods: A Note on Metallaphotoredox Catalysis

For challenging substrates or when milder conditions are required, visible-light-induced metallaphotoredox catalysis offers a powerful alternative to traditional Sₙ2 reactions. This method utilizes a dual catalytic system, typically involving a copper catalyst and a photoredox catalyst, to generate alkyl radicals from alkyl halides. These radicals can then be coupled with the amine. This approach allows for the use of a broader range of alkylating agents, including those that are typically unreactive in Sₙ2 chemistry, and often proceeds at room temperature.[7]

Experimental Protocol: General Procedure for N-Alkylation with Base

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Non-nucleophilic base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Inert gas supply

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.2 eq), the base (1.5 eq), and the anhydrous solvent.

  • Slow Addition: Slowly add the alkyl halide (1.0 eq) to the stirred solution at room temperature under an inert atmosphere. A syringe pump is recommended.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., diethyl ether) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and convert any piperidinium salt to the free base. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Part 3: Direct C-H Functionalization of the Piperidine Ring

Directly converting a C-H bond on the piperidine ring to a C-C or C-heteroatom bond is a highly atom-economical strategy. However, controlling the regioselectivity (i.e., functionalizing at C2, C3, or C4) is a significant challenge.

Troubleshooting Guide: C-H Functionalization

Question 1: My C-H functionalization reaction is giving a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving site-selectivity in the C-H functionalization of piperidines is a complex problem that is influenced by electronics, sterics, and the reaction mechanism. The use of a directing group on the piperidine nitrogen is the most common and effective strategy to control regioselectivity.[2]

  • Directing Group Strategy:

    • Mechanism: A directing group coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and facilitating its activation.

    • Common Directing Groups: Amides, carbamates (e.g., Boc), and pyridyl groups are commonly used.

    • Controlling Selectivity:

      • C2-Functionalization: The C2 position is electronically activated due to its proximity to the nitrogen. Many directing groups will favor functionalization at this position.

      • C4-Functionalization: To achieve functionalization at the more remote C4 position, a bulky directing group can be employed to sterically block the C2 position.[2]

      • C3-Functionalization: The C3 position is electronically deactivated and generally the most challenging to functionalize directly. Indirect methods are often required.[5]

  • Catalyst Choice: The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium) can also influence the regioselectivity. Different metals have different coordination preferences and reactivity profiles.

Table 2: Regioselectivity in C-H Functionalization of N-Protected Piperidine

N-Protecting GroupCatalyst/ReagentPosition FunctionalizedKey Factor(s)Reference
BocRh₂(R-TCPTAD)₄C2Catalyst control[8]
PyridylRu₃(CO)₁₂C2Directing group[9]
Bulky AmidePd(OAc)₂C4Steric hindrance at C2[2]
AminoquinolinePd(OAc)₂C4Bidentate chelation[3]

Question 2: My Ruthenium-catalyzed C-H arylation is stalling or giving low yields. What could be the issue?

Answer: Ruthenium-catalyzed C-H arylations can be sensitive to the reaction atmosphere.

  • Hydrogen Evolution: Some Ru-catalyzed C-H activation cycles produce hydrogen gas as a byproduct. If this gas is allowed to build up in a sealed reaction vessel, it can lead to catalyst deactivation.

    • Solution: Perform the reaction in an open vial or with a needle to vent the system. This allows for the escape of H₂ and can prevent catalyst inhibition.[9]

  • Byproduct Formation: Competing mono- and bis-arylation can be an issue.

    • Solution: Modification of the directing group, for example by introducing a bulky substituent, can sterically hinder the second arylation event, leading to selective mono-arylation.[9]

Experimental Protocol: Directed C4-Arylation of an N-Acyl Piperidine

Materials:

  • N-Acyl-4-propoxypiperidine (with a suitable directing group)

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant/Additive (e.g., Ag₂CO₃ or K₂CO₃/PivOH)

  • Anhydrous solvent (e.g., Toluene or 1,2-dichloroethane)

  • Inert gas supply

Procedure:

  • Reaction Setup: In a dry reaction tube, combine the N-acyl piperidine (1.0 eq), aryl iodide (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), and the additive.

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through Celite. The filtrate can then be concentrated and purified by flash column chromatography.

References

Validation & Comparative

A Comparative Benchmarking of 4-Alkoxypiperidine Derivatives: Unveiling Structure-Activity Relationships in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system. Among the myriad of piperidine analogs, 4-alkoxypiperidine derivatives have emerged as a compelling class of compounds, demonstrating significant potential as modulators of opioid receptors. This guide offers a comparative analysis of the bioactivity of these derivatives, grounded in experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR).

The strategic placement of an alkoxy group at the 4-position of the piperidine ring can profoundly influence a molecule's pharmacological profile. This substitution can alter key properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning the compound's affinity and efficacy for its biological target. In the context of opioid receptor modulation, these subtle molecular modifications can be the difference between a potent analgesic and an inactive analog.

Comparative Bioactivity at Opioid Receptors

The primary mechanism of action for many bioactive 4-alkoxypiperidine derivatives is their interaction with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. To illustrate the impact of substitution at the 4-position, we will analyze data from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives, which provides a valuable reference point for understanding the effect of replacing a hydroxyl group with a methoxy group.

The following table summarizes the binding affinities (Ki, in nM) of a parent hydroxyl compound and its corresponding methoxy derivative for the µ, κ, and δ opioid receptors. Lower Ki values indicate higher binding affinity.

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 3-OCH₃1613160

Data sourced from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives, serving as a proxy for the 4-alkoxy substitution effect[1].

From this data, a clear structure-activity relationship emerges. The methylation of the phenolic hydroxyl group in compound 1 to the methoxy group in compound 2 results in a significant decrease in binding affinity across all three opioid receptor subtypes[1]. This suggests that the hydrogen-bonding capability of the hydroxyl group is a critical determinant for potent receptor interaction. This observation is a crucial consideration in the rational design of novel 4-alkoxypiperidine-based analgesics. While a methoxy group might be introduced to enhance metabolic stability or improve blood-brain barrier penetration, it may come at the cost of reduced target affinity.

Mechanistic Insights: The Mu-Opioid Receptor Signaling Pathway

The analgesic effects of these compounds are primarily mediated through the activation of the mu-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Upon agonist binding, a conformational change in the receptor triggers a cascade of intracellular events.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 4-Alkoxy- piperidine Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ion_Channel Ion Channels G_protein->Ion_Channel βγ modulates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Reduced cAMP leads to Ion_Channel->Analgesia Altered ion flow leads to binding_assay_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis Prepare_Membranes Prepare Receptor Membranes Setup_Plates Set up 96-well plates: Total Binding, NSB, Competition Binding Prepare_Membranes->Setup_Plates Prepare_Reagents Prepare Assay Buffer, Radioligand, and Test Compounds Prepare_Reagents->Setup_Plates Incubate Incubate at 25°C for 60 minutes Setup_Plates->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze

References

A Comparative Efficacy Analysis of 4-Propoxypiperidine-Based Opioid Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analgesic drug discovery, the piperidine scaffold remains a cornerstone for the development of potent opioid receptor modulators. This guide provides an in-depth comparative analysis of the efficacy of a specific subclass: 4-propoxypiperidine-based compounds. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the rationale behind experimental design and the interpretation of efficacy data, empowering researchers to make informed decisions in their own drug development programs. Our focus is on elucidating the structure-activity relationships (SAR) that govern the analgesic potential of these compounds, supported by experimental data and detailed protocols.

Introduction: The Piperidine Core in Opioid Analgesia

The 4-phenylpiperidine scaffold is a well-established pharmacophore found in numerous clinically significant opioid analgesics, including pethidine and fentanyl.[1] The strategic placement of substituents on the piperidine ring profoundly influences receptor affinity, selectivity, and functional activity. The introduction of an alkoxy group, such as a propoxy group, at the 4-position represents a key modification aimed at optimizing the pharmacokinetic and pharmacodynamic properties of these compounds. This guide will explore the nuances of how the 4-propoxy moiety, in conjunction with other structural modifications, impacts the efficacy of these potential analgesics.

Mechanism of Action: Targeting the μ-Opioid Receptor

This compound-based compounds primarily exert their analgesic effects by acting as agonists at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[2] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately result in pain relief.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist This compound Agonist MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binding & Activation G_Protein Gi/o Protein MOR->G_Protein GDP/GTP Exchange AC Adenylyl Cyclase G_Protein->AC αi/o subunit inhibits Ca_Channel Ca2+ Channel (Voltage-gated) G_Protein->Ca_Channel βγ subunit inhibits K_Channel K+ Channel (Inward-rectifier) G_Protein->K_Channel βγ subunit activates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux Increased K+ Efflux K_Channel->K_Efflux Hyperpolarization Neuronal Hyperpolarization Ca_Influx->Hyperpolarization Contributes to K_Efflux->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Leads to reduced neuronal excitability

Caption: Simplified schematic of the μ-opioid receptor signaling pathway.

The binding of a this compound agonist to the MOR triggers the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization. Together, these actions decrease neuronal excitability and inhibit the transmission of pain signals.

Comparative Efficacy of this compound-Based Compounds

CompoundStructureIn Vitro Efficacy (Ki at μ-opioid receptor, nM)In Vivo Efficacy (ED50, mg/kg, Tail-flick test)
Morphine (Reference)1.55.0
Fentanyl (Reference)0.50.02
Compound A 4-propoxy-4-phenylpiperidine5.210.0
Compound B N-phenethyl-4-propoxy-4-phenylpiperidine1.82.5
Compound C N-phenethyl-4-propoxy-4-(p-fluorophenyl)piperidine0.90.8

Disclaimer: The data for Compounds A, B, and C are illustrative and based on established SAR principles for piperidine-based opioids. They are intended for educational purposes to demonstrate comparative analysis.

Analysis of Structure-Activity Relationships:

  • The N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and efficacy. As illustrated by the comparison between Compound A and Compound B, the addition of a phenethyl group at the N1 position significantly enhances both in vitro binding affinity (lower Ki value) and in vivo analgesic potency (lower ED50 value). This is a well-documented phenomenon in the 4-phenylpiperidine series, including fentanyl and its analogs.[3]

  • Substitution on the 4-Phenyl Ring: Modifications to the 4-phenyl ring can further modulate activity. The introduction of an electron-withdrawing group, such as fluorine at the para-position (Compound C), can increase lipophilicity and potentially enhance receptor-ligand interactions, leading to a further increase in both binding affinity and analgesic potency.[3]

  • The 4-Propoxy Group: The presence of the 4-propoxy group itself, when compared to a simple 4-hydroxy or 4-H substituent, can influence the compound's lipophilicity and metabolic stability, which in turn affects its pharmacokinetic profile and duration of action. The optimal length of the alkoxy chain is a key parameter to investigate in drug design, with the propoxy group often providing a good balance of properties.

Experimental Protocols for Efficacy Determination

To ensure the scientific integrity and reproducibility of efficacy data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for the key in vitro and in vivo assays used to characterize this compound-based compounds.

In Vitro Efficacy: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the μ-opioid receptor.

Methodology: Radioligand displacement assay using membranes from cells expressing the human μ-opioid receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human μ-opioid receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a radiolabeled opioid antagonist, such as [³H]diprenorphine.

    • Add increasing concentrations of the unlabeled test compound (e.g., Compound A, B, or C) or a reference compound (e.g., morphine).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Cell Culture (μ-opioid receptor expressing cells) B Membrane Preparation A->B C Radioligand Binding Assay (96-well plate) B->C D Incubation C->D E Filtration D->E F Scintillation Counting E->F G Data Analysis (IC50 & Ki determination) F->G

Caption: Workflow for the in vitro opioid receptor binding assay.

In Vivo Efficacy: Tail-Flick Test

Objective: To assess the analgesic activity of the test compounds in an animal model of acute thermal pain.

Methodology: The tail-flick test measures the latency of a rodent to withdraw its tail from a noxious heat stimulus. An increase in the tail-flick latency is indicative of an analgesic effect.

Step-by-Step Protocol:

  • Animal Acclimation:

    • Use male Sprague-Dawley rats or Swiss Webster mice.

    • Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.

  • Baseline Latency Measurement:

    • Gently restrain the animal.

    • Focus a beam of radiant heat onto the ventral surface of the tail, approximately 3-4 cm from the tip.

    • Start a timer simultaneously with the application of the heat stimulus.

    • Stop the timer as soon as the animal flicks its tail. This is the baseline latency.

    • A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Compound Administration:

    • Administer the test compound (e.g., Compound A, B, or C), a vehicle control, or a reference drug (e.g., morphine) via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • Post-Treatment Latency Measurement:

    • Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Determine the ED50 value (the dose of the compound that produces a 50% maximal effect) by plotting the %MPE against the logarithm of the dose.

Tail_Flick_Test_Workflow A Animal Acclimation B Baseline Tail-Flick Latency Measurement A->B C Compound Administration B->C D Post-Treatment Latency Measurement (at various time points) C->D E Data Analysis (%MPE & ED50 determination) D->E

Caption: Workflow for the in vivo tail-flick test.

Conclusion and Future Directions

The exploration of this compound-based compounds as opioid agonists presents a promising avenue for the development of novel analgesics. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N1 and 4-phenyl positions in modulating receptor affinity and in vivo potency. The detailed experimental protocols provided offer a robust framework for the systematic evaluation of new chemical entities within this class.

Future research should focus on a broader exploration of the 4-alkoxy substituent, varying the chain length and branching to fine-tune the pharmacokinetic profile. Furthermore, a comprehensive assessment of selectivity against other opioid receptor subtypes (δ and κ) and potential off-target effects is crucial for identifying candidates with an improved safety profile. By integrating rational drug design with rigorous preclinical evaluation, the scientific community can continue to advance the development of safer and more effective pain therapeutics based on the versatile piperidine scaffold.

References

Validating the 4-Propoxypiperidine Moiety: A Comparative Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification and validation of novel pharmacophores are critical steps in the quest for more effective and safer therapeutics. The piperidine ring is a well-established privileged scaffold in medicinal chemistry, present in a vast array of approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a versatile platform for molecular recognition. This guide delves into the validation of the 4-propoxypiperidine moiety as a valuable, yet perhaps under-explored, pharmacophore. We will present a comparative analysis against its more common bioisosteric cousins, the 4-hydroxy- and 4-methoxypiperidines, and provide the experimental and computational frameworks necessary for its strategic deployment in drug discovery programs.

The 4-Substituted Piperidine: A Locus of Pharmacological Control

The substitution at the 4-position of the piperidine ring is a cornerstone of its versatility, profoundly influencing a compound's pharmacological profile. This position allows for the introduction of a variety of functional groups that can engage in hydrogen bonding, hydrophobic interactions, and ionic interactions, thereby fine-tuning a ligand's affinity and selectivity for its biological target.[1] For instance, 4-hydroxypiperidine derivatives have been successfully developed as CCR5 receptor antagonists for HIV-1 therapy, highlighting the importance of a polar group at this position for receptor engagement.[4][5]

The Rise of 4-Alkoxypiperidines: A Bioisosteric Approach to Modulating Properties

While the 4-hydroxy group provides a valuable hydrogen bond donor and acceptor, its inherent polarity can sometimes be a liability, impacting properties such as cell permeability and oral bioavailability. Bioisosteric replacement is a powerful strategy in medicinal chemistry to address such challenges, where a functional group is replaced by another with similar steric and electronic properties but altered physicochemical characteristics.[6] The substitution of the 4-hydroxy group with a 4-alkoxy group, such as methoxy or propoxy, is a classic example of this approach. This modification removes the hydrogen bond donating capacity and systematically increases lipophilicity, which can have significant pharmacological consequences.

Comparative Physicochemical Properties

A foundational aspect of validating a pharmacophore is understanding its intrinsic physicochemical properties. Below is a comparison of 4-hydroxypiperidine, 4-methoxypiperidine, and this compound.

Property4-Hydroxypiperidine4-MethoxypiperidineThis compound
Molecular Weight ( g/mol )101.15115.17143.23
logP (calculated)~0.3~0.81.165[7]
Topological Polar Surface Area (TPSA) (Ų)32.2621.2621.26[7]
Hydrogen Bond Donors211[7]
Hydrogen Bond Acceptors222[7]
Rotatable Bonds013[7]

This data clearly illustrates the incremental increase in lipophilicity (logP) with the extension of the alkyl chain from hydroxy to propoxy. Notably, the TPSA decreases from 4-hydroxypiperidine to the 4-alkoxy analogs, a change that can favor improved membrane permeability. The increase in the number of rotatable bonds in this compound provides greater conformational flexibility, which could be advantageous for fitting into specific binding pockets.

Experimental Validation of the this compound Pharmacophore

The ultimate validation of a pharmacophore lies in its demonstrated contribution to the biological activity of a molecule. While a large body of literature exists for 4-hydroxy and 4-methoxypiperidine derivatives, data on this compound is less abundant. However, its value can be inferred and validated through a combination of synthetic accessibility, comparative biological evaluation, and computational modeling.

Synthetic Protocol: Accessing the this compound Scaffold

The synthesis of this compound is readily achievable from the commercially available and relatively inexpensive 4-hydroxypiperidine via the Williamson ether synthesis.[5][6][8] This straightforward and scalable reaction makes the this compound moiety an attractive component for library synthesis and lead optimization.

Step-by-Step Protocol for the Synthesis of N-Boc-4-propoxypiperidine

  • Protection of the Piperidine Nitrogen: To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-hydroxypiperidine.

  • Williamson Ether Synthesis: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature. Add 1-bromopropane (1.2 eq) and heat the reaction to 60 °C for 4 hours. Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-4-propoxypiperidine.

  • Deprotection (if required): The Boc protecting group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane to provide this compound hydrochloride.

Synthesis_of_4_Propoxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Et₃N, DCM N-Boc-4-propoxypiperidine N-Boc-4-propoxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-propoxypiperidine 1. NaH, DMF 2. 1-Bromopropane This compound This compound N-Boc-4-propoxypiperidine->this compound TFA or HCl

Caption: Synthetic route to this compound.

Comparative Biological Evaluation: A Case Study in CCR5 Antagonism

A logical next step in a lead optimization campaign based on a 4-hydroxypiperidine scaffold would be to synthesize the corresponding 4-methoxy, 4-ethoxy, and 4-propoxy analogs and compare their biological activity. This would provide a clear understanding of the structure-activity relationship with respect to the length of the alkoxy chain.

Hypothetical Comparative Activity Data

CompoundR GroupCCR5 Binding Affinity (Ki, nM)
1 -OH15
2 -OCH₃10
3 -OCH₂CH₃5
4 -OCH₂CH₂CH₃2

This hypothetical data illustrates a scenario where increasing the lipophilicity and the length of the alkoxy chain at the 4-position leads to enhanced binding affinity. The propoxy group, in this case, could be engaging in more extensive hydrophobic interactions within the binding pocket compared to the smaller hydroxy and methoxy groups.

Computational Modeling: Predicting the Role of the 4-Propoxy Group

In the absence of extensive experimental data, computational methods such as molecular docking can provide valuable insights into the potential binding modes of this compound-containing ligands.

Molecular Docking Protocol
  • Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: Generate the 3D structures of the 4-hydroxy, 4-methoxy, and this compound-containing ligands. Assign partial charges and minimize the energy of the ligands.

  • Docking Simulation: Perform molecular docking of the prepared ligands into the active site of the target protein using software such as AutoDock, Glide, or GOLD.

  • Analysis of Results: Analyze the predicted binding poses and scoring functions. The binding energy scores can provide a semi-quantitative prediction of the binding affinity. Critically, examine the interactions between the ligands and the protein residues to understand the role of the 4-substituent.

Docking_Workflow cluster_Target Target Preparation cluster_Ligand Ligand Preparation PDB_Structure Protein Crystal Structure (PDB) Prepare_Protein Add Hydrogens, Assign Charges PDB_Structure->Prepare_Protein Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Prepare_Protein->Molecular_Docking Ligand_Structures 4-OH, 4-OMe, 4-OPr Piperidine Analogs Prepare_Ligands Generate 3D Structures, Minimize Energy Ligand_Structures->Prepare_Ligands Prepare_Ligands->Molecular_Docking Analysis Analyze Binding Poses and Scores Molecular_Docking->Analysis

Caption: A typical molecular docking workflow.

A comparative docking study would likely reveal that the propoxy group of a ligand can extend into a hydrophobic sub-pocket of the receptor's binding site, forming favorable van der Waals interactions that are not possible for the smaller hydroxy or methoxy groups. This would provide a strong rationale for the potentially enhanced affinity of this compound-containing compounds.

Conclusion: The this compound Moiety as a Strategic Pharmacophore

The this compound moiety represents a valuable and synthetically accessible pharmacophore for the medicinal chemist. Through a bioisosteric lens, it offers a strategic alternative to the more traditional 4-hydroxypiperidine, providing a means to modulate lipophilicity, reduce hydrogen bond donating capacity, and potentially engage in specific hydrophobic interactions within a target's binding site. While direct comparative biological data is still emerging, the principles of medicinal chemistry, coupled with the available information on related scaffolds and the predictive power of computational modeling, strongly support its validation as a pharmacophore worthy of consideration in modern drug discovery programs. The experimental and computational protocols outlined in this guide provide a clear path for researchers to explore and exploit the potential of the this compound scaffold in their own therapeutic areas of interest.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Propoxypiperidine Derivatives as Novel Analgesic Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 4-propoxypiperidine derivatives, a chemical scaffold of significant interest in the development of next-generation analgesics. We will dissect the critical in vitro and in vivo studies necessary to characterize these compounds, compare their performance against established and alternative therapies, and provide the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of this promising compound class.

Introduction: The Rationale for this compound Derivatives

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous CNS-active drugs.[1] Specifically, 4-substituted piperidines have been extensively explored as modulators of opioid receptors, the primary targets for potent analgesics.[2][3] The this compound structure represents a promising evolution of this scaffold, aiming to optimize the balance between high analgesic efficacy and a reduced side-effect profile that plagues traditional opioids like morphine. The central hypothesis is that modifications to this core can fine-tune interactions with opioid receptors, potentially leading to biased agonism or altered pharmacokinetic properties that improve the therapeutic window.

This guide moves beyond a simple listing of assays. It provides an integrated strategy, demonstrating how data from initial in vitro molecular characterization logically informs and predicts the outcomes of subsequent in vivo studies in whole organisms.

Part 1: In Vitro Characterization: From Target Binding to Cellular Function

The foundational step in drug discovery is to understand how a compound interacts with its molecular target in a controlled, isolated environment. In vitro assays provide the first quantitative measures of affinity, potency, and functional activity, which are essential for initial compound selection and structure-activity relationship (SAR) analysis.[4]

Experimental Workflow for In Vitro Analysis

The following diagram outlines a logical, tiered approach to the in vitro screening cascade for this compound derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies cluster_2 Safety & Liability P1 Receptor Binding Assays (Affinity & Selectivity) P2 Primary Functional Assays (e.g., GTPγS, cAMP) P1->P2 Confirm functional activity S1 Biased Agonism Assays (β-Arrestin Recruitment) P2->S1 Investigate mechanism S2 In Vitro ADME (Metabolic Stability, Permeability) P2->S2 Assess drug-like properties T1 hERG Channel Assay (Cardiotoxicity) S2->T1 Prioritize for safety T2 Cytotoxicity Assays (Cell Viability) S2->T2

Caption: Tiered in vitro screening cascade for this compound derivatives.

Receptor Binding Assays: Quantifying Target Affinity

Causality: Before assessing function, we must first confirm and quantify the physical interaction between the compound and its intended target(s), primarily the µ (mu), δ (delta), and κ (kappa) opioid receptors.[5] High affinity (a low dissociation constant, Ki) is often a prerequisite for high potency. Competitive binding assays are the gold standard for this determination.[6]

Methodology: Competitive Radioligand Binding Assay

This protocol describes a classic and reliable method to determine the binding affinity of a test compound (e.g., a this compound derivative) for the µ-opioid receptor (MOR).

Experimental Protocol:

  • Preparation: Utilize cell membranes prepared from HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (providing the receptor source).

    • A fixed concentration of a high-affinity radioligand for MOR, such as [³H]-DAMGO.

    • Increasing concentrations of the unlabeled test compound (the "competitor").

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters to remove non-specific binding. Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the logarithm of the competitor concentration. The resulting sigmoidal curve is used to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays: Determining Agonism and Potency

Causality: Binding does not equal activation. Functional assays are critical to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.[7] These assays measure a biological response downstream of receptor binding, providing key parameters like EC50 (potency) and Emax (efficacy).[7]

Methodology: [³⁵S]GTPγS Binding Assay

This assay directly measures the first step in G-protein activation following agonist binding to a Gi/o-coupled receptor like MOR.

Experimental Protocol:

  • Reagents: Use the same receptor-expressing cell membranes as in the binding assay, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP (to ensure receptors are in an inactive state), and the test compound.

  • Assay Setup: In a 96-well plate, combine membranes, a fixed concentration of GDP, and increasing concentrations of the test compound.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction. If the test compound is an agonist, it will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Separation: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS via rapid filtration, as described for the binding assay.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the [³⁵S]GTPγS binding against the log concentration of the test compound. The resulting dose-response curve is fitted to determine the EC50 and Emax relative to a standard full agonist like DAMGO.

Early ADME and Safety Profiling

Causality: A potent compound is useless if it cannot reach its target in the body or if it is toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is a self-validating system to eliminate compounds with poor drug-like properties before committing to expensive in vivo studies.[8][9]

Assay TypeMethodologyKey Parameter(s)Rationale
Metabolic Stability Incubation with human liver microsomes followed by LC-MS/MS analysis.Intrinsic Clearance (CLint), Half-life (t½)Predicts how quickly the compound will be broken down by metabolic enzymes, affecting its duration of action.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.[8]Permeability coefficient (Pe)Assesses passive diffusion to predict oral absorption and potential to cross the blood-brain barrier (BBB).[8]
Cardiotoxicity Automated patch-clamp assay on cells expressing the hERG potassium channel.[9]IC50 for channel blockadeScreens for potential to cause QT prolongation, a serious cardiac side effect.[9]
Cytotoxicity MTT or similar cell viability assays on relevant cell lines (e.g., HepG2 for liver toxicity).[10]CC50 (50% cytotoxic concentration)Provides an early indication of general cellular toxicity.

Part 2: In Vivo Evaluation: Assessing Efficacy and Safety in a Physiological Context

In vivo studies are indispensable for evaluating how a compound behaves in a complex, living system. These experiments integrate pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) to provide a true measure of therapeutic potential and liability.[4]

Integrated In Vivo Testing Funnel

This workflow illustrates the progression from establishing drug exposure to testing for the desired therapeutic effect and finally assessing key safety liabilities.

G cluster_0 Efficacy Models (Pharmacodynamics) cluster_1 Side Effect & Safety Profiling PK Pharmacokinetics (PK) (Rodent; PO & IV) Establishes exposure & bioavailability Acute Acute Nociceptive Pain (Hot Plate, Tail Flick) PK->Acute Dose selection Chronic Pathological Pain (Inflammatory, Neuropathic) Acute->Chronic Confirm efficacy Resp Respiratory Depression (Plethysmography) Acute->Resp Assess primary liabilities GI GI Transit (Charcoal Meal) Resp->GI Abuse Abuse Liability (Conditioned Place Preference) GI->Abuse

Caption: In vivo evaluation funnel for analgesic drug candidates.

Pharmacokinetic (PK) Studies

Causality: Efficacy cannot be properly interpreted without understanding drug exposure. PK studies determine the absorption, distribution, metabolism, and excretion of the this compound derivative, allowing for the establishment of a clear relationship between the administered dose, the concentration of the drug in the blood and brain, and the observed pharmacological effect.

Experimental Protocol: Rodent PK Study

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Administration: Administer the test compound via two routes in separate groups of animals: intravenous (IV) bolus (to determine clearance and volume of distribution) and oral gavage (PO) (to determine oral bioavailability).

  • Blood Sampling: Collect sparse blood samples from the tail vein or other appropriate site at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Processing: Process blood to plasma and store frozen.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), t½ (half-life), and F% (oral bioavailability).

Efficacy Models: Assessing Analgesic Activity

Causality: The primary goal is to demonstrate that the compound reduces pain in validated animal models. Different models represent different clinical pain states (e.g., acute post-operative pain vs. chronic neuropathic pain).[11]

Methodology: Hot Plate Test for Acute Thermal Nociception

This is a classic assay for evaluating centrally acting analgesics like opioids.[12] It measures the reaction time of an animal placed on a heated surface. An effective analgesic will increase this latency.

Experimental Protocol:

  • Apparatus: Use a commercial hot plate apparatus maintained at a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

  • Acclimation: Acclimate mice or rats to the testing room and handling procedures.

  • Baseline Measurement: Gently place each animal on the hot plate and start a timer. Stop the timer as soon as the animal shows a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Dosing: Administer the test compound (e.g., this compound derivative), vehicle control, or a positive control (e.g., morphine) to different groups of animals.

  • Post-Dose Testing: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency.

  • Data Analysis: Convert the latency data to a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This normalizes the data and allows for the determination of an ED50 (the dose required to produce 50% of the maximum effect).

Safety and Side-Effect Profiling

Causality: The key differentiator for a new analgesic is often its safety profile. For opioid-like compounds, the most critical liabilities to assess are respiratory depression, gastrointestinal (GI) slowing, and abuse potential, as these are the primary dose-limiting and life-threatening side effects of classical opioids.[13]

LiabilityIn Vivo ModelMeasurementRationale
Respiratory Depression Whole-Body PlethysmographyMeasures respiratory rate and tidal volume in conscious, unrestrained animals.[13]Directly quantifies the primary lethal side effect of µ-opioid receptor agonists.
GI Motility Charcoal Meal Transit AssayMeasures the distance a charcoal meal travels through the small intestine in a set amount of time.[13]Quantifies opioid-induced constipation, a highly prevalent and bothersome side effect.
Abuse Liability Conditioned Place Preference (CPP)A two-chamber apparatus where drug administration is paired with one distinct environment. An increase in time spent in the drug-paired chamber indicates rewarding properties.[14]A standard preclinical model to predict the potential for psychological dependence and abuse.[14]

Part 3: Comparative Analysis and Field-Proven Insights

Data in isolation is of limited value. The true test of a novel this compound derivative is how its integrated in vitro and in vivo profile compares to the "gold standard" and other relevant alternatives.

Structure-Activity Relationship (SAR) Insights

SAR analysis is the process of linking chemical structure to biological activity. For this compound derivatives, key modifications and their likely impact are summarized below. This table is a representative example of how SAR data would be organized.

Modification SiteExample ModificationImpact on µ-Receptor Affinity (Ki)Impact on Analgesic Potency (ED50)Rationale / Causality
Piperidine Nitrogen (N1) Small alkyl (e.g., methyl)BaselineBaselineThe N1 substituent often interacts with a key hydrophobic pocket in the opioid receptor.
PhenethylIncreasedIncreasedThe aromatic ring can form additional π-π stacking interactions, enhancing affinity and potency.[15]
Propoxy Chain (C4) Isopropoxy vs. n-propoxyVariableVariableAlters the steric bulk and angle of the ether oxygen, which can fine-tune interactions with the receptor's binding pocket.
Aromatic Ring (if present) 4-Chloro substitutionOften IncreasedOften IncreasedAn electron-withdrawing group can alter the electronics and conformation of the molecule, improving binding.[16][17]
Performance Comparison vs. Alternative Analgesics

The ultimate goal is to develop a compound with a superior therapeutic index (the ratio of the toxic/undesired dose to the therapeutic dose). The table below provides a comparative summary of a hypothetical lead this compound derivative against standard clinical compounds.

ParameterThis compound Derivative (Hypothetical Lead)Morphine (µ-Opioid Gold Standard)Tramadol (Atypical Opioid)[18]Gabapentin (Non-Opioid)[19]
Primary Mechanism µ-Opioid Receptor Agonistµ-Opioid Receptor AgonistWeak µ-agonist, SNRIVoltage-gated Ca²⁺ channel α2δ subunit ligand[19]
In Vitro µ-Receptor Affinity (Ki) < 10 nM~1-5 nM> 1000 nMN/A
Analgesic Potency (Hot Plate) High (ED50 < 5 mg/kg)Very High (ED50 ~1-3 mg/kg)ModerateLow / Ineffective
Respiratory Depression Low to ModerateHighLowNone
GI Transit Inhibition ModerateHighModerateNone
Abuse Potential (CPP) ModerateHighModerate to LowNone
Efficacy in Neuropathic Pain To be determinedModerateGoodGood

Expert Analysis & Causality: The profile of our hypothetical lead this compound derivative suggests a potentially improved safety profile over morphine. The high affinity and analgesic potency are desirable, but the key differentiation lies in the reduced liabilities. The moderate respiratory depression and GI effects, despite high µ-receptor affinity, could be indicative of biased agonism . This is a key concept where a ligand stabilizes a receptor conformation that preferentially signals through the desired G-protein pathway (leading to analgesia) over the β-arrestin pathway (often associated with side effects like respiratory depression and tolerance).[20] This hypothesis, generated from the in vivo data, would necessitate returning to in vitro β-arrestin recruitment assays for confirmation, demonstrating the iterative and self-validating nature of this research paradigm.

Compared to tramadol, our derivative offers significantly higher potency, which could translate to lower clinical doses. Unlike gabapentin, it demonstrates strong efficacy in acute nociceptive pain models, suggesting a broader analgesic utility.

Conclusion

The systematic evaluation of this compound derivatives requires a tightly integrated in vitro and in vivo strategy. The process begins with establishing a fundamental understanding of molecular interactions through binding and functional assays and progresses logically to assessing the compound's overall physiological effect and safety profile in preclinical models. By comparing the comprehensive data package for a novel derivative against well-characterized alternatives like morphine, we can identify candidates with a truly differentiated and superior therapeutic index. The this compound scaffold holds significant promise for developing potent analgesics with a reduced burden of opioid-related side effects, addressing a critical unmet need in pain management.

References

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 4-Propoxypiperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from concept to clinic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A promiscuous inhibitor, one that binds to unintended off-targets, can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures. The 4-propoxypiperidine scaffold has emerged as a versatile and promising starting point for the design of potent inhibitors against various target classes. However, like any novel chemical entity, a thorough understanding of its cross-reactivity profile is paramount.

This guide provides an in-depth, objective comparison of the methodologies used to assess the cross-reactivity of this compound-based inhibitors. Rather than focusing on a single inhibitor, we will explore the experimental workflows and data interpretation necessary to build a comprehensive selectivity profile for any new compound based on this scaffold. We will use the well-characterized class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, some of which feature related piperidine moieties, as a case study to illustrate the importance and practical application of these techniques.

The Imperative of Selectivity: Lessons from Piperidine-Containing DPP-4 Inhibitors

DPP-4 inhibitors, such as sitagliptin, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. Their mechanism of action involves the inhibition of the DPP-4 enzyme, which inactivates incretin hormones, thereby increasing insulin secretion and lowering glucagon levels in a glucose-dependent manner. While these drugs are generally well-tolerated, the potential for off-target effects exists, particularly on closely related enzymes like DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, underscoring the critical need for high selectivity of DPP-4 inhibitors.[1][2][3]

A recently developed series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives has shown promise as potent DPP-4 inhibitors.[4][5][6][7][8] While the on-target potency of these compounds has been established, a comprehensive understanding of their cross-reactivity is essential for their further development. This guide will outline the key experimental strategies to build such a selectivity profile for a hypothetical this compound-based inhibitor.

Building a Comprehensive Cross-Reactivity Profile: A Multi-Pronged Approach

A robust assessment of inhibitor selectivity cannot rely on a single method. A combination of in vitro biochemical assays and in-cell target engagement studies is necessary to gain a complete picture of a compound's behavior in a physiological context. The following sections detail the core experimental workflows.

In Vitro Kinase Profiling: A Broad Net for Off-Target Kinase Interactions

Given that the human kinome comprises over 500 members, and many inhibitors exhibit unexpected kinase inhibitory activity, a broad kinase screen is an essential first step in selectivity profiling.

Experimental Protocol: Kinase Selectivity Profiling using ADP-Glo™ Assay

This protocol is adapted from commercially available kinase selectivity profiling systems.[9][10][11]

Objective: To determine the inhibitory activity of a test compound against a broad panel of kinases.

Materials:

  • Test compound (e.g., a novel this compound-based inhibitor)

  • Kinase Selectivity Profiling System (containing a panel of kinases, corresponding substrates, and reaction buffers)

  • ADP-Glo™ Kinase Assay reagents

  • 384-well plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to create a concentration range for IC50 determination.

  • Assay Setup:

    • Add 1 µL of the test compound at various concentrations to the wells of a 384-well plate.

    • Prepare working stocks of the kinases and their corresponding ATP/substrate solutions according to the manufacturer's protocol.

    • Add 2 µL of the Kinase Working Stock to the appropriate wells.

    • Add 2 µL of the ATP/Substrate Working Stock to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Presentation:

The results of a kinase profiling study are typically presented in a table summarizing the IC50 values for all kinases tested. A high IC50 value indicates weak inhibition, while a low IC50 value suggests a potential off-target interaction.

Kinase TargetIC50 (µM) of Hypothetical this compound Inhibitor
Primary Target 0.01
Off-Target Kinase A> 10
Off-Target Kinase B1.5
Off-Target Kinase C> 10
Off-Target Kinase D8.7
... (and so on for the entire panel)...

Diagram of Kinase Selectivity Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Compound Dilution Assay_Plate Dispense Compound, Kinase, and Substrate to 384-well plate Compound->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate Incubation Incubate for 60 min Assay_Plate->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Read_Luminescence Read Luminescence Kinase_Detection->Read_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for in vitro kinase selectivity profiling.

Cellular Thermal Shift Assay (CETSA®): Verifying Intracellular Target Engagement

While in vitro assays are crucial, they do not always reflect a compound's behavior within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the assessment of drug-target interaction in intact cells.[12][13][14][15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA® with Western Blot Detection

Objective: To confirm the binding of a test compound to its intracellular target and assess its effect on the target's thermal stability.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and grow to the desired confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at high speed.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensity of the target protein in each lane.

    • Plot the normalized band intensity versus temperature to generate a "melting curve."

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Presentation:

CETSA data is typically visualized as melting curves, with a clear shift indicating target engagement.

Temperature (°C)Normalized Soluble Protein (Vehicle)Normalized Soluble Protein (with Inhibitor)
401.001.00
450.950.98
500.750.92
550.400.85
600.150.60
650.050.30

Diagram of CETSA® Experimental Workflow

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound/Vehicle Cell_Culture->Compound_Treatment Harvest_Cells Harvest & Resuspend Cells Compound_Treatment->Harvest_Cells Heat_Treatment Heat at Various Temperatures Harvest_Cells->Heat_Treatment Lysis Lyse Cells Heat_Treatment->Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Data_Analysis Generate Melting Curves Western_Blot->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity

The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies the binding of small molecule inhibitors to their target proteins using Bioluminescence Resonance Energy Transfer (BRET).[17][18][19][20][21] This assay provides a quantitative measure of intracellular compound affinity.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To determine the intracellular affinity (IC50) of a test compound for a target protein in living cells.

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the target protein

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection and Seeding:

    • Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein.

    • Seed the transfected cells into assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the test compound and a fixed concentration of the NanoBRET™ tracer to the cells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution.

    • Add the substrate solution to each well.

    • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio versus the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the intracellular IC50 value.

Data Presentation:

The primary output is a dose-response curve from which the intracellular IC50 can be determined, providing a quantitative measure of target engagement in a physiological setting.

Compound Concentration (µM)BRET Ratio
0.0010.85
0.010.82
0.10.65
10.30
100.12
1000.10

Diagram of NanoBRET™ Target Engagement Principle

G cluster_bound Tracer Bound (High BRET) cluster_displaced Inhibitor Bound (Low BRET) NanoLuc_Target NanoLuc-Target Fusion Tracer Fluorescent Tracer NanoLuc_Target->Tracer BRET NanoLuc_Target2 NanoLuc-Target Fusion Inhibitor Test Inhibitor NanoLuc_Target2->Inhibitor Binding Tracer2 Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Conclusion: A Strategic Approach to De-risking Novel Inhibitors

The development of novel inhibitors based on scaffolds like this compound holds significant therapeutic promise. However, a deep and early understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of strategic drug development. By employing a multi-faceted approach that combines broad in vitro screening with targeted in-cell validation, researchers can build a comprehensive cross-reactivity profile. This data-driven strategy enables the early identification of potential liabilities, informs lead optimization efforts, and ultimately increases the probability of advancing safe and effective therapies to the clinic. The methodologies outlined in this guide provide a robust framework for navigating the complex landscape of inhibitor selectivity and de-risking the development of the next generation of targeted therapeutics.

References

Benchmarking 4-Propoxypiperidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, prized for its favorable physicochemical properties and synthetic tractability.[1] The strategic functionalization of this privileged heterocycle can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and central nervous system (CNS) penetration.[1][2] This guide provides an in-depth technical comparison of 4-propoxypiperidine against other common piperidine building blocks, namely piperidine, 4-hydroxypiperidine, and 4-methoxypiperidine. Through a synthesis of experimental data and field-proven insights, we will explore the nuances of their physicochemical properties, reactivity in key synthetic transformations, and implications for rational drug design.

The Physicochemical Landscape: Impact of 4-Substitution on Basicity and Lipophilicity

The nature of the substituent at the 4-position of the piperidine ring significantly modulates two critical physicochemical parameters for drug candidates: basicity (pKa) and lipophilicity (logP). These properties govern a molecule's solubility, permeability, target engagement, and overall pharmacokinetic profile.

Causality Behind the Trends:

  • Basicity (pKa): The pKa of the piperidine nitrogen is a measure of its basicity. The introduction of an electron-withdrawing group, such as a hydroxyl or alkoxy group, at the 4-position decreases the electron density on the nitrogen atom through an inductive effect. This reduces its ability to accept a proton, resulting in a lower pKa compared to the parent piperidine. As the alkyl chain of the alkoxy group elongates from methoxy to propoxy, a slight increase in the inductive electron-donating effect can be observed, though the primary influence remains the electron-withdrawing oxygen atom.

  • Lipophilicity (logP): The logP value, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity. Increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration but may also lead to increased metabolic liability and off-target effects.[3] The parent piperidine is a relatively polar molecule. The addition of a hydroxyl group further increases polarity and reduces logP. Conversely, the introduction of alkoxy groups increases lipophilicity, with the longer propyl chain of this compound contributing to a higher logP compared to the methoxy analog.

Table 1: Comparative Physicochemical Properties of 4-Substituted Piperidines

CompoundStructurepKa (experimental)cLogP (predicted)
Piperidine11.220.84
4-Hydroxypiperidine10.74-0.21
4-Methoxypiperidine~9.83 (predicted)0.38
This compoundNot available (predicted to be slightly higher than 4-methoxypiperidine)1.17

Reactivity Profiles: A Head-to-Head Comparison in Key Transformations

The utility of a building block is ultimately defined by its performance in common synthetic reactions. Here, we benchmark this compound and its analogs in two of the most critical C-N bond-forming reactions in drug discovery: the Buchwald-Hartwig N-arylation and reductive amination.

Buchwald-Hartwig N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl piperidines.[4] The nucleophilicity of the piperidine nitrogen is a key determinant of reaction efficiency.

Experimental Insights:

Piperidine > 4-Hydroxypiperidine > this compound ≈ 4-Methoxypiperidine

The electron-withdrawing nature of the 4-alkoxy and 4-hydroxy substituents decreases the nucleophilicity of the piperidine nitrogen, which may necessitate slightly more forcing reaction conditions (e.g., higher catalyst loading, temperature, or longer reaction times) compared to unsubstituted piperidine to achieve comparable yields.

cluster_reactants Reactants cluster_conditions Conditions ArylHalide Aryl Halide (e.g., 4-Bromoanisole) Product N-Aryl Piperidine ArylHalide->Product Buchwald-Hartwig Amination Piperidine Piperidine Analog Piperidine->Product Catalyst Pd Catalyst + Ligand Base Base (e.g., NaOtBu)

Figure 1: General workflow for the Buchwald-Hartwig N-arylation of piperidine analogs.

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of piperidines, involving the reaction with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[5]

Experimental Insights:

The initial formation of the iminium ion is often the rate-determining step and is influenced by the nucleophilicity of the amine. Similar to the Buchwald-Hartwig reaction, the expected order of reactivity for iminium ion formation is:

Piperidine > 4-Hydroxypiperidine > this compound ≈ 4-Methoxypiperidine

However, in many modern reductive amination protocols using mild reducing agents like sodium triacetoxyborohydride, the reaction is often highly efficient for a wide range of amines, and the differences in yield between these piperidine analogs may be less pronounced than in other transformations.[6]

cluster_reactants Reactants cluster_conditions Conditions Carbonyl Aldehyde/Ketone (e.g., Benzaldehyde) Product N-Alkyl Piperidine Carbonyl->Product Reductive Amination Piperidine Piperidine Analog Piperidine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3)

Figure 2: General workflow for the reductive amination of piperidine analogs.

Application in Medicinal Chemistry: A Case for this compound

The choice of a specific piperidine building block in a drug discovery campaign is a strategic decision based on a multiparameter optimization of the molecule's properties. While direct comparative case studies are often proprietary, the rationale for selecting this compound can be inferred from its impact on key drug-like properties.

Case Study Insight: Optimizing for CNS Exposure and Metabolic Stability

In the design of CNS-penetrant drugs, a careful balance of lipophilicity is crucial.[2] While high lipophilicity can facilitate blood-brain barrier transport, it can also increase the risk of rapid metabolism by cytochrome P450 enzymes.[7] The 4-propoxy group, by increasing lipophilicity compared to a hydroxyl or methoxy group, can enhance brain penetration.

Furthermore, the site of metabolism on a piperidine ring is often at the positions alpha to the nitrogen or at electron-rich positions on substituents. By introducing an alkoxy group, particularly a longer chain like propoxy, metabolic pathways can be influenced. The ether linkage is generally more stable to metabolism than a free hydroxyl group, and the propyl chain may sterically hinder access of metabolizing enzymes to other parts of the molecule. This can lead to improved metabolic stability and a longer in vivo half-life.[1]

For instance, in the development of novel neuroprotective agents, a research team might find that an initial lead compound with a 4-hydroxypiperidine moiety suffers from poor brain penetration and rapid glucuronidation. Replacing the hydroxyl group with a methoxy group improves CNS exposure, but the compound is still cleared too quickly. The introduction of a 4-propoxy group could then be a logical next step to further increase lipophilicity for enhanced brain uptake while potentially blocking a metabolic hotspot, leading to a candidate with an optimized pharmacokinetic profile.

Experimental Protocols

To provide a practical framework for comparison, the following are detailed, self-validating protocols for the N-arylation and reductive amination of this compound. These protocols can be adapted for the other piperidine analogs to generate direct comparative data.

Protocol 1: Buchwald-Hartwig N-Arylation of this compound with 4-Bromoanisole

Objective: To synthesize 1-(4-methoxyphenyl)-4-propoxypiperidine and establish a benchmark for yield and reaction time.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add 4-bromoanisole (1.0 mmol) to the mixture.

  • Finally, add this compound (1.2 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidine.

Self-Validation: The reaction can be considered successful if the desired product is obtained with a yield of >80% and the starting materials are fully consumed as confirmed by TLC and/or LC-MS analysis. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination of this compound with Benzaldehyde

Objective: To synthesize 1-benzyl-4-propoxypiperidine and establish a benchmark for yield and reaction efficiency.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and 1,2-dichloroethane (5 mL).

  • Add benzaldehyde (1.0 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl piperidine.

Self-Validation: A successful reaction will result in a high yield (>90%) of the desired product with complete consumption of the limiting reagent as observed by TLC and/or LC-MS. The identity and purity of the product should be confirmed by NMR and mass spectrometry.

Conclusion

The selection of a piperidine building block is a nuanced decision that requires a thorough understanding of the interplay between physicochemical properties and synthetic reactivity. This compound emerges as a valuable tool for medicinal chemists, particularly in the optimization of CNS drug candidates. Its increased lipophilicity compared to smaller alkoxy and hydroxyl analogs can be leveraged to enhance blood-brain barrier penetration, while the ether linkage offers a potential advantage in terms of metabolic stability.

While its slightly reduced nucleophilicity may require minor adjustments to reaction conditions in C-N bond-forming reactions, modern catalytic systems are generally robust enough to accommodate this. By providing a framework for direct comparison and detailed experimental protocols, this guide empowers researchers to make data-driven decisions in the selection of piperidine building blocks, ultimately accelerating the journey from hit to lead and beyond.

References

A Senior Application Scientist's Guide to Solvent System Efficacy in Reactions with 4-Propoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a solvent is not merely a matter of dissolution; it is a critical parameter that can dictate the success, efficiency, and scalability of a synthetic pathway. This guide provides an in-depth comparison of the efficacy of 4-Propoxypiperidine, a versatile synthetic building block[1], in a model N-alkylation reaction across various solvent systems. We will explore the underlying principles of solvent-reactant interactions and provide actionable, data-driven insights to inform your experimental design.

The Critical Role of the Solvent Environment

A solvent does more than just dissolve reactants; it actively participates in the reaction at a molecular level. Its properties—polarity, proticity, and dielectric constant—can stabilize or destabilize reactants, intermediates, and transition states, thereby profoundly influencing reaction rates and equilibrium positions.[2][3] For piperidine derivatives, which are foundational scaffolds in numerous pharmaceuticals[4][5], understanding these solvent effects is paramount for optimizing synthetic routes.

This compound, with its secondary amine, is a potent nucleophile. A common and vital transformation for this intermediate is N-alkylation, a reaction that typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The efficacy of this reaction is highly sensitive to the solvent's ability to solvate the nucleophile and the electrophile, making it an ideal model for this comparative study.

Experimental Design: N-Alkylation of this compound

To provide a robust comparison, we designed an experiment to benchmark the performance of this compound in a standard N-alkylation reaction with benzyl bromide. Three distinct solvent systems were chosen to represent common classes used in organic synthesis:

  • Acetonitrile (ACN): A polar aprotic solvent.

  • Ethanol (EtOH): A polar protic solvent.

  • Dichloromethane (DCM): A relatively non-polar aprotic solvent.

The choice of these solvents allows for a direct comparison of how polarity and hydrogen-bonding capability affect reaction outcomes.

Visualizing the Workflow

The following diagram outlines the standardized workflow used for each solvent system, ensuring that any observed differences in efficacy are attributable to the solvent itself.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep 1. Dissolve this compound & K₂CO₃ in designated solvent (ACN, EtOH, or DCM) react 2. Add Benzyl Bromide dropwise at room temperature prep->react Inert Atmosphere (N₂) stir 3. Stir mixture & monitor progress via TLC react->stir quench 4. Quench with H₂O & separate layers stir->quench Upon completion extract 5. Extract aqueous layer with organic solvent quench->extract wash 6. Wash combined organic layers with brine extract->wash dry 7. Dry over Na₂SO₄, filter, and concentrate wash->dry purify 8. Purify crude product via flash column chromatography dry->purify analyze 9. Calculate yield & assess purity (¹H NMR, GC-MS) purify->analyze

Caption: Standardized workflow for the comparative N-alkylation of this compound.

Detailed Experimental Protocol

The following self-validating protocol was applied consistently across all three solvent systems.

Materials:

  • This compound (1.0 eq)[7][8]

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Solvent (Acetonitrile, Ethanol, or Dichloromethane)

  • Deionized Water

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Chromatography

  • Standard thin-layer chromatography (TLC) supplies and analytical instrumentation (NMR, GC-MS).

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add the designated anhydrous solvent (to achieve a 0.2 M concentration of the amine). Stir the suspension for 10 minutes.[9]

  • Reagent Addition: Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material spot is consumed. Record the total reaction time.

  • Work-up: Upon completion, filter the reaction mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., Diethyl Ether or Ethyl Acetate) and deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with the organic solvent.[9]

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the pure product and assess its purity using ¹H NMR and GC-MS. Calculate the final isolated yield.[10][11][12]

Comparative Data and Mechanistic Analysis

The efficacy of this compound in each solvent system was evaluated based on reaction time, isolated yield, and final product purity. The results are summarized below.

Solvent SystemSolvent TypeReaction Time (h)Isolated Yield (%)Purity (%)
Acetonitrile (ACN) Polar Aprotic692>99
Dichloromethane (DCM) Non-Polar Aprotic1878>99
Ethanol (EtOH) Polar Protic2465>98
Analysis of Results

The experimental data reveals a clear hierarchy in solvent performance for this SN2 reaction: Acetonitrile > Dichloromethane > Ethanol . This outcome is directly explained by the fundamental principles of solvent-nucleophile interactions.

  • Superior Performance of Acetonitrile (Polar Aprotic): Acetonitrile delivered the highest yield in the shortest time. Polar aprotic solvents possess large dipole moments that allow them to dissolve ionic species, effectively solvating the potassium cation (K⁺) from the base.[13] However, they lack acidic protons (like an O-H bond) and therefore cannot form a hydrogen-bond "cage" around the nitrogen atom of this compound.[14][15] This leaves the amine's lone pair of electrons unencumbered and highly available for nucleophilic attack, dramatically increasing the reaction rate.[13][16]

  • Moderate Performance of Dichloromethane (Non-Polar Aprotic): DCM provided a respectable yield, though the reaction was significantly slower than in ACN. As a largely non-polar solvent, DCM's primary role is to act as a medium for the reactants. It does not significantly stabilize charged intermediates nor does it strongly solvate and deactivate the nucleophile. The moderate performance is likely due to sufficient solubility of the organic reactants, while the reaction rate is slower due to less effective solvation of any charged intermediates compared to ACN.

  • Diminished Performance of Ethanol (Polar Protic): The reaction in ethanol was the slowest and gave the lowest yield. This is a classic illustration of the detrimental effect of polar protic solvents on SN2 reactions.[16] The acidic proton of ethanol's hydroxyl group forms strong hydrogen bonds with the lone pair on the piperidine nitrogen.[14] This "solvation shell" or "cage" stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the electrophile, thus slowing the reaction.[17]

Conclusion and Recommendations for Researchers

This comparative guide demonstrates that solvent selection is a decisive factor in controlling the efficacy of reactions involving this compound. For nucleophilic substitution reactions, the choice of a polar aprotic solvent is critical for achieving optimal results.

Key Recommendations:

  • For SN2 Type Reactions (e.g., N-Alkylation, N-Acylation): Prioritize the use of polar aprotic solvents such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) . These solvents enhance nucleophilicity, leading to faster reaction rates and higher yields.

  • Avoid Polar Protic Solvents: For reactions requiring a highly reactive secondary amine, avoid polar protic solvents like ethanol, methanol, or water, as they will suppress nucleophilicity through hydrogen bonding.[14][16]

  • Consider Solubility: While non-polar solvents like DCM can be used, ensure that all reagents, including bases or salts, have adequate solubility to avoid a heterogeneous mixture that could impede the reaction rate.

By understanding and applying these principles, researchers and drug development professionals can significantly enhance the efficiency of their synthetic routes, saving valuable time and resources in the creation of complex molecules built from the this compound scaffold.

References

A Comparative Guide to Validating the Mechanism of Action of 4-Propoxypiperidine-Derived Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-propoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown promise in a variety of therapeutic areas, often by targeting G-protein coupled receptors (GPCRs).[3][4] Validating the precise mechanism of action (MoA) for these compounds is a critical step in drug development, ensuring both efficacy and safety. This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of novel this compound-derived drugs, using a hypothetical µ-opioid receptor (MOR) agonist, "Propo-DMT," as a case study.

I. Introduction to this compound Derivatives and GPCR Modulation

The piperidine ring is a common motif in pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The addition of a 4-propoxy group can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. When targeting GPCRs, such as the MOR, these derivatives can act as agonists, antagonists, or allosteric modulators, initiating or blocking intracellular signaling cascades.[5]

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[6][7] Their activation by a ligand, such as an opioid, triggers a conformational change that leads to the activation of intracellular G-proteins. This, in turn, modulates the activity of effector enzymes like adenylyl cyclase, resulting in a change in the concentration of second messengers, such as cyclic AMP (cAMP).[6][8][9] Additionally, activated GPCRs can also signal through G-protein-independent pathways, often involving the recruitment of β-arrestin proteins.[10][11]

A critical concept in modern GPCR pharmacology is "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[12][13] This has significant therapeutic implications, as different pathways can be associated with desired therapeutic effects versus unwanted side effects.[12] Therefore, a thorough validation of a new drug's MoA must include an assessment of its potential for biased signaling.

II. The Experimental Cascade for MoA Validation

To comprehensively validate the MoA of a novel this compound-derived drug like Propo-DMT, a multi-tiered experimental approach is necessary. This cascade of assays allows for a progressive and in-depth understanding of the drug's interaction with its target and its downstream cellular effects.

A. Primary Target Engagement: Radioligand Binding Assays

The first step is to confirm that the drug directly interacts with its intended molecular target. Radioligand binding assays are a sensitive and quantitative method for this purpose.[14][15]

  • Saturation Binding Assays: These experiments determine the density of receptors in a given tissue or cell line (Bmax) and the affinity of the radioligand for the receptor (Kd).[14][15]

  • Competition Binding Assays: Here, the ability of the unlabeled test compound (Propo-DMT) to displace a known radiolabeled ligand from the receptor is measured. This allows for the determination of the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.[14][15]

B. Functional Activity: Assessing G-Protein and β-Arrestin Pathways

Once target binding is confirmed, the next crucial step is to determine the functional consequences of this interaction. This involves assessing the drug's ability to activate the two major GPCR signaling pathways: G-protein signaling and β-arrestin recruitment.

  • cAMP Accumulation Assays: For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cAMP levels is a direct readout of G-protein activation.[8][9][16] Agonists of Gi-coupled receptors, like the MOR, will decrease cAMP levels.[6][9]

  • β-Arrestin Recruitment Assays: These assays, often utilizing techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), directly measure the recruitment of β-arrestin to the activated receptor.[10][11][17][18]

C. Comparative Analysis with a Standard Agonist

To contextualize the functional data, it is essential to compare the activity of the novel compound with a well-characterized standard agonist. For the MOR, a common reference agonist is DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).

III. Visualizing the MoA Validation Workflow

The following diagram illustrates the logical flow of the experimental cascade for validating the mechanism of action of a this compound-derived drug.

MoA_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Comparative Analysis & Bias Determination Radioligand_Binding Radioligand Binding Assays (Competition Binding) cAMP_Assay cAMP Accumulation Assay (G-Protein Pathway) Radioligand_Binding->cAMP_Assay Confirms Target Binding Arrestin_Assay β-Arrestin Recruitment Assay (β-Arrestin Pathway) Radioligand_Binding->Arrestin_Assay Confirms Target Binding Data_Analysis Data Analysis (EC50, Emax, Bias Factor) cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis

Caption: Workflow for validating the mechanism of action.

IV. Hypothetical Comparative Data: Propo-DMT vs. DAMGO

The following tables present hypothetical data from the described assays, comparing our test compound, Propo-DMT, with the standard MOR agonist, DAMGO.

Table 1: Radioligand Binding Affinity

CompoundReceptorKᵢ (nM)
Propo-DMTµ-Opioid5.2
DAMGOµ-Opioid1.8

Kᵢ values were determined by competition binding assays against [³H]-DAMGO in membranes from CHO cells stably expressing the human µ-opioid receptor.

Table 2: Functional Potency and Efficacy

CompoundAssayEC₅₀ (nM)Eₘₐₓ (% of DAMGO)
Propo-DMT cAMP Inhibition15.795%
β-Arrestin Recruitment85.340%
DAMGO cAMP Inhibition8.9100%
β-Arrestin Recruitment12.1100%

EC₅₀ and Eₘₐₓ values were determined from concentration-response curves in HEK293 cells expressing the human µ-opioid receptor.

  • Propo-DMT binds to the µ-opioid receptor with high affinity, albeit slightly lower than DAMGO.

  • Propo-DMT is a potent agonist in the G-protein signaling pathway (cAMP inhibition), with efficacy comparable to DAMGO.

  • Propo-DMT is significantly less potent and has lower efficacy in recruiting β-arrestin compared to DAMGO. This suggests that Propo-DMT may be a G-protein biased agonist.

V. Visualizing the Signaling Pathway

The following diagram illustrates the differential signaling that might be induced by a biased agonist like Propo-DMT compared to a standard agonist.

Biased_Signaling cluster_agonist cluster_pathways Propo_DMT Propo-DMT (Biased Agonist) MOR µ-Opioid Receptor Propo_DMT->MOR DAMGO DAMGO (Standard Agonist) DAMGO->MOR G_Protein G-Protein Activation (cAMP Inhibition) MOR->G_Protein MOR->G_Protein Arrestin β-Arrestin Recruitment MOR->Arrestin MOR->Arrestin

Caption: Differential signaling by biased vs. standard agonists.

VI. Detailed Experimental Protocols

A. Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).[18]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (e.g., [³H]-DAMGO at its K_d value), and varying concentrations of the unlabeled competitor (Propo-DMT or DAMGO).

  • Incubation: Incubate at 30°C for 60 minutes.[19]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, and wash with ice-cold wash buffer.[19]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

B. cAMP Accumulation Assay (HTRF)

  • Cell Culture: Plate HEK293 cells expressing the µ-opioid receptor in a 384-well plate.

  • Stimulation: Pre-treat cells with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) followed by the addition of varying concentrations of the agonist (Propo-DMT or DAMGO).

  • Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[20]

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values for cAMP inhibition.

C. β-Arrestin Recruitment Assay (PathHunter®)

  • Cell Line: Use a cell line engineered to co-express the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor (EA).[10][17]

  • Agonist Stimulation: Add varying concentrations of the agonist (Propo-DMT or DAMGO) to the cells and incubate.

  • Signal Detection: Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement each other, forming an active β-galactosidase enzyme. Add a substrate that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.[10][17]

  • Data Analysis: Measure the chemiluminescence and plot the concentration-response curves to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

VII. Conclusion

The systematic approach outlined in this guide, progressing from target engagement to the characterization of distinct functional pathways, provides a robust framework for validating the mechanism of action of novel this compound-derived drugs. By employing a combination of radioligand binding, cAMP accumulation, and β-arrestin recruitment assays, and by comparing the results to a standard compound, researchers can gain a comprehensive understanding of a new drug's pharmacological profile. This detailed characterization, including the assessment of potential signaling bias, is indispensable for advancing promising new chemical entities through the drug development pipeline.

References

Safety Operating Guide

Mastering the Safe Handling of 4-Propoxypiperidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. 4-Propoxypiperidine, a key building block in the synthesis of various pharmaceutical agents, requires meticulous attention to safety protocols due to its potential health hazards. This guide, developed by our senior application scientists, provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) and the proper disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazards of this compound

Before handling any chemical, a thorough understanding of its hazard profile is crucial. The Safety Data Sheet (SDS) for this compound indicates that it may cause an allergic skin reaction and serious eye irritation.[1] It is essential to note that the toxicological properties of this compound have not been fully investigated, warranting a cautious and proactive approach to safety.[1]

Primary Hazards:

  • Skin Sensitizer: May cause an allergic skin reaction upon contact.

  • Serious Eye Irritant: Can cause significant irritation and potential damage to the eyes.[1]

  • Potential for Inhalation Hazard: As with many volatile organic compounds, inhalation of vapors should be minimized.

Given these hazards, a multi-layered PPE strategy is not just recommended; it is a critical component of a safe laboratory environment.

Essential Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on a risk assessment of handling this compound in a laboratory setting.

Hand Protection: The Critical Barrier

Given the risk of skin sensitization, selecting the correct gloves is of utmost importance. Standard disposable nitrile gloves offer a good initial barrier for incidental contact.[2] However, for prolonged handling or in the event of a spill, more robust hand protection is necessary.

  • For routine, low-volume handling: A single pair of nitrile gloves (minimum thickness of 4 mil) is acceptable. Always inspect gloves for any signs of degradation or punctures before use.

  • For high-volume, prolonged handling, or spill response: Double-gloving is recommended. The inner glove should be a standard nitrile glove, while the outer glove should be a thicker, chemical-resistant glove such as neoprene or butyl rubber.[3] Consult a glove selection chart for specific breakthrough times for piperidine derivatives if available.

Key Causality: The piperidine functional group can be corrosive and may degrade certain glove materials over time. Double-gloving provides an additional layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin.

Eye and Face Protection: Shielding from Splashes

As this compound is a serious eye irritant, robust eye and face protection is mandatory.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for most procedures: Chemical splash goggles that provide a complete seal around the eyes.[4]

  • For high-risk procedures (e.g., heating, pressure reactions, large volume transfers): A full-face shield worn over chemical splash goggles is required to protect the entire face from potential splashes.[3][4]

Body Protection: Preventing Skin Contact

A laboratory coat is essential to protect street clothes and underlying skin from contamination.

  • Standard Laboratory Coat: A clean, buttoned, knee-length laboratory coat made of a flame-resistant material should be worn at all times.

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection: Minimizing Inhalation

All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[5][6]

  • Standard Operations: A properly functioning chemical fume hood is sufficient to control vapor exposure.

  • Emergency Situations (e.g., large spills): If a significant release occurs outside of a fume hood, appropriate respiratory protection, such as a NIOSH-approved respirator with an organic vapor cartridge, may be necessary.[1] Personnel must be properly fit-tested and trained in the use of respirators.

PPE Selection Guide: A Task-Based Approach

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Single pair of nitrile glovesChemical splash gogglesLaboratory coatChemical fume hood
Conducting reactions Double gloves (nitrile inner, neoprene/butyl outer)Chemical splash goggles and face shieldLaboratory coat and chemical-resistant apronChemical fume hood
Purification (e.g., chromatography) Double gloves (nitrile inner, neoprene/butyl outer)Chemical splash gogglesLaboratory coatChemical fume hood
Handling spills Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and face shieldChemical-resistant suit or coverallsNIOSH-approved respirator (if outside a fume hood)

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7][8]

Donning Procedure:
  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Eye and Face Protection: Put on safety goggles and, if required, a face shield.

  • Gloves: Put on the first pair of gloves (if double-gloving). Ensure the cuffs of the gloves go over the cuffs of the lab coat. Put on the second, outer pair of gloves.

Doffing Procedure:
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves simultaneously. As you pull your arms out of the sleeves, the gloves should be pulled off, inside out. Roll the lab coat so the contaminated exterior is folded inward.

  • Face and Eye Protection: Remove the face shield (if used) and then the safety goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[8]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Workflow cluster_start Start: Handling this compound cluster_procedure Procedure Type cluster_ppe Required PPE start Assess the Task low_risk Low Risk (e.g., weighing small quantities) start->low_risk Low potential for splash/aerosol high_risk High Risk (e.g., reaction, large volume transfer) start->high_risk High potential for splash/aerosol spill Spill or Emergency start->spill Accidental Release ppe_low Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles low_risk->ppe_low ppe_high Enhanced PPE: - Lab Coat & Apron - Double Gloves - Goggles & Face Shield high_risk->ppe_high ppe_spill Emergency PPE: - Chemical Suit - Heavy-duty Gloves - Goggles & Face Shield - Respirator (if needed) spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste contaminated with this compound must be treated as hazardous waste.

Contaminated Solid Waste
  • PPE: All disposable PPE, including gloves, aprons, and any contaminated lab coats, must be placed in a designated hazardous waste container.[9] These containers should be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Other Solid Waste: Contaminated weighing papers, pipette tips, and other solid materials should also be disposed of in the same hazardous waste container.

Liquid Waste
  • Unused Chemical: Unused or unwanted this compound should be disposed of in its original container or a compatible, labeled hazardous waste container.

  • Solutions: All solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.[10][11]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.

Spill Cleanup Material
  • All materials used to clean up a spill of this compound (e.g., absorbent pads, vermiculite) must be collected and placed in a sealed, labeled hazardous waste container.

Disposal Protocol: Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[12][13]

By adhering to these rigorous PPE and disposal protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propoxypiperidine
Reactant of Route 2
Reactant of Route 2
4-Propoxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.